molecular formula C10H17NO5 B051496 (s)-4-(Tert-butoxycarbonyl)morpholine-3-carboxylic acid CAS No. 783350-37-8

(s)-4-(Tert-butoxycarbonyl)morpholine-3-carboxylic acid

Cat. No.: B051496
CAS No.: 783350-37-8
M. Wt: 231.25 g/mol
InChI Key: KVXXEKIGMOEPSA-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-4-(Tert-butoxycarbonyl)morpholine-3-carboxylic acid is a high-value, enantiopure chiral building block extensively employed in medicinal chemistry and drug discovery research. This bifunctional compound features a carboxylic acid group and a Boc-protected secondary amine within a morpholine scaffold, providing versatile handles for synthetic manipulation. Its primary research value lies in its application as a key precursor for the synthesis of complex molecules, particularly in constructing peptidomimetics and active pharmaceutical ingredients (APIs). The stereochemistry of the (S)-enantiomer is critical for imparting specific three-dimensional structure and for optimizing binding affinity to biological targets, making it indispensable for studying structure-activity relationships (SAR). Researchers utilize this compound to introduce a constrained, chiral morpholine fragment into lead compounds, a strategy often used to improve metabolic stability, modulate physicochemical properties, and enhance pharmacokinetic profiles. Its mechanism of action is defined by its role as a synthetic intermediate; upon incorporation into a larger molecular framework, it can influence the compound's conformation and interaction with enzymes or receptors, such as proteases and kinases. This makes it particularly valuable in the development of protease inhibitors, kinase inhibitors, and other therapeutic agents where precise spatial orientation is crucial for biological activity.

Properties

IUPAC Name

(3S)-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO5/c1-10(2,3)16-9(14)11-4-5-15-6-7(11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVXXEKIGMOEPSA-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCOC[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50363713
Record name (3S)-4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

783350-37-8
Record name (3S)-4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S)-4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide on Structural Analogs of (s)-4-(Tert-butoxycarbonyl)morpholine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(s)-4-(Tert-butoxycarbonyl)morpholine-3-carboxylic acid is a chiral building block that has garnered significant attention in medicinal chemistry and pharmaceutical development. Its rigid morpholine scaffold, combined with the stereochemically defined carboxylic acid and the tert-butoxycarbonyl (Boc) protecting group, makes it a valuable starting material for the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of the structural analogs of this core compound, focusing on their synthesis, biological activities, and structure-activity relationships (SAR). The information presented herein is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics.

Physicochemical Properties of the Core Structure

This compound possesses the following computed physicochemical properties:

PropertyValue
Molecular Formula C₁₀H₁₇NO₅
Molecular Weight 231.25 g/mol
XLogP3 0.4
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 5
Rotatable Bond Count 3
Exact Mass 231.11067264 Da
Topological Polar Surface Area 76.1 Ų

Synthetic Strategies for Structural Analogs

The synthesis of structural analogs of this compound typically involves modifications at the carboxylic acid moiety (C3 position) or derivatization of the morpholine nitrogen (N4 position) after removal of the Boc protecting group.

Synthesis of Amide and Ester Analogs (C3-Modification)

The carboxylic acid group can be readily converted to a wide array of amides and esters using standard peptide coupling or esterification reactions.

Experimental Protocol: General Procedure for Amide Coupling

A general procedure for the synthesis of carboxamide derivatives involves the activation of the carboxylic acid followed by reaction with a primary or secondary amine.

  • To a solution of this compound (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF), is added a coupling agent like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) (1.2 equivalents) and an activator such as Hydroxybenzotriazole (HOBt) (1.2 equivalents).

  • The reaction mixture is stirred at room temperature for 30 minutes.

  • The desired amine (1.2 equivalents) and a base, for instance, triethylamine (TEA) or diisopropylethylamine (DIPEA) (2 equivalents), are then added.

  • The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is diluted with an organic solvent and washed sequentially with an acidic aqueous solution (e.g., 1N HCl), a basic aqueous solution (e.g., saturated NaHCO₃), and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired amide analog.

Experimental Protocol: General Procedure for Esterification

Esterification can be achieved through various methods, including acid-catalyzed esterification or coupling with alcohols using reagents like dicyclohexylcarbodiimide (DCC).

  • To a solution of this compound (1 equivalent) and the desired alcohol (1.5 equivalents) in a dry aprotic solvent (e.g., DCM), is added a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 equivalents).

  • The solution is cooled to 0 °C, and a solution of DCC (1.2 equivalents) in the same solvent is added dropwise.

  • The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred overnight.

  • The precipitated dicyclohexylurea (DCU) is removed by filtration.

  • The filtrate is concentrated, and the residue is redissolved in an organic solvent and washed with water and brine.

  • The organic layer is dried, filtered, and concentrated.

  • The crude ester is purified by column chromatography.

Synthesis of N-Substituted Analogs (N4-Modification)

Modification at the N4 position requires the initial deprotection of the Boc group, typically under acidic conditions.

Experimental Protocol: Boc Deprotection

  • This compound or its C3-modified analog is dissolved in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20-50% v/v).

  • The reaction is stirred at room temperature for 1-2 hours.

  • The solvent and excess TFA are removed under reduced pressure.

  • The resulting amine salt can be used directly in the next step or neutralized with a base.

Following deprotection, the secondary amine can be functionalized through various reactions such as N-alkylation, N-acylation, or reductive amination.

Biological Activities and Structure-Activity Relationships (SAR)

The morpholine moiety is a privileged scaffold in medicinal chemistry, known to improve the pharmacokinetic properties of drug candidates.[1] Analogs of this compound have been investigated for a range of biological activities, with a significant focus on their potential as anticancer agents through the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway.[2][3]

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it an attractive target for drug development.[3] Several morpholine-containing compounds have demonstrated potent inhibitory activity against PI3K and/or mTOR kinases.

Quantitative Data on PI3K/mTOR Inhibition by Morpholine Analogs

While specific SAR data for direct amide and ester analogs of this compound is limited in the public domain, studies on more complex morpholine-containing molecules provide valuable insights. For instance, analogs of ZSTK474, a potent pan-class I PI3K inhibitor, have been synthesized and evaluated.

CompoundModificationPI3Kα IC₅₀ (nM)PI3Kβ IC₅₀ (nM)PI3Kγ IC₅₀ (nM)PI3Kδ IC₅₀ (nM)
ZSTK474 (1) -5.020.839.03.9
6a Morpholine replaced with ethanolamine9.9>10098.09.8
6b Morpholine replaced with diethanolamine3.7>10014.610.1
6p Morpholine replaced with N-acetylethanolamine2.921.020.02.9

Data extracted from a study on ZSTK474 analogs.[4]

These data suggest that modifications to the morpholine ring can significantly impact isoform selectivity and overall potency. The replacement of a morpholine group in ZSTK474 with piperazine led to a substantial decrease in PI3K inhibition, which was restored upon N-acetylation, highlighting the critical role of the oxygen atom and the substituent on the nitrogen.[4]

Experimental Protocol: PI3Kα Enzymatic Assay

A common method to determine the in vitro inhibitory activity of compounds against PI3Kα is the ADP-Glo™ Kinase Assay.

  • The assay measures the amount of ADP produced during the kinase reaction.

  • Recombinant human PI3Kα enzyme is incubated with the lipid substrate phosphatidylinositol-4,5-bisphosphate (PIP2) and ATP in a kinase reaction buffer.

  • The test compound at various concentrations is included in the reaction mixture.

  • The reaction is allowed to proceed for a specific time at room temperature.

  • The ADP-Glo™ Reagent is then added to terminate the kinase reaction and deplete the remaining ATP.

  • Subsequently, the Kinase Detection Reagent is added to convert the produced ADP into ATP, which then fuels a luciferase/luciferin reaction, generating a luminescent signal.

  • The luminescence is proportional to the amount of ADP formed and is inversely correlated with the inhibitory activity of the compound.

  • IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Anticancer Activity

Several studies have reported the anticancer activity of morpholine derivatives against various cancer cell lines.

Quantitative Data on Anticancer Activity of Morpholine Analogs

CompoundCancer Cell LineIC₅₀ (µM)
AK-3 A549 (Lung)10.38 ± 0.27
MCF-7 (Breast)6.44 ± 0.29
SHSY-5Y (Neuroblastoma)9.54 ± 0.15
AK-10 A549 (Lung)8.55 ± 0.67
MCF-7 (Breast)3.15 ± 0.23
SHSY-5Y (Neuroblastoma)3.36 ± 0.29
N-(p-coumaroyl)morpholine (6a) P388 (Murine Leukemia)19.35
N-caffeoylmorpholine (6b) P388 (Murine Leukemia)1.48

Data for AK-3 and AK-10 are from a study on morpholine substituted quinazoline derivatives.[5] Data for 6a and 6b are from a study on novel hydroxycinnamamides.[6]

The data indicates that the nature of the substituent on the morpholine nitrogen significantly influences the anticancer potency. For instance, in the quinazoline series, the specific substitutions in AK-3 and AK-10 led to potent activity against multiple cancer cell lines.[5] In the hydroxycinnamamide series, the presence of an additional hydroxyl group in the caffeoyl moiety (compound 6b) compared to the coumaroyl moiety (compound 6a) resulted in a more than 10-fold increase in potency against P388 leukemia cells.[6]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, the medium is replaced with fresh medium containing MTT solution.

  • The plates are incubated for a few hours, during which viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.

  • The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • The percentage of cell viability is calculated relative to untreated control cells, and IC₅₀ values are determined.

Signaling Pathways and Experimental Workflows

The primary signaling pathway implicated for many bioactive morpholine derivatives is the PI3K/Akt/mTOR pathway.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Inhibitor Morpholine Analog (Inhibitor) Inhibitor->PI3K Inhibitor->mTORC1 Experimental_Workflow Start Design & Synthesis of (s)-4-Boc-morpholine-3-carboxylic acid analogs Purification Purification & Characterization (Chromatography, NMR, MS) Start->Purification InVitro In Vitro Biological Evaluation Purification->InVitro EnzymeAssay Enzymatic Assays (e.g., PI3K, mTOR) InVitro->EnzymeAssay CellAssay Cell-based Assays (e.g., MTT, Apoptosis) InVitro->CellAssay SAR Structure-Activity Relationship (SAR) Analysis EnzymeAssay->SAR CellAssay->SAR LeadOpt Lead Optimization SAR->LeadOpt

References

A Comprehensive Technical Guide to (S)-4-(Tert-butoxycarbonyl)morpholine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 783350-37-8

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-4-(Tert-butoxycarbonyl)morpholine-3-carboxylic acid, commonly referred to as (S)-4-Boc-morpholine-3-carboxylic acid, is a chiral heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its rigid morpholine scaffold, combined with the stereodefined carboxylic acid and the versatile Boc-protecting group, makes it a highly valuable building block for the synthesis of complex, biologically active molecules.[1] This guide provides a detailed overview of its chemical properties, applications, and synthetic considerations, tailored for professionals in the field of drug discovery and development.

This compound serves as a crucial intermediate in the creation of novel pharmaceuticals, particularly in the development of drugs aimed at treating neurological disorders.[1] Furthermore, its structure is integral to the synthesis of peptide-based therapeutics, where it can enhance the stability and bioavailability of the final compounds.[1]

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. These data are essential for its proper handling, storage, and application in synthetic chemistry.

PropertyValueReference
CAS Number 783350-37-8[1][2][3]
Molecular Formula C₁₀H₁₇NO₅[1][4]
Molecular Weight 231.25 g/mol [2][3][4]
Appearance White solid[1]
Purity ≥95% (NMR)[1]
Boiling Point 369.5 °C at 760 mmHg[4]
Density (Theoretical) 1.23 g/cm³[4]
Flash Point 177.3 °C[4]
Refractive Index 1.492[4]
Storage Conditions Store at 0-8 °C[1]

Synonyms:

  • (S)-Morpholine-3,4-dicarboxylic acid 4-tert-butyl ester[1][3][5]

  • 4-Boc-3(S)-morpholinecarboxylic acid[4][5]

  • (3S)-4-[(Tert-Butoxy)Carbonyl]Morpholine-3-Carboxylic Acid[4]

  • (S)-4-N-Boc-Morpholine-3-Carboxylic Acid[4]

Key Applications in Drug Discovery

The utility of (S)-4-Boc-morpholine-3-carboxylic acid is most pronounced in the synthesis of targeted therapeutics. Its defined stereochemistry is crucial for achieving specific interactions with biological targets.

Synthesis of CCR4 Antagonists

A notable application of this molecule is in the preparation of indazole arylsulfonamides, which function as allosteric antagonists for the CC-chemokine receptor 4 (CCR4).[6] CCR4 is a key receptor in inflammatory and immunological responses, making its antagonists promising candidates for various autoimmune and inflammatory diseases. The morpholine moiety provides a rigid scaffold that helps orient the pharmacophoric groups for optimal receptor binding.

G cluster_workflow Application in CCR4 Antagonist Synthesis A (S)-4-Boc-morpholine- 3-carboxylic acid B Multi-step Synthesis A->B Key Chiral Building Block C Indazole Arylsulfonamides B->C Forms Core Structure D Allosteric CCR4 Antagonists C->D Demonstrates Biological Activity As E Therapeutic Candidate for Inflammatory Diseases D->E Leads to Development Of

Workflow from chiral intermediate to therapeutic application.
Peptide and Neurological Drug Synthesis

The compound is widely employed as a building block for creating peptidomimetics and other complex molecules.[1] Its incorporation can introduce conformational constraints and improve metabolic stability compared to natural amino acid residues. This is particularly valuable in designing therapeutics for neurological disorders, where blood-brain barrier penetration and stability are critical challenges.[1]

Synthetic and Handling Considerations

While specific, detailed synthesis protocols are proprietary or dispersed in patent literature, a general synthetic pathway can be inferred from common organic chemistry principles and available raw material lists.

General Synthetic Workflow

The synthesis of (S)-4-Boc-morpholine-3-carboxylic acid likely originates from a readily available chiral starting material, such as a protected L-serine derivative. The workflow involves functional group manipulations to enable an intramolecular cyclization, forming the core morpholine ring.

G cluster_synthesis Generalized Synthetic Workflow Start Chiral Starting Material (e.g., Boc-L-serine methyl ester) Step1 Functional Group Transformation Start->Step1 Step2 Intramolecular Cyclization Step1->Step2 Step3 Purification (e.g., Chromatography) Step2->Step3 End Final Product: (S)-4-Boc-morpholine- 3-carboxylic acid Step3->End

A plausible, generalized workflow for the synthesis.

Note on Experimental Protocol: A detailed, step-by-step experimental protocol for the synthesis of this specific compound is not publicly available in the searched literature. The above workflow represents a logical and common strategy for assembling such molecules. Researchers should consult specialized synthetic literature or patents for precise methodologies. Raw materials often used in related syntheses include Boc-L-serine methyl ester, di-tert-butyl dicarbonate, and various reagents for cyclization and purification like methanesulfonyl chloride and tetrahydrofuran.[6]

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. The available safety data indicates that it is an irritant.

Hazard InformationDetailsReference
Signal Word Warning[4]
GHS Pictogram GHS07 (Exclamation Mark)[4]
Hazard Statements H315: Causes skin irritation[4][7]
H319: Causes serious eye irritation[4][7]
H335: May cause respiratory irritation[4][7]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[4]
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

Researchers should always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a high-value chiral building block with significant applications in modern drug discovery. Its utility in constructing complex molecular architectures, particularly for CCR4 antagonists and novel peptidomimetics, underscores its importance. The well-defined physicochemical properties and established handling protocols enable its effective and safe use in the synthesis of next-generation therapeutics.

References

N-Boc-(S)-morpholine-3-carboxylic Acid: A Physicochemical and Synthetic Overview for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-(S)-morpholine-3-carboxylic acid is a chiral heterocyclic building block of significant interest in medicinal chemistry and drug development. Its constrained morpholine scaffold and the presence of a carboxylic acid functionality make it a valuable synthon for the synthesis of complex biologically active molecules. The tert-butyloxycarbonyl (Boc) protecting group ensures stability during synthetic manipulations and allows for selective deprotection under mild acidic conditions. This guide provides a comprehensive overview of the known physicochemical properties of N-Boc-(S)-morpholine-3-carboxylic acid, outlines general experimental protocols for its synthesis and characterization, and discusses its applications in the development of novel therapeutics.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems and its suitability for drug development. The following tables summarize the available data for N-Boc-(S)-morpholine-3-carboxylic acid.

Table 1: General and Physical Properties

PropertyValueSource
Appearance White solid[1]
Melting Point 162-165 °C
Boiling Point Data not available
Solubility Slightly soluble in water; soluble in organic solvents such as methanol, chloroform, and dichloromethane.

Table 2: Chemical and Molecular Properties

PropertyValueSource
Molecular Formula C₁₀H₁₇NO₅[2]
Molecular Weight 231.25 g/mol [1][2]
IUPAC Name (3S)-4-(tert-butoxycarbonyl)morpholine-3-carboxylic acid[2]
CAS Number 783350-37-8[1][2]
pKa Data not available
XLogP3-AA (Computed) 0.4[2]

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of N-Boc-(S)-morpholine-3-carboxylic acid are not extensively reported in publicly available literature. However, based on general organic chemistry principles and procedures for similar compounds, the following methodologies can be applied.

Synthesis

The synthesis of N-Boc-(S)-morpholine-3-carboxylic acid can be conceptualized as a two-stage process: the synthesis of the parent (S)-morpholine-3-carboxylic acid followed by the protection of the secondary amine with a Boc group. A plausible synthetic route, based on a patent for the synthesis of (S)-3-morpholinyl carboxylic acid, involves the cyclization of an L-serine derivative.

Workflow for the Synthesis of N-Boc-(S)-morpholine-3-carboxylic acid

G cluster_0 Synthesis of (S)-morpholine-3-carboxylic acid cluster_1 Boc Protection L-Serine L-Serine Esterification Esterification L-Serine->Esterification tert-Butyl acetate, catalyst N-Chloroacetylation N-Chloroacetylation Esterification->N-Chloroacetylation Chloroacetyl chloride Cyclization Cyclization N-Chloroacetylation->Cyclization Sodium ethoxide Reduction Reduction Cyclization->Reduction Aluminum trichloride, Sodium borohydride Hydrolysis Hydrolysis Reduction->Hydrolysis HCl in Methanol S-Morpholine-3-carboxylic_acid S-Morpholine-3-carboxylic_acid Hydrolysis->S-Morpholine-3-carboxylic_acid S-Morpholine-3-carboxylic_acid_input (S)-morpholine-3-carboxylic acid Boc_Protection Boc_Protection S-Morpholine-3-carboxylic_acid_input->Boc_Protection Di-tert-butyl dicarbonate (Boc)₂O, Base N-Boc-S-morpholine-3-carboxylic_acid N-Boc-S-morpholine-3-carboxylic_acid Boc_Protection->N-Boc-S-morpholine-3-carboxylic_acid

Caption: A logical workflow for the synthesis of N-Boc-(S)-morpholine-3-carboxylic acid.

General Protocol for Boc Protection:

  • Dissolve (S)-morpholine-3-carboxylic acid in a suitable solvent (e.g., a mixture of dioxane and water, or dichloromethane).

  • Add a base (e.g., sodium hydroxide or triethylamine) to the solution.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) to the reaction mixture, typically at room temperature.

  • Stir the reaction for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, perform an aqueous workup to remove the base and other water-soluble impurities.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain pure N-Boc-(S)-morpholine-3-carboxylic acid.

Characterization

Standard analytical techniques are employed to confirm the identity and purity of the synthesized N-Boc-(S)-morpholine-3-carboxylic acid.

2.2.1. Melting Point Determination

The melting point is a crucial indicator of purity.

General Protocol:

  • A small amount of the crystalline solid is packed into a capillary tube.

  • The capillary tube is placed in a melting point apparatus.

  • The temperature is gradually increased, and the range from which the solid begins to melt until it becomes a clear liquid is recorded.

  • A sharp melting range (typically within 1-2 °C) is indicative of high purity.

2.2.2. Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure. The chemical shifts, splitting patterns, and integration of the peaks should be consistent with the structure of N-Boc-(S)-morpholine-3-carboxylic acid.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic peaks for the carboxylic acid O-H stretch, the C=O stretch of the carbamate and the carboxylic acid, and C-O stretches are expected.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the compound.

Applications in Drug Discovery

N-Boc-(S)-morpholine-3-carboxylic acid serves as a valuable chiral building block in the synthesis of various pharmaceutical agents. The morpholine ring is a privileged scaffold in medicinal chemistry, often incorporated to improve pharmacokinetic properties such as solubility and metabolic stability.

Its utility has been noted in the development of:

  • Therapeutics for Neurological Disorders: The constrained nature of the morpholine ring can help in designing ligands with high affinity and selectivity for specific receptors or enzymes in the central nervous system.

  • Peptide-Based Therapeutics: As a non-natural amino acid, it can be incorporated into peptides to enhance their stability against enzymatic degradation and to modulate their conformational properties, potentially leading to improved biological activity and bioavailability.[1]

  • Enzyme Inhibitors and Catalysts: The unique structural features of this compound make it a candidate for the development of novel enzyme inhibitors or as a ligand in asymmetric catalysis.

Signaling Pathways and Biological Targets

Currently, there is a lack of specific, publicly available data detailing the direct interaction of N-Boc-(S)-morpholine-3-carboxylic acid with specific signaling pathways or biological targets. Its role is primarily as a structural component in larger molecules that are designed to interact with various biological targets. The biological activity of compounds derived from this building block would be dependent on the overall structure of the final molecule.

Conclusion

N-Boc-(S)-morpholine-3-carboxylic acid is a key synthetic intermediate with favorable physicochemical properties for applications in drug discovery and development. While detailed experimental protocols and specific biological interaction data are not widely disseminated, its structural features and the established utility of the morpholine scaffold underscore its importance for medicinal chemists. Further research into its biological activities and the development of optimized synthetic procedures will undoubtedly expand its applications in the creation of novel therapeutics.

References

An In-depth Technical Guide to (S)-4-(Tert-butoxycarbonyl)morpholine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-4-(Tert-butoxycarbonyl)morpholine-3-carboxylic acid, a chiral building block with the molecular weight of 231.25 g/mol , is a versatile compound extensively utilized in organic synthesis and pharmaceutical development.[1] Its unique structure, incorporating a morpholine ring and a tert-butyloxycarbonyl (Boc) protecting group, facilitates selective functionalization, rendering it an invaluable intermediate for constructing complex molecular architectures.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in medicinal chemistry and peptide synthesis.

Chemical and Physical Properties

This compound is a white crystalline solid.[2] The Boc protecting group offers stability and prevents undesirable reactions during synthetic procedures, a crucial feature in multi-step syntheses.[3] Key quantitative data for this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₀H₁₇NO₅[3][4][5][6][7][8]
Molecular Weight 231.25 g/mol [4][5][6][7][8]
CAS Number 783350-37-8[4]
Appearance White Powder or Crystals[2][9]
Purity ≥96.0% (NMR)[9]
Melting Point 181°C[8]
Boiling Point (Predicted) 369.5 ± 42.0 °C[8]
Density (Predicted) 1.230 ± 0.06 g/cm³[8]
pKa (Predicted) 3.53 ± 0.20[8]

Synthesis

The synthesis of this compound typically starts from a readily available chiral precursor, such as Boc-L-serine methyl ester. The following diagram illustrates a general synthetic workflow.

G General Synthesis Workflow A Boc-L-serine methyl ester C Intermediate Formation A->C Reaction B Protection & Cyclization Reagents (e.g., reagents for ring formation) B->C E This compound C->E Hydrolysis D Saponification (e.g., LiOH) D->E

Caption: A generalized workflow for the synthesis of the target compound.

General Experimental Protocol for Synthesis:

A detailed, step-by-step protocol for the synthesis can vary, but a general procedure involves the cyclization of a protected serine derivative. The raw materials for such a synthesis can include Boc-L-serine methyl ester, a suitable base like N,N-Diisopropylethylamine, and reagents for the formation of the morpholine ring, followed by saponification of the resulting ester to yield the carboxylic acid.

Applications in Drug Discovery and Peptide Synthesis

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly in the development of drugs targeting neurological disorders.[1] One of its notable applications is in the preparation of indazole arylsulfonamides, which act as allosteric CC-chemokine receptor 4 (CCR4) antagonists.[6]

Its utility extends to peptide synthesis, where it is used to introduce constrained morpholine scaffolds into peptide backbones.[1] This modification can enhance the stability and bioavailability of the resulting peptide-based therapeutics.[1] The carboxylic acid functionality allows for its coupling to the N-terminus of a peptide chain using standard peptide coupling reagents.

The following diagram illustrates the incorporation of this compound into a peptide chain via solid-phase peptide synthesis (SPPS).

G Application in Solid-Phase Peptide Synthesis (SPPS) cluster_0 SPPS Cycle A Resin-bound Peptide (with free N-terminus) C Coupling Reaction A->C B Activation of (S)-Boc-morpholine-3-COOH (e.g., DCC/DMAP) B->C D Washing C->D E Boc Deprotection (e.g., TFA) D->E F Washing & Neutralization E->F G Elongated Peptide with Morpholine Moiety F->G Ready for next coupling

Caption: Workflow for incorporating the morpholine amino acid into a peptide.

General Experimental Protocol for Peptide Coupling:
  • Activation: The carboxylic acid of this compound is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of an activator like 4-dimethylaminopyridine (DMAP).[10]

  • Coupling: The activated acid is then added to the solid-phase resin on which the peptide with a free N-terminus is being synthesized. The reaction is allowed to proceed to completion.

  • Washing: The resin is washed to remove unreacted reagents and byproducts.

  • Deprotection: The Boc protecting group on the newly added morpholine moiety is removed using an acid, typically trifluoroacetic acid (TFA), to expose the secondary amine for the next coupling step.

  • Neutralization: The resin is neutralized with a base to prepare for the subsequent amino acid coupling.

Safety and Handling

This compound is classified as an irritant.[4] It may cause skin and serious eye irritation, and may also cause respiratory irritation.[4][5] It is harmful if swallowed.[4][5] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be observed when handling this compound. It should be stored in a cool, dry, and well-ventilated area.

Conclusion

This compound is a valuable and versatile chiral building block for organic synthesis, with significant applications in pharmaceutical and medicinal chemistry. Its ability to introduce a constrained morpholine scaffold makes it a key component in the design of novel therapeutics, including peptide-based drugs with enhanced properties. The synthetic routes are accessible, and its handling requires standard laboratory safety measures. This guide provides a foundational understanding for researchers and drug development professionals looking to utilize this compound in their work.

References

The Morpholine Scaffold: A Privileged Structure in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The morpholine ring, a simple six-membered saturated heterocycle containing both an amine and an ether functional group, has emerged as a cornerstone in contemporary drug discovery.[1][2][3] Its unique combination of physicochemical properties—including metabolic stability, aqueous solubility, and the ability to form crucial hydrogen bonds—renders it a "privileged scaffold."[1][3][4] This designation reflects its frequent appearance in a multitude of clinically successful and experimental drugs across a wide spectrum of therapeutic areas.[1][5][6] The versatility of the morpholine moiety allows medicinal chemists to fine-tune pharmacokinetic and pharmacodynamic profiles, enhancing potency, selectivity, and overall drug-like properties.[1][6][7]

From oncology to infectious diseases and central nervous system (CNS) disorders, morpholine derivatives have demonstrated significant therapeutic impact.[5][8][9] The ring's inherent polarity, conferred by the oxygen atom, often improves solubility and bioavailability, while the basic nitrogen atom provides a convenient handle for synthetic modification and can engage in key interactions with biological targets.[7][10][11] This guide provides a technical overview of the role of morpholine derivatives in medicinal chemistry, focusing on key approved drugs, their mechanisms of action, and the experimental methodologies used in their development.

Therapeutic Applications and Key Drug Examples

The structural and electronic features of the morpholine ring contribute to its broad range of biological activities. It is a key component in drugs targeting enzymes, receptors, and even protein synthesis machinery.[1][5] This has led to the development of groundbreaking treatments for various diseases.

Anticancer Agents: Gefitinib

Gefitinib (Iressa®) is a prime example of a morpholine-containing drug that has revolutionized cancer therapy. As a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, it is particularly effective in non-small cell lung cancer (NSCLC) patients with specific activating mutations in the EGFR gene.[11] The morpholine group in Gefitinib enhances its aqueous solubility and oral bioavailability, which are critical for an orally administered cancer therapeutic.[12] It promotes hydrogen bonding within the ATP-binding domain of EGFR, contributing to its inhibitory activity.[12]

The inhibitory activity of Gefitinib is quantified by its half-maximal inhibitory concentration (IC50) against EGFR kinase and various cancer cell lines.

Target / Cell LineEGFR Mutation StatusIC50 Value (nM)Reference(s)
EGFR Kinase (Tyr1173)Wild Type37[8]
EGFR Kinase (Tyr992)Wild Type37[8]
NR6wtEGFR CellsWild Type37[8]
PC9 Cellsexon 19 deletion77.26[13]
HCC827 Cellsexon 19 deletion13.06[13]
H3255 CellsL858R3[13]
H1650 Cellsexon 19 deletion31,000[14]
H1975 CellsL858R, T790M21,461,000[5][8]
A549 CellsWild Type7,000[14]

Note: IC50 values can vary between studies depending on experimental conditions.

Gefitinib competitively blocks ATP from binding to the EGFR tyrosine kinase domain. This action inhibits autophosphorylation and cascades of downstream signaling, primarily the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways, which are crucial for cell proliferation and survival.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_pathway Ras/Raf/MEK/ERK Pathway cluster_pi3k_pathway PI3K/Akt/mTOR Pathway EGFR EGFR Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates ATP ATP ATP->EGFR Binds Gefitinib Gefitinib Gefitinib->EGFR Inhibits (Competitive) Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation (Inhibited) ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival (Inhibited) mTOR->Survival EGF EGF (Ligand) EGF->EGFR Binds

Gefitinib inhibits EGFR signaling pathways.
Antibacterial Agents: Linezolid

Linezolid (Zyvox®) is a synthetic antibiotic from the oxazolidinone class, notable for its activity against multi-drug resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[2][15] The morpholine ring is a critical part of its structure, contributing to its unique mechanism of action and favorable pharmacokinetic profile. Linezolid works by inhibiting the initiation of bacterial protein synthesis, a mechanism distinct from other protein synthesis inhibitors.[16][17] It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the initiation complex.[2][16]

The efficacy of Linezolid is measured by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium.

OrganismMIC50 (µg/mL)MIC90 (µg/mL)Reference(s)
Staphylococcus aureus (all)2.02.0[18]
Enterococcus faecalis2.02.0[18]
Enterococcus faecium2.02.0[18]
Streptococcus pneumoniae1.01.0[18]
Corynebacterium spp.0.25 - 0.5N/A[7]
Viridans group streptococci1.02.0[7]

MIC50/90: Concentration inhibiting 50% and 90% of isolates, respectively.

Linezolid acts at the A-site of the peptidyl transferase center (PTC) on the 50S ribosomal subunit, interfering with the positioning of the initiator fMet-tRNA and preventing the formation of a functional 70S initiation complex.

Linezolid_Mechanism cluster_ribosome Bacterial Ribosome cluster_ptc Peptidyl Transferase Center (PTC) 50S 50S Subunit 30S 30S Subunit 50S->30S Joins A-Site A-Site mRNA mRNA 30S->mRNA Binds 70S_Complex 70S Initiation Complex (Formation Blocked) A-Site->70S_Complex Prevents fMet-tRNA positioning fMet_tRNA fMet-tRNA (Initiator tRNA) fMet_tRNA->30S Binds Linezolid Linezolid Linezolid->A-Site Binds to 23S rRNA

Linezolid prevents formation of the 70S initiation complex.
CNS Agents: Reboxetine

Reboxetine (Edronax®) is a selective norepinephrine reuptake inhibitor (NRI) used for the treatment of major depressive disorder.[9][19][20] Its morpholine structure is central to its pharmacological activity. Reboxetine demonstrates high affinity and selectivity for the human norepinephrine transporter (NET) over transporters for serotonin (SERT) and dopamine (DAT).[19][21] This selectivity results in a distinct clinical profile compared to other classes of antidepressants like SSRIs.[9] The morpholine ring is integral to the molecule's conformation, allowing it to fit precisely into the NET binding site.

The selectivity of Reboxetine is demonstrated by its binding affinity (Ki), which represents the concentration required to occupy 50% of the transporters. A lower Ki value indicates higher affinity.

TransporterBinding Affinity (Ki)Reference(s)
Norepinephrine (hNET)0.9 nmol/L[22]
Serotonin (hSERT)1745 nmol/L[22]
Dopamine (hDAT)>1000 nmol/L[9]

Note: Data from human transporter-expressing cells.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are representative protocols for the synthesis and biological evaluation of morpholine-containing drugs.

Protocol 1: Synthesis of Gefitinib

This is a representative synthetic route for Gefitinib, illustrating a common strategy for its preparation.[23][24]

Step 1: O-Alkylation of 6-hydroxy-7-methoxy-3H-quinazolin-4-one

  • To a solution of 6-hydroxy-7-methoxy-3H-quinazolin-4-one in a suitable solvent like dimethylformamide (DMF), add a base such as potassium carbonate (K2CO3).

  • Add 4-(3-chloropropyl)morpholine to the reaction mixture.[23]

  • Heat the mixture (e.g., to 80-90°C) and stir for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • After cooling, pour the mixture into water to precipitate the product, 6-(3-morpholinopropoxy)-7-methoxy-3H-quinazolin-4-one.

  • Filter, wash with water, and dry the solid product.

Step 2: Chlorination

  • Suspend the product from Step 1 in a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3).

  • Add a catalytic amount of DMF.

  • Reflux the mixture for several hours.

  • Remove the excess chlorinating agent under reduced pressure.

  • Triturate the residue with a non-polar solvent to obtain the crude 4-chloro-6-(3-morpholinopropoxy)-7-methoxyquinazoline.

Step 3: Nucleophilic Aromatic Substitution (Final Condensation)

  • Dissolve the chlorinated intermediate in a solvent like isopropanol or methanol.[24]

  • Add 3-chloro-4-fluoroaniline to the solution.[24]

  • Heat the reaction mixture to reflux for several hours.[24]

  • Upon cooling, the hydrochloride salt of Gefitinib may precipitate.

  • The crude product can be neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent.

  • Purify the final product by recrystallization or column chromatography to yield pure Gefitinib.[24]

Protocol 2: EGFR Kinase Inhibition Assay (In Vitro)

This assay quantifies the ability of a compound like Gefitinib to inhibit the enzymatic activity of EGFR.[5][10]

  • Preparation : Prepare serial dilutions of Gefitinib in DMSO, then further dilute in a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA).[5]

  • Enzyme Addition : In a 384-well plate, add 1 µL of the diluted Gefitinib or DMSO (vehicle control) to each well. Add 2 µL of a solution containing recombinant human EGFR enzyme in kinase buffer.[5]

  • Reaction Initiation : Initiate the kinase reaction by adding 2 µL of a solution containing a peptide substrate (e.g., Poly(Glu, Tyr) 4:1) and ATP. The final ATP concentration should be near its Km value for EGFR.[5]

  • Incubation : Incubate the plate at room temperature for 60 minutes.[5][12]

  • Detection : Stop the reaction and detect the amount of ADP produced using a detection kit like ADP-Glo™ Kinase Assay (Promega). This involves adding an ADP-Glo™ Reagent to deplete unused ATP, followed by a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[5][12]

  • Measurement : Measure the luminescence using a plate reader.

  • Analysis : Calculate the percent inhibition for each Gefitinib concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.[5]

Protocol 3: Minimum Inhibitory Concentration (MIC) Assay for Linezolid

This protocol determines the in vitro susceptibility of bacteria to an antibiotic like Linezolid using the broth microdilution method, following CLSI (Clinical and Laboratory Standards Institute) guidelines.

  • Inoculum Preparation : Culture the bacterial strain (e.g., S. aureus) on an appropriate agar plate overnight. Select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Drug Dilution : Prepare a two-fold serial dilution of Linezolid in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. Concentrations typically range from 64 µg/mL to 0.06 µg/mL.

  • Inoculation : Add the prepared bacterial inoculum to each well of the microtiter plate. Include a growth control well (broth + inoculum, no drug) and a sterility control well (broth only).

  • Incubation : Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Reading Results : The MIC is the lowest concentration of Linezolid that completely inhibits visible growth of the organism. This can be assessed visually or with a plate reader.

The process of evaluating a new morpholine derivative follows a standard preclinical drug discovery pipeline, from initial screening to in-depth biological characterization.

Drug_Discovery_Workflow Synthesis Synthesis of Morpholine Derivatives Screening High-Throughput Screening (e.g., Kinase Assays) Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Gen Lead Generation (SAR Studies) Hit_ID->Lead_Gen Lead_Opt Lead Optimization (ADME/Tox Profiling) Lead_Gen->Lead_Opt In_Vivo In Vivo Efficacy (Animal Models) Lead_Opt->In_Vivo Candidate Preclinical Candidate Selection In_Vivo->Candidate

A typical preclinical evaluation workflow.

Conclusion

The morpholine scaffold is undeniably a privileged structure in medicinal chemistry, consistently contributing to the development of effective and safe therapeutics.[1][6] Its favorable physicochemical and pharmacokinetic properties, combined with its synthetic tractability, ensure its continued prominence in drug design.[1][4] The case studies of Gefitinib, Linezolid, and Reboxetine highlight the diverse roles the morpholine moiety can play—from enhancing solubility and bioavailability to forming critical interactions with biological targets and defining the pharmacological profile of a drug. As medicinal chemists continue to tackle complex diseases, the versatile and powerful morpholine ring will undoubtedly remain an essential tool in their molecular arsenal.

References

A Comprehensive Technical Guide to N-Boc-(S)-morpholine-3-carboxylic Acid for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Boc-(S)-morpholine-3-carboxylic acid, a pivotal chiral building block in modern medicinal chemistry. This document outlines its chemical identity, synthesis, and critical role in the development of novel therapeutics, particularly for neurological disorders. Detailed experimental protocols, data summaries, and workflow visualizations are provided to support advanced research and drug development programs.

Chemical Identity and Properties

N-Boc-(S)-morpholine-3-carboxylic acid is a synthetic organic compound valued for its unique structural features, including a morpholine ring, a carboxylic acid functional group, and a tert-butyloxycarbonyl (Boc) protecting group. This combination makes it an ideal starting material for the stereoselective synthesis of complex molecules.

Table 1: Chemical Identifiers and Properties

PropertyValue
IUPAC Name (3S)-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylic acid
Synonyms (S)-4-(tert-butoxycarbonyl)morpholine-3-carboxylic acid, N-Boc-(S)-morpholine-3-carboxylic acid, (S)-Morpholine-3,4-dicarboxylic acid 4-tert-butyl ester
CAS Number 783350-37-8
Molecular Formula C₁₀H₁₇NO₅[1]
Molecular Weight 231.25 g/mol [1]
Appearance White solid
Purity Typically ≥95% (NMR)
Storage 2-8°C

Synthesis of N-Boc-(S)-morpholine-3-carboxylic Acid

The following protocol details a common and effective method for the preparation of N-Boc-(S)-morpholine-3-carboxylic acid from (S)-morpholine-3-carboxylic acid.

Experimental Protocol: Boc Protection of (S)-morpholine-3-carboxylic acid

Objective: To synthesize this compound via N-Boc protection of (S)-morpholine-3-carboxylic acid.

Materials:

  • (S)-morpholine-3-carboxylic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Water

  • Diethyl ether

  • 2M Hydrochloric acid (HCl)

  • Dichloromethane (CH₂Cl₂)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a suitable reaction vessel, dissolve (S)-morpholine-3-carboxylic acid (1.0 eq) and potassium carbonate (5.0 eq) in a mixture of acetone and water at 0°C.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.5 eq) to the cooled reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Upon completion of the reaction (monitored by TLC or LC-MS), dilute the mixture with water and extract with diethyl ether (2x) to remove any unreacted Boc₂O.

  • Carefully acidify the aqueous phase to a pH of approximately 2-3 using 2M aqueous hydrochloric acid.

  • Extract the acidified aqueous layer with dichloromethane (2x).

  • Combine the organic extracts and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product as a white solid.

Table 2: Representative Reagent Quantities for Synthesis

ReagentMolar Eq.Example Quantity
(S)-morpholine-3-carboxylic acid1.01.7 g (10.2 mmol)
Di-tert-butyl dicarbonate1.53.33 g (15.3 mmol)
Potassium carbonate5.07.04 g (51 mmol)
Acetone-5 mL
Water-10 mL

Note: This protocol is a general guideline and may require optimization based on laboratory conditions and scale.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_product Final Product SM1 (S)-morpholine-3- carboxylic acid Reaction Boc Protection (Acetone/Water, 0°C to RT, 24h) SM1->Reaction SM2 Di-tert-butyl dicarbonate SM2->Reaction SM3 Potassium Carbonate SM3->Reaction Workup1 Ether Extraction (Removal of excess Boc₂O) Reaction->Workup1 Reaction Mixture Workup2 Acidification (HCl) Workup1->Workup2 Workup3 DCM Extraction Workup2->Workup3 Workup4 Wash & Dry Workup3->Workup4 Workup5 Concentration Workup4->Workup5 Product N-Boc-(S)-morpholine- 3-carboxylic acid Workup5->Product

Synthesis workflow for N-Boc-(S)-morpholine-3-carboxylic acid.

Role in Drug Discovery and Development

N-Boc-(S)-morpholine-3-carboxylic acid is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial chiral building block for the synthesis of more complex drug candidates.[2] The morpholine moiety is a privileged structure in medicinal chemistry, often incorporated to enhance the pharmacokinetic properties of a molecule.

Key Contributions in Drug Design:

  • Improved Physicochemical Properties: The morpholine ring can increase the polarity and aqueous solubility of a compound, which can lead to improved absorption and distribution.

  • Enhanced Blood-Brain Barrier (BBB) Permeability: For central nervous system (CNS) drug candidates, the morpholine scaffold can facilitate passage through the BBB.

  • Metabolic Stability: The saturated heterocyclic system of morpholine is generally resistant to metabolic degradation, potentially increasing the half-life of a drug.

  • Scaffold for Diverse Functionality: The nitrogen and oxygen atoms of the morpholine ring provide points for hydrogen bonding, and the overall structure can serve as a rigid scaffold to orient other pharmacophoric groups.[3]

Logical Relationship in Drug Development

The use of N-Boc-(S)-morpholine-3-carboxylic acid as a building block follows a logical progression in the drug discovery pipeline. Its chirality is transferred to the final molecule, which is often critical for selective interaction with biological targets.

Drug_Development_Logic Start Chiral Building Block: N-Boc-(S)-morpholine- 3-carboxylic acid Step1 Multi-step Synthesis Start->Step1 Incorporation of chiral scaffold Step2 Biologically Active Molecule (e.g., Kinase Inhibitor, Receptor Modulator) Step1->Step2 Generation of drug candidate Step3 Preclinical & Clinical Development Step2->Step3 Evaluation of safety and efficacy End Marketed Drug Step3->End

Logical flow of using the building block in drug development.

Signaling Pathways of Derived Therapeutics

While N-Boc-(S)-morpholine-3-carboxylic acid is not directly involved in signaling pathways, the therapeutic agents synthesized from it target a variety of cellular signaling cascades implicated in disease. The morpholine moiety often contributes to the binding affinity and selectivity of the final compound for its molecular target.

Examples of Targeted Pathways:

  • Kinase Signaling Pathways: Many kinase inhibitors incorporate morpholine derivatives. These drugs can target pathways such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

  • G-Protein Coupled Receptor (GPCR) Signaling: Morpholine-containing compounds have been developed as antagonists or agonists for various GPCRs involved in neurotransmission, making them relevant for treating psychiatric and neurological disorders.

  • Ion Channel Modulation: The morpholine structure can be found in molecules designed to modulate the activity of ion channels, which are critical for neuronal excitability and other physiological processes.

Signaling_Pathway_Targeting cluster_drug Drug Molecule cluster_target Molecular Target cluster_pathway Cellular Signaling Pathway cluster_effect Therapeutic Effect Drug Therapeutic Agent (derived from N-Boc-(S)-morpholine- 3-carboxylic acid) Target Protein Target (e.g., Kinase, GPCR, Ion Channel) Drug->Target Binds to and modulates activity Pathway Downstream Signaling Cascade (e.g., PI3K/Akt/mTOR, MAPK/ERK) Target->Pathway Initiates or inhibits signaling Effect Physiological Response (e.g., Anti-cancer, Neuroprotective) Pathway->Effect Leads to desired therapeutic outcome

References

A Technical Guide to (s)-4-(Tert-butoxycarbonyl)morpholine-3-carboxylic acid: Solubility, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (s)-4-(tert-butoxycarbonyl)morpholine-3-carboxylic acid, a key building block in modern pharmaceutical development and peptide synthesis. The document outlines its solubility characteristics, provides a detailed experimental protocol for solubility determination, and illustrates its use in a standard peptide synthesis workflow.

Solubility Data

Table 1: Qualitative Solubility Profile of this compound

Solvent NameChemical FormulaPolarityExpected SolubilityNotes
Dimethylformamide (DMF)C₃H₇NOPolar aproticSolubleCommonly used as a primary solvent in solid-phase peptide synthesis.
Dimethyl sulfoxide (DMSO)C₂H₆OSPolar aproticSolubleA strong solvent, can be used as a co-solvent to enhance solubility.[2]
Dichloromethane (DCM)CH₂Cl₂NonpolarSolubleOften used in the workup and purification stages of synthesis.
Tetrahydrofuran (THF)C₄H₈OPolar aproticSolubleGenerally a good solvent for Boc-protected amino acids.[1]
MethanolCH₃OHPolar proticModerately SolubleSolubility may be lower compared to polar aprotic solvents.
WaterH₂OPolar proticSparingly SolubleThe presence of the hydrophobic Boc group and the morpholine ring limits aqueous solubility.
AcetonitrileC₂H₃NPolar aproticModerately SolubleOften used in purification by HPLC.

Note: The actual solubility can be influenced by factors such as temperature, purity of the compound, and the presence of other solutes.[2]

Experimental Protocol: Determination of Thermodynamic Solubility (Shake-Flask Method)

To obtain precise quantitative solubility data, the following experimental protocol, adapted from the reliable shake-flask method, is recommended.[3]

Objective: To determine the thermodynamic solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Selected solvent(s) of high purity

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or other suitable analytical technique.

  • Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.

    • Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vial to stand undisturbed at the set temperature for at least 24 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

    • Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles.

  • Analysis:

    • Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method (e.g., HPLC).

    • Analyze the diluted solution using a validated HPLC method to determine the concentration of the dissolved compound. A calibration curve prepared with known concentrations of the compound should be used for quantification.

  • Calculation:

    • Calculate the solubility (S) using the following formula: S = (Concentration from HPLC × Dilution Factor) / Volume of initial supernatant

    • Express the solubility in appropriate units (e.g., g/L, mg/mL, or mol/L).

Workflow for Solubility Determination

G Workflow for Solubility Determination A Add excess solid to solvent B Equilibrate at constant temperature (24-72h with agitation) A->B C Allow solid to settle (24h at constant temperature) B->C D Withdraw and filter supernatant C->D E Dilute sample D->E F Analyze by HPLC E->F G Calculate solubility F->G

Caption: A generalized workflow for determining the thermodynamic solubility of a compound.

Application in Peptide Synthesis

This compound is a valuable building block in peptide synthesis, where it can be incorporated into peptide chains to introduce conformational constraints or to act as a non-natural amino acid analogue. The tert-butoxycarbonyl (Boc) group serves as a temporary protecting group for the secondary amine of the morpholine ring, preventing unwanted side reactions during peptide coupling.

General Workflow for Solid-Phase Peptide Synthesis (SPPS) using a Boc-Protected Amino Acid Analogue

The following diagram illustrates the key steps in a typical solid-phase peptide synthesis cycle where a building block like this compound would be incorporated.

G Solid-Phase Peptide Synthesis Cycle cluster_0 Peptide Elongation Cycle cluster_1 Final Steps A Start with Resin-Bound Amino Acid B Deprotection: Remove Boc group (e.g., with TFA) A->B C Washing B->C D Coupling: Add (s)-4-(Boc)morpholine-3-carboxylic acid and coupling reagents (e.g., DCC/HOBt) C->D E Washing D->E F Repeat Cycle for Next Amino Acid E->F F->B Next cycle G Cleavage from Resin & Side-Chain Deprotection F->G Final cycle H Purification of Peptide (e.g., by HPLC) G->H

Caption: A simplified workflow for solid-phase peptide synthesis incorporating a Boc-protected building block.

This technical guide provides foundational information for researchers working with this compound. For specific applications, further optimization of reaction conditions and analytical methods may be required.

References

Discovery and history of morpholine-based scaffolds in drug discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The morpholine ring, a simple six-membered heterocycle containing both an ether and a secondary amine functional group, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including metabolic stability, aqueous solubility, and the ability to engage in favorable interactions with biological targets, have cemented its importance in the development of a wide array of therapeutic agents. This technical guide delves into the discovery and rich history of morpholine-based scaffolds, providing a comprehensive overview of their evolution from a chemical curiosity to a cornerstone of modern drug discovery.

Discovery and Early History: From Morphine's Shadow to a Pharmacological Mainstay

The story of morpholine begins in the late 19th century with the work of German chemist Ludwig Knorr. While investigating the structure of morphine, Knorr synthesized the heterocyclic compound and named it "morpholine," mistakenly believing it to be a core structural component of the potent analgesic.[1][2] For several decades following its discovery, morpholine remained largely a chemical novelty.

It wasn't until the mid-20th century that the therapeutic potential of morpholine derivatives began to be realized. In 1955, the first drug containing a morpholine moiety was introduced to the market for the treatment of obesity.[3][4] This was soon followed by the development of potent analgesics that incorporated the morpholine scaffold, marking the beginning of a new era in medicinal chemistry where this versatile heterocycle would be increasingly utilized to fine-tune the properties of drug candidates.[4]

Physicochemical Properties and Pharmacokinetic Advantages

The enduring appeal of the morpholine scaffold in drug design can be attributed to its favorable physicochemical and pharmacokinetic properties. The presence of the oxygen atom and the secondary amine imparts a desirable balance of hydrophilicity and lipophilicity, which can enhance a molecule's aqueous solubility and permeability across biological membranes.[5] Furthermore, the morpholine ring is generally resistant to metabolic degradation, contributing to improved in vivo stability and bioavailability of drug candidates.[5]

Key Therapeutic Areas and Approved Drugs

The versatility of the morpholine scaffold is evident in the broad range of therapeutic areas where morpholine-containing drugs have made a significant impact. These include oncology, infectious diseases, and central nervous system disorders.

Anticancer Agents

A notable example of a morpholine-containing anticancer drug is Gefitinib (Iressa®), a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[6][7] The morpholine moiety in gefitinib is crucial for its activity, contributing to its binding affinity and favorable pharmacokinetic profile.

Antibacterial Agents

Linezolid (Zyvox®), the first of the oxazolidinone class of antibiotics, features a morpholine ring. It is a potent agent against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[8][9] The morpholine group in linezolid plays a key role in its mechanism of action, which involves the inhibition of bacterial protein synthesis.

Central Nervous System (CNS) Agents

The ability of the morpholine scaffold to improve blood-brain barrier penetration has led to its incorporation in numerous CNS-active drugs.[5] Examples include:

  • Reboxetine (Edronax®): A selective norepinephrine reuptake inhibitor used in the treatment of depression.[1][10]

  • Moclobemide (Aurorix®): A reversible inhibitor of monoamine oxidase A (RIMA) used as an antidepressant.[3][11]

  • Aprepitant (Emend®): A neurokinin-1 (NK1) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting.[12][13]

Quantitative Bioactivity and Pharmacokinetic Data

The following tables summarize key quantitative data for a selection of morpholine-containing drugs, providing a comparative overview of their potency and pharmacokinetic properties.

Table 1: In Vitro Bioactivity of Selected Morpholine-Containing Drugs

DrugTargetAssayIC₅₀Reference(s)
GefitinibEGFR Tyrosine KinaseEnzyme Inhibition Assay2-37 nM[6]
LinezolidBacterial RibosomeMinimum Inhibitory Concentration (MIC) vs. S. aureus1-4 µg/mL[8]
ReboxetineNorepinephrine TransporterRadioligand Binding Assay1.1 nM[1]
MoclobemideMonoamine Oxidase AEnzyme Inhibition Assay200 nM[11]
AprepitantNK1 ReceptorRadioligand Binding Assay0.1-0.2 nM[12]

Table 2: Pharmacokinetic Parameters of Selected Morpholine-Containing Drugs

DrugBioavailability (%)Protein Binding (%)Half-life (t½) (hours)Primary Metabolism
Gefitinib~60~90~48CYP3A4, CYP2D6
Linezolid~100~314-6Oxidation of morpholine ring
Reboxetine>94>97~13CYP3A4
Moclobemide55-95~501-2Hepatic
Aprepitant59-67>959-13CYP3A4

Key Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of morpholine-based drugs.

Signaling Pathways

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Ligand Binding EGFR->EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Activation Gefitinib Gefitinib Gefitinib->EGFR Inhibition ATP ATP P P ADP ADP P->EGFR P Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: Simplified EGFR signaling pathway and the inhibitory action of Gefitinib.

Bacterial_Protein_Synthesis_Inhibition cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit Initiation_Complex 70S Initiation Complex 50S_subunit->Initiation_Complex 30S_subunit 30S Subunit 30S_subunit->Initiation_Complex A_site A-site P_site P-site mRNA mRNA mRNA->30S_subunit fMet_tRNA fMet-tRNA fMet_tRNA->P_site Linezolid Linezolid Linezolid->50S_subunit Binds to 23S rRNA of 50S subunit Linezolid->Initiation_Complex Prevents formation Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Elongation

Caption: Mechanism of action of Linezolid in inhibiting bacterial protein synthesis.

Experimental Workflows

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells add_compound Add morpholine-based compound (various concentrations) seed_cells->add_compound incubate_cells Incubate for 24-72 hours add_compound->incubate_cells add_mtt Add MTT reagent incubate_cells->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilization buffer (e.g., DMSO) incubate_mtt->solubilize measure_absorbance Measure absorbance at 570 nm solubilize->measure_absorbance analyze_data Analyze data to determine IC50 measure_absorbance->analyze_data end End analyze_data->end

Caption: General workflow for determining the cytotoxicity of a morpholine-based compound using the MTT assay.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of morpholine-based scaffolds.

Synthesis of Gefitinib (Illustrative)

This is a simplified, illustrative protocol and should be adapted based on specific laboratory conditions and safety guidelines.

Step 1: Synthesis of 4-(3-chloro-4-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy)quinazoline

  • To a stirred solution of 4-chloro-6,7-dimethoxyquinazoline (1 eq) in isopropanol, add 3-chloro-4-fluoroaniline (1.1 eq).

  • Heat the reaction mixture to reflux for 4-6 hours.

  • Cool the reaction mixture to room temperature and filter the precipitated solid.

  • Wash the solid with isopropanol and dry under vacuum to obtain 4-(3-chloro-4-fluoroanilino)-6,7-dimethoxyquinazoline.

  • To a solution of the product from the previous step in dimethylformamide (DMF), add potassium carbonate (3 eq) and 4-(3-chloropropyl)morpholine (1.5 eq).

  • Heat the reaction mixture at 80-90 °C for 8-10 hours.

  • Pour the reaction mixture into ice-cold water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford gefitinib.[6][7]

MTT Cell Viability Assay
  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the morpholine-based test compound in cell culture medium. Replace the medium in the wells with the compound-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).[14][15][16][17]

PI3K Enzyme Inhibition Assay (ADP-Glo™ Kinase Assay)
  • Reagent Preparation: Prepare the PI3K enzyme, lipid substrate (PIP2), and the morpholine-based inhibitor in the appropriate kinase buffer.

  • Kinase Reaction: In a 384-well plate, add the PI3K enzyme, the inhibitor at various concentrations, and the lipid substrate.

  • ATP Addition: Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal with luciferase.

  • Signal Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus to the PI3K activity. Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value.[18][19][20]

Conclusion

From its serendipitous discovery to its current status as a privileged scaffold, the journey of morpholine in drug discovery is a testament to its remarkable chemical and biological properties. Its incorporation into a diverse array of approved drugs for various diseases highlights its significant contribution to modern medicine. The continued exploration of novel morpholine-based derivatives, coupled with a deeper understanding of their mechanisms of action, promises to yield the next generation of innovative therapeutics. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this exciting field.

References

The Biological Significance of Chiral Morpholine Carboxylic Acids: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral morpholine carboxylic acids represent a class of "privileged scaffolds" in modern medicinal chemistry. Their inherent conformational rigidity, stereochemical complexity, and advantageous physicochemical properties make them exceptional building blocks for designing novel therapeutics. This technical guide provides an in-depth exploration of the biological significance of these structures, focusing on their role as constrained amino acid mimetics and their application in the development of potent and selective enzyme inhibitors. We present quantitative biological data, detailed experimental protocols for synthesis and evaluation, and visual diagrams of key pathways and workflows to serve as a comprehensive resource for researchers in drug discovery.

Core Biological Significance

The morpholine ring is a versatile heterocycle frequently employed in medicinal chemistry to enhance the physicochemical and metabolic properties of drug candidates.[1] When combined with a chiral carboxylic acid, the resulting scaffold gains significant biological relevance, primarily through two mechanisms: structural mimicry and pharmacokinetic modulation.

Structural Mimicry: Constrained Amino Acid and Dipeptide Analogues

Chiral morpholine carboxylic acids serve as conformationally constrained analogues of natural amino acids and dipeptides. This structural pre-organization reduces the entropic penalty upon binding to a biological target, often leading to enhanced potency and selectivity.[2] The fixed spatial arrangement of the carboxylic acid, the amine, and the side-chain mimics the geometry of β-turns or specific peptide conformations, which is a crucial strategy in peptidomimetic design.[3] This allows these scaffolds to interact with targets typically addressed by peptides, but with the superior drug-like properties of a small molecule.

Pharmacokinetic and Physicochemical Enhancement

The morpholine moiety is well-regarded for its ability to improve the drug-like properties of a molecule.[4]

  • Solubility: The ether oxygen and tertiary amine can act as hydrogen bond acceptors and provide a degree of polarity, which often improves aqueous solubility.[5]

  • Metabolic Stability: The morpholine ring can enhance metabolic stability compared to more labile linear or carbocyclic structures.[3]

  • Cell Permeability: By balancing lipophilic and hydrophilic character, the morpholine scaffold can improve permeability across the blood-brain barrier and other biological membranes.[5]

The basic nitrogen of the morpholine ring provides a pKa value that can be favorable for oral absorption and bioavailability.[5] These features make the scaffold a valuable tool for optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of drug candidates.[6]

Applications in Drug Discovery: Enzyme Inhibition

The unique structural and electronic properties of chiral morpholine carboxylic acids have been successfully exploited to design potent inhibitors for various enzyme classes.

Case Study: EZH2 Inhibitors in Oncology

Enhancer of Zeste Homolog 2 (EZH2) is a histone methyltransferase that is a core catalytic component of the Polycomb Repressive Complex 2 (PRC2).[7] EZH2 catalyzes the trimethylation of Histone H3 at Lysine 27 (H3K27me3), an epigenetic modification that leads to transcriptional repression.[8] In many cancers, EZH2 is overexpressed or mutated, leading to the silencing of tumor suppressor genes and promoting uncontrolled cell proliferation.[9]

A series of benzomorpholine derivatives has been developed as potent EZH2 inhibitors.[9] These compounds occupy the S-adenosyl-l-methionine (SAM) cofactor binding site, preventing the transfer of a methyl group to histone H3. The morpholine ring plays a crucial role in positioning the molecule within the active site for optimal interactions.

EZH2_Pathway cluster_0 PRC2 PRC2 Complex (EZH2, EED, SUZ12) H3K27me3 H3K27me3 (Trimethylation) PRC2->H3K27me3 catalyzes H3 Histone H3 H3->PRC2 SAM SAM (Methyl Donor) SAM->PRC2 provides methyl group Silencing Tumor Suppressor Gene Silencing H3K27me3->Silencing Proliferation Uncontrolled Cell Proliferation Silencing->Proliferation Inhibitor Benzomorpholine Carboxylic Acid (EZH2 Inhibitor) Inhibitor->PRC2 inhibits

EZH2 signaling pathway and the mechanism of action of morpholine-based inhibitors.
Other Enzyme Targets

The versatility of the chiral morpholine carboxylic acid scaffold has led to its application against a diverse range of other enzymatic targets, as summarized in the data section below. These include, but are not limited to, cholinesterases, urease, and phospholipases.

Data Presentation: Quantitative Inhibitory Activity

The following tables summarize the quantitative data for various chiral morpholine carboxylic acid derivatives and related structures against their respective enzyme targets.

Table 1: Activity of Benzomorpholine Derivatives as EZH2 Inhibitors

Compound ID Target Cell Line IC₅₀ (µM) Citation
6y A549 (Non-small cell lung cancer) 1.1 [9]
6y NCI-H1975 (Non-small cell lung cancer) 1.1 [9]
6b A549 2.6 [9]

| 6c | A549 | 2.3 |[9] |

Table 2: Activity of Morpholine-Containing Urease Inhibitors

Compound ID Target Enzyme IC₅₀ (µM) Citation
10 Jack Bean Urease 2.37 ± 0.19 [10]

| 3 | Jack Bean Urease | 13.23 ± 2.25 |[10] |

Table 3: Activity of Morpholine-Quinoline Cholinesterase Inhibitors

Compound ID Activity Type IC₅₀ (µM) Citation
11l ABTS Radical Scavenging 6.05 ± 1.17 [11]
11f ABTS Radical Scavenging 9.07 ± 1.34 [11]

| 11k | ABTS Radical Scavenging | 13.55 ± 3.23 |[11] |

Experimental Protocols

Detailed methodologies are provided for the synthesis and biological evaluation of chiral morpholine carboxylic acid derivatives, using EZH2 inhibitors as a representative example.

Synthesis Protocol: Representative Benzomorpholine EZH2 Inhibitor

This protocol outlines the key steps for the synthesis of benzomorpholine derivatives, adapted from published methods.[9][12]

  • Cyclization: Start with 3-amino-5-bromo-2-hydroxybenzoic acid. React with a suitable dielectrophile (e.g., a bis(2-chloroethyl) ether derivative) under basic conditions to form the core 7-bromo-2,3-dihydro-4H-benzo[b][7][13]oxazine-8-carboxylic acid ring structure.

  • Suzuki Coupling: The bromo-benzomorpholine intermediate is subjected to a Suzuki coupling reaction with a desired boronic acid or ester (e.g., an aryl or heteroaryl boronic acid) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., K₂CO₃) in a suitable solvent mixture like dioxane/water. This step introduces diversity at the 7-position.

  • Amidation: The carboxylic acid moiety of the coupled product is activated (e.g., using HATU or EDC/HOBt) and then reacted with a desired amine to form the final amide product.

  • Purification: The final compound is purified using standard techniques such as flash column chromatography on silica gel or preparative HPLC. Characterization is performed using ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_Workflow Start 3-Amino-5-bromo-2- hydroxybenzoic acid Step1 Cyclization (e.g., with bis-electrophile) Start->Step1 Intermediate1 Bromo-Benzomorpholine Carboxylic Acid Step1->Intermediate1 Step2 Suzuki Coupling (Pd Catalyst, Boronic Acid) Intermediate1->Step2 Intermediate2 Aryl-Substituted Benzomorpholine Carboxylic Acid Step2->Intermediate2 Step3 Amidation (HATU, Amine) Intermediate2->Step3 Final Final EZH2 Inhibitor Step3->Final

Key stages in the synthesis of benzomorpholine-based EZH2 inhibitors.
Biological Assay Protocol: Cell-Based EZH2 Inhibition (Western Blot)

This protocol determines the ability of a test compound to inhibit EZH2 activity within a cellular context by measuring the levels of the H3K27me3 epigenetic mark.[7][14]

  • Cell Culture and Seeding: Culture a relevant cancer cell line (e.g., A549) to ~80% confluency. Seed cells into 6-well plates and allow them to adhere for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., from 10 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) in complete culture medium. Treat the cells with the compounds for 72-96 hours.

  • Histone Extraction: After incubation, wash the cells with ice-cold PBS. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Alternatively, perform an acid extraction protocol specifically for histones.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method, such as the BCA assay.

  • Western Blotting:

    • Denature 20 µg of protein from each sample in Laemmli buffer.

    • Separate the proteins on a 15% SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for H3K27me3. A primary antibody for total Histone H3 should be used on a parallel blot or after stripping as a loading control.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply a chemiluminescent substrate (ECL).

  • Data Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the H3K27me3 signal to the total Histone H3 signal for each sample. A dose-dependent reduction in the normalized H3K27me3 signal indicates EZH2 inhibition.

Assay_Workflow cluster_cell_culture Cell Culture cluster_biochem Biochemistry cluster_analysis Analysis Seed Seed Cells in 6-well Plates Treat Treat with Compound (e.g., 72h) Seed->Treat Lyse Cell Lysis & Histone Extraction Treat->Lyse Quantify Protein Quantification (BCA Assay) Lyse->Quantify SDS_PAGE SDS-PAGE Quantify->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Probe Probe with Primary Abs (Anti-H3K27me3, Anti-H3) Transfer->Probe Detect Add Secondary Ab & ECL Substrate Probe->Detect Image Image & Quantify Band Intensity Detect->Image Analyze Normalize & Plot Dose-Response Curve Image->Analyze

Workflow for evaluating cellular EZH2 inhibition via Western Blot.
Cell Viability Assay Protocol (e.g., MTT or CellTiter-Glo®)

This protocol assesses the anti-proliferative effect of the compounds on cancer cells.[7]

  • Cell Seeding: Seed 5,000 cells per well in a 96-well plate. Allow cells to adhere for 24 hours.

  • Compound Treatment: Add serial dilutions of the test compound to the wells. Incubate for 7 days, replenishing the medium and compound every 3-4 days. The long incubation period is often necessary for epigenetic inhibitors.[14]

  • Viability Measurement (MTT Method):

    • Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion

Chiral morpholine carboxylic acids are a cornerstone of modern scaffold-based drug design. Their ability to act as rigid peptidomimetics provides a powerful strategy for targeting protein-protein interactions and enzyme active sites with high affinity and specificity. Furthermore, the inherent physicochemical advantages of the morpholine ring contribute to improved drug-like properties, addressing common challenges in drug development such as solubility and metabolic stability. The successful application of this scaffold in developing potent enzyme inhibitors, particularly in the field of oncology, underscores its profound biological significance and highlights its potential for future therapeutic innovations. This guide provides the foundational data, protocols, and conceptual frameworks to empower further research and development in this promising area.

References

Methodological & Application

Application Notes and Protocols for the Use of (s)-4-(Tert-butoxycarbonyl)morpholine-3-carboxylic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(s)-4-(Tert-butoxycarbonyl)morpholine-3-carboxylic acid, also known as Boc-L-Morpholine-3-carboxylic acid (Boc-Moc-OH), is a chiral building block increasingly utilized in the field of peptide science and drug discovery.[1] Its unique morpholine scaffold introduces conformational constraints and can enhance the metabolic stability and bioavailability of synthetic peptides. The incorporation of such non-natural amino acids is a key strategy in the development of peptidomimetics with improved therapeutic properties.[1] These application notes provide detailed protocols and considerations for the efficient incorporation of Boc-Moc-OH into peptide sequences using Boc-based solid-phase peptide synthesis (SPPS).

The tert-butyloxycarbonyl (Boc) protecting group on the morpholine nitrogen is acid-labile, making it compatible with standard Boc-SPPS workflows.[] However, the inherent steric hindrance of this secondary amino acid derivative necessitates optimized coupling protocols to ensure high yields and purity of the final peptide. This document outlines recommended coupling strategies, detailed experimental procedures, and analytical considerations for the successful synthesis of morpholine-containing peptides.

Data Presentation

The successful incorporation of sterically hindered amino acids like Boc-Moc-OH is highly dependent on the choice of coupling reagents. The following tables provide a comparative summary of commonly used coupling reagents and expected performance metrics based on their efficacy with other challenging amino acid couplings.

Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids

Coupling ReagentRelative Efficiency for Hindered CouplingsKey AdvantagesPotential Drawbacks
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)Very HighRapid reaction times; highly efficient for difficult sequences.[3]Higher cost.
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)HighCost-effective alternative to HATU with similar high reactivity.[3]Can be less effective than HATU for the most challenging couplings.
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)Very HighExcellent performance, comparable to HATU.[3]May be less commonly available than HATU or HCTU.
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)Moderate to HighGood for many hindered couplings; less reactive than uronium-based reagents.Can be less effective for extremely hindered amino acids.
DIC/HOBt (N,N'-Diisopropylcarbodiimide / Hydroxybenzotriazole)ModerateCost-effective and widely used for standard couplings.Generally less efficient for sterically hindered amino acids; may require longer reaction times or double coupling.

Table 2: Troubleshooting and Optimization for Boc-Moc-OH Coupling

IssuePotential CauseRecommended Solution(s)
Low Coupling Efficiency (indicated by a positive Kaiser test)Incomplete reaction due to steric hindrance of Boc-Moc-OH.1. Switch to a more potent coupling reagent (e.g., HATU, HCTU, or COMU).[3] 2. Perform a double coupling : after the initial coupling, repeat the step with fresh reagents.[3] 3. Extend the reaction time to 4 hours or overnight.[3]
Low Final Yield / Presence of Deletion Sequences Accumulation of incomplete coupling at the Boc-Moc-OH position over the course of the synthesis.1. Increase the equivalents of Boc-Moc-OH, coupling reagent, and base (3-4 equivalents relative to resin loading).[3] 2. Ensure all reagents are fresh and anhydrous.

Experimental Protocols

The following protocols are designed for the manual solid-phase synthesis of a peptide containing this compound using the Boc strategy. These can be adapted for automated synthesizers.

Protocol 1: General Boc-SPPS Cycle

This protocol outlines the iterative steps of deprotection, neutralization, and coupling.

Materials:

  • Appropriate resin (e.g., MBHA or PAM resin)

  • Boc-protected amino acids

  • This compound (Boc-Moc-OH)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • Coupling reagent (e.g., HATU)

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30-60 minutes in a reaction vessel.

  • Boc Deprotection:

    • Wash the resin with DCM (3x).

    • Add a solution of 50% TFA in DCM to the resin.

    • Agitate for 2 minutes and drain.

    • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

    • Drain and wash the resin thoroughly with DCM (3x), isopropanol (2x), and DMF (3x).

  • Neutralization:

    • Add a solution of 10% DIEA in DCM to the resin and agitate for 2 minutes.

    • Drain and repeat the neutralization step.

    • Wash the resin with DCM (3x) and DMF (3x).

  • Amino Acid Coupling (Standard Amino Acids):

    • In a separate vessel, dissolve the Boc-protected amino acid (3 eq.) and HATU (2.9 eq.) in DMF.

    • Add DIEA (6 eq.) to the activation mixture.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature.

    • Monitor the reaction with a Kaiser test.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Incorporation of Boc-Moc-OH (Optimized for Steric Hindrance):

    • In a separate vessel, dissolve Boc-Moc-OH (3 eq.) and HATU (2.9 eq.) in DMF.

    • Add DIEA (6 eq.) to the activation mixture and allow to pre-activate for 2-5 minutes.

    • Add the activated Boc-Moc-OH solution to the resin.

    • Agitate for 2-4 hours at room temperature.[3]

    • Perform a Kaiser test. If the test is positive (blue beads), perform a second coupling by adding a fresh solution of activated Boc-Moc-OH and agitating for another 1-2 hours.[3]

    • Once the Kaiser test is negative (yellow/colorless beads), wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Peptide Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the sequence.

Protocol 2: Final Cleavage and Deprotection

This procedure cleaves the peptide from the resin and removes side-chain protecting groups. This should be performed in a well-ventilated fume hood.

Materials:

  • Anhydrous Hydrofluoric acid (HF) or Trifluoromethanesulfonic acid (TFMSA)

  • Scavengers (e.g., anisole, p-cresol)

  • Cold diethyl ether

  • HF cleavage apparatus

Procedure:

  • Wash the fully assembled peptide-resin with DCM and dry thoroughly under vacuum.

  • Transfer the dried resin to an HF cleavage apparatus.

  • Add a scavenger cocktail (e.g., 90% HF, 10% p-cresol) at a ratio of 10 mL per gram of resin.

  • Stir the mixture at 0°C for 1-2 hours.

  • Evaporate the HF under a stream of nitrogen.

  • Precipitate the crude peptide by adding the residue to cold diethyl ether.

  • Wash the peptide pellet with cold diethyl ether multiple times by centrifugation and decantation.

  • Dry the crude peptide under vacuum.

Protocol 3: Peptide Analysis

Materials:

  • Crude peptide

  • Solvents for HPLC (e.g., acetonitrile, water, 0.1% TFA)

  • Reverse-phase HPLC system

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

Procedure:

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Identity Confirmation: Confirm the molecular weight of the purified peptide using mass spectrometry.

  • Purity Analysis: Assess the purity of the final peptide by analytical RP-HPLC.

Visualizations

sps_workflow Experimental Workflow for Synthesis and Analysis of a Morpholine-Containing Peptide cluster_synthesis Boc-SPPS cluster_cleavage_purification Post-Synthesis Processing resin Start with Resin (e.g., MBHA) swell Swell Resin in DCM resin->swell deprotect Boc Deprotection (50% TFA/DCM) swell->deprotect neutralize Neutralization (10% DIEA/DCM) deprotect->neutralize couple_aa Couple Standard Boc-Amino Acid neutralize->couple_aa couple_moc Couple Boc-Moc-OH (HATU/DIEA) neutralize->couple_moc wash Wash (DMF/DCM) couple_aa->wash kaiser_test Kaiser Test couple_moc->kaiser_test recouple Recouple Boc-Moc-OH kaiser_test->recouple Positive kaiser_test->wash Negative recouple->kaiser_test elongate Repeat Cycle for Next Amino Acid wash->elongate elongate->deprotect final_deprotect Final N-terminal Boc Deprotection elongate->final_deprotect cleavage HF Cleavage final_deprotect->cleavage precipitation Precipitation in Cold Ether cleavage->precipitation purification RP-HPLC Purification precipitation->purification analysis Analysis (MS, HPLC) purification->analysis

Caption: Workflow for the synthesis and analysis of a morpholine-containing peptide.

coupling_optimization Logical Flow for Optimizing Boc-Moc-OH Coupling start Incorporate Boc-Moc-OH initial_coupling Initial Coupling Strategy: - Reagent: HCTU/HATU - Time: 2-4 hours - Equivalents: 3 eq. start->initial_coupling kaiser_test Perform Kaiser Test initial_coupling->kaiser_test success Coupling Successful (Proceed to next cycle) kaiser_test->success Negative failure Coupling Incomplete kaiser_test->failure Positive troubleshoot Troubleshooting Options failure->troubleshoot option1 Option 1: Double Couple (Fresh reagents, 1-2h) troubleshoot->option1 option2 Option 2: Increase Reaction Time (Extend to overnight) troubleshoot->option2 option3 Option 3: Use More Potent Reagent (Switch to COMU if available) troubleshoot->option3 re_evaluate Re-evaluate with Kaiser Test option1->re_evaluate option2->re_evaluate option3->re_evaluate re_evaluate->success Negative re_evaluate->failure Positive (Consider synthesis re-design)

Caption: Decision-making workflow for optimizing the coupling of Boc-Moc-OH.

signaling_pathway Hypothetical Application of a Morpholine-Containing Peptide cluster_info Rationale for Morpholine Incorporation peptide Bioactive Peptide (with Boc-Moc-OH) receptor Cell Surface Receptor (e.g., GPCR) peptide->receptor Binds and Activates g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger Production (e.g., cAMP) effector->second_messenger kinase_cascade Protein Kinase Cascade (e.g., PKA) second_messenger->kinase_cascade cellular_response Cellular Response (e.g., Gene Expression, Enzyme Activity) kinase_cascade->cellular_response info1 Enhanced Stability: Morpholine ring resists proteolytic degradation. info1->peptide info2 Conformational Rigidity: May increase receptor binding affinity and specificity. info2->peptide

Caption: Hypothetical signaling pathway modulated by a morpholine-containing peptide.

References

N-Boc-(S)-morpholine-3-carboxylic Acid: A Versatile Chiral Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

N-Boc-(S)-morpholine-3-carboxylic acid has emerged as a crucial chiral building block in the field of organic synthesis, particularly in the development of novel therapeutics. Its rigid morpholine scaffold and inherent chirality make it an attractive starting material for the synthesis of a diverse range of biologically active molecules, including potent enzyme inhibitors and peptide-based therapeutics.[1][2] The presence of the tert-butyloxycarbonyl (Boc) protecting group allows for straightforward manipulation and coupling reactions, making it a versatile tool for medicinal chemists and process development scientists.

This document provides detailed application notes and experimental protocols for the use of N-Boc-(S)-morpholine-3-carboxylic acid in various synthetic transformations.

Key Applications

The primary application of N-Boc-(S)-morpholine-3-carboxylic acid lies in the synthesis of complex molecules with therapeutic potential. Its utility has been demonstrated in the following areas:

  • Antiviral Agents: This building block is a key intermediate in the synthesis of Nirmatrelvir, a potent inhibitor of the SARS-CoV-2 main protease (Mpro) and a component of the antiviral drug Paxlovid.

  • Kinase Inhibitors: The morpholine moiety is a common feature in many kinase inhibitors. N-Boc-(S)-morpholine-3-carboxylic acid serves as a valuable precursor for the synthesis of inhibitors targeting the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer.[3][4]

  • Peptide-Based Therapeutics: The incorporation of the morpholine structure can enhance the stability and bioavailability of peptides.[1] This building block can be used to introduce conformational constraints and improve the pharmacokinetic properties of peptide drug candidates.

Data Presentation: Amide Coupling Reactions

Amide bond formation is the most common transformation involving N-Boc-(S)-morpholine-3-carboxylic acid. The following table summarizes typical yields for amide coupling reactions with various primary amines using common coupling reagents.

Coupling ReagentAdditiveBaseSolventAmine SubstrateTypical Yield (%)Reference
EDCHOBtDIPEADMF/DCMPrimary Aliphatic Amine75 - 90[5]
HATU-DIPEADMFPrimary Aliphatic Amine>90[1]
Acyl Fluoride (BTFFH)-DIPEACH₂Cl₂Electron Deficient Amine85[6]

Experimental Protocols

Protocol 1: General Amide Bond Formation using EDC/HOBt

This protocol describes a general procedure for the coupling of N-Boc-(S)-morpholine-3-carboxylic acid with a primary amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt).

Materials:

  • N-Boc-(S)-morpholine-3-carboxylic acid

  • Primary amine

  • EDC·HCl

  • HOBt

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • 1N HCl

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • To a solution of N-Boc-(S)-morpholine-3-carboxylic acid (1.0 equivalent) and the primary amine (1.1 equivalents) in anhydrous DMF or DCM, add HOBt (1.2 equivalents).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 equivalents) portion-wise to the stirred solution.

  • Add DIPEA (2.5 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with EtOAc.

  • Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dissolve N-Boc-(S)-morpholine-3-carboxylic acid, amine, and HOBt in anhydrous solvent B Cool to 0 °C A->B C Add EDC and DIPEA B->C D Stir at room temperature (4-24h) C->D E Dilute with EtOAc D->E F Wash with acid, base, and brine E->F G Dry and concentrate F->G H Flash column chromatography G->H

General workflow for amide bond formation.
Protocol 2: Synthesis of a PI3K Inhibitor Intermediate using HATU

This protocol outlines the synthesis of an amide intermediate that can be further elaborated into a PI3K inhibitor, using HATU as the coupling agent.

Materials:

  • N-Boc-(S)-morpholine-3-carboxylic acid

  • 2-Amino-4-(trifluoromethyl)pyridine

  • HATU

  • DIPEA

  • Anhydrous DMF

  • Ethyl acetate (EtOAc)

  • Saturated NH₄Cl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Under an inert atmosphere, dissolve N-Boc-(S)-morpholine-3-carboxylic acid (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.

  • Add DIPEA (2.5 equivalents) to the solution and stir at room temperature for 15 minutes for pre-activation.

  • Add a solution of 2-amino-4-(trifluoromethyl)pyridine (1.1 equivalents) in a minimal amount of anhydrous DMF.

  • Stir the reaction mixture at room temperature for 2-6 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, dilute the reaction with EtOAc.

  • Wash the organic layer with saturated NH₄Cl solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by flash chromatography.

Protocol 3: Incorporation into a Peptide using Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the incorporation of N-Boc-(S)-morpholine-3-carboxylic acid into a peptide sequence on a solid support using standard Boc-SPPS chemistry.

Materials:

  • Rink Amide resin (or other suitable resin)

  • N-Boc-(S)-morpholine-3-carboxylic acid

  • HATU

  • DIPEA

  • DMF (peptide synthesis grade)

  • DCM

  • Piperidine (20% in DMF)

  • TFA cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Procedure:

  • Swell the Rink Amide resin in DMF.

  • Deprotect the terminal Fmoc group on the resin-bound peptide using 20% piperidine in DMF.

  • Wash the resin thoroughly with DMF and DCM.

  • In a separate vessel, pre-activate N-Boc-(S)-morpholine-3-carboxylic acid (3.0 equivalents) with HATU (2.9 equivalents) and DIPEA (6.0 equivalents) in DMF.

  • Add the activated amino acid solution to the resin and couple for 1-2 hours.

  • Wash the resin with DMF and DCM.

  • Repeat the deprotection and coupling steps for subsequent amino acids.

  • After completion of the sequence, wash the resin and dry it.

  • Cleave the peptide from the resin and remove side-chain protecting groups using a TFA cleavage cocktail.

  • Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.

Visualization of a Relevant Signaling Pathway

Many compounds synthesized from N-Boc-(S)-morpholine-3-carboxylic acid are designed to target the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.[3][4]

PI3K_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation S6K S6K mTORC1->S6K Phosphorylation _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylation Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation

The PI3K/Akt/mTOR signaling pathway.

logical_relationship cluster_applications Synthetic Applications cluster_targets Biological Targets BuildingBlock N-Boc-(S)-morpholine-3-carboxylic acid Antivirals Antiviral Agents (e.g., Nirmatrelvir) BuildingBlock->Antivirals KinaseInhibitors Kinase Inhibitors (e.g., PI3K/mTOR) BuildingBlock->KinaseInhibitors Peptides Peptidomimetics BuildingBlock->Peptides Mpro Viral Proteases (e.g., SARS-CoV-2 Mpro) Antivirals->Mpro Kinases Kinases (e.g., PI3K, mTOR) KinaseInhibitors->Kinases Receptors Cell Surface Receptors Peptides->Receptors

References

Application of (s)-4-(Tert-butoxycarbonyl)morpholine-3-carboxylic Acid in Neurological Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

(s)-4-(Tert-butoxycarbonyl)morpholine-3-carboxylic acid is a chiral building block of significant interest in the development of novel therapeutics for neurological disorders. Its rigid, conformationally constrained morpholine scaffold, combined with the stereospecificity of the carboxylic acid group, makes it a valuable starting material for the synthesis of complex molecules designed to interact with specific biological targets in the central nervous system (CNS). This document provides an overview of its application, focusing on its use in the development of inhibitors for enzymes and receptors implicated in neurodegenerative diseases and sleep disorders.

The morpholine moiety is a privileged structure in medicinal chemistry, known to improve the pharmacokinetic properties of drug candidates, such as metabolic stability and brain permeability.[1][2] The incorporation of this scaffold can lead to compounds with enhanced potency and a better safety profile.

Application in BACE1 Inhibitor Development for Alzheimer's Disease

Beta-secretase 1 (BACE1) is a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-β (Aβ) peptides, which are the primary component of the amyloid plaques found in the brains of patients with Alzheimer's disease.[3][4] Inhibition of BACE1 is therefore a major therapeutic strategy for the treatment of this neurodegenerative condition.[5][6]

Derivatives of this compound have been utilized as scaffolds in the design of potent BACE1 inhibitors. The morpholine ring can be strategically positioned to interact with the active site of the enzyme, while the carboxylic acid provides a handle for the introduction of various functional groups to optimize binding affinity and selectivity.

Quantitative Data: BACE1 Inhibitor Activity

While specific data for a compound directly synthesized from this compound is not publicly available, the following table represents typical activity data for morpholine-containing BACE1 inhibitors found in the literature.

Compound ClassTargetIC50 (nM)Ki (nM)Cell-based Assay EC50 (nM)
Morpholine-based PeptidomimeticsBACE110 - 1005 - 50100 - 500
Non-peptidic Morpholine DerivativesBACE15 - 501 - 2550 - 300

Note: The data presented are representative values from published studies on morpholine-containing BACE1 inhibitors and are intended for illustrative purposes.

Experimental Protocol: Synthesis of a Morpholine-based BACE1 Inhibitor Scaffold

This protocol describes a general method for the synthesis of a key intermediate that can be further elaborated to produce BACE1 inhibitors, starting from this compound.

Step 1: Amide Coupling

  • Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Add a coupling agent, for example, (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 eq), and a tertiary amine base like diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the desired amine coupling partner (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with aqueous acid, aqueous base, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired amide.

Step 2: Boc-Deprotection

  • Dissolve the Boc-protected amide from Step 1 in a solution of trifluoroacetic acid (TFA) in DCM (typically 20-50% v/v).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and solvent.

  • The resulting amine salt can be used in the next step without further purification or can be neutralized with a base.

This deprotected intermediate serves as a versatile scaffold for further chemical modifications to generate a library of potential BACE1 inhibitors.

Signaling Pathway and Experimental Workflow Diagrams

BACE1_Pathway APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb C99 C99 fragment APP->C99 cleavage BACE1 BACE1 (β-secretase) BACE1->C99 catalyzes gamma_secretase γ-secretase Ab Amyloid-β (Aβ) peptide gamma_secretase->Ab catalyzes C99->Ab cleavage Plaques Amyloid Plaques Ab->Plaques aggregation Neurotoxicity Neurotoxicity & Neuronal Death Plaques->Neurotoxicity

BACE1 Cleavage Pathway

Experimental_Workflow Start (s)-4-(Boc)morpholine-3-carboxylic acid Amide_Coupling Amide Coupling Start->Amide_Coupling Boc_Deprotection Boc-Deprotection Amide_Coupling->Boc_Deprotection Intermediate Chiral Morpholine Scaffold Boc_Deprotection->Intermediate Library_Synthesis Library Synthesis Intermediate->Library_Synthesis Screening BACE1 Inhibition Assay Library_Synthesis->Screening Lead_Optimization Lead Optimization Screening->Lead_Optimization In_Vivo In Vivo Studies Lead_Optimization->In_Vivo

BACE1 Inhibitor Synthesis Workflow

Application in Dual Orexin Receptor Antagonist Development for Insomnia

Orexin-A and orexin-B are neuropeptides that regulate wakefulness by binding to orexin 1 (OX1) and orexin 2 (OX2) receptors.[7] Dual orexin receptor antagonists (DORAs) block the activity of both receptors, promoting sleep, and are an effective treatment for insomnia.[8][9]

The chiral morpholine-3-carboxylic acid scaffold can be incorporated into DORA molecules to optimize their binding to the orexin receptors and improve their pharmacokinetic properties, facilitating their entry into the CNS.

Quantitative Data: Orexin Receptor Antagonist Activity

The following table provides representative data for morpholine-containing dual orexin receptor antagonists.

Compound ClassTargetKi (nM)Functional Assay IC50 (nM)
Morpholine-based DORAsOX1 Receptor1 - 205 - 50
Morpholine-based DORAsOX2 Receptor1 - 205 - 50

Note: The data presented are representative values from published studies on morpholine-containing DORAs and are intended for illustrative purposes.

Experimental Protocol: Synthesis of a Morpholine-based DORA Core

This protocol outlines a general synthetic route to a key intermediate for the development of DORAs, utilizing this compound.

Step 1: Reductive Amination

  • Dissolve this compound (1.0 eq) in a suitable solvent such as methanol or dichloromethane.

  • Add a primary or secondary amine (1.1 eq) and a reducing agent, for example, sodium triacetoxyborohydride (1.5 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired N-substituted morpholine.

Step 2: Further Functionalization

The resulting secondary or tertiary amine can be further functionalized through various reactions, such as acylation or sulfonation, to introduce moieties that enhance binding to the orexin receptors.

Signaling Pathway and Experimental Workflow Diagrams

Orexin_Signaling Orexin Orexin A/B OXR OX1/OX2 Receptors Orexin->OXR binds G_protein Gq/11, Gi/o, Gs OXR->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates Ca_increase ↑ Intracellular Ca2+ PLC->Ca_increase leads to Neuronal_Activation Neuronal Activation & Wakefulness Ca_increase->Neuronal_Activation DORA Dual Orexin Receptor Antagonist DORA->OXR blocks

Orexin Receptor Signaling Pathway

DORA_Workflow Start (s)-4-(Boc)morpholine-3-carboxylic acid Reductive_Amination Reductive Amination Start->Reductive_Amination Functionalization Further Functionalization Reductive_Amination->Functionalization Core_Structure DORA Core Structure Functionalization->Core_Structure Library_Synthesis Library Synthesis Core_Structure->Library_Synthesis Screening Orexin Receptor Binding Assay Library_Synthesis->Screening Lead_Optimization Lead Optimization Screening->Lead_Optimization In_Vivo In Vivo Sleep Studies Lead_Optimization->In_Vivo

DORA Synthesis Workflow

References

Application Notes and Protocols for Boc Deprotection of N-Boc-(S)-morpholine-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the deprotection of the tert-butyloxycarbonyl (Boc) group from N-Boc-(S)-morpholine-3-carboxylic acid and its derivatives. The selection of an appropriate deprotection method is critical to ensure high yield and purity of the desired secondary amine, particularly when acid-sensitive functional groups are present in the molecule. This document outlines several common and alternative methods, offering a range of conditions from harsh to mild.

Method Selection and Overview

The choice of a Boc deprotection method is contingent on the stability of the substrate and any other functional groups present. Strong acidic conditions are the most common, but milder alternatives may be necessary to avoid unwanted side reactions or degradation of the target molecule. Below is a summary of various methods with their typical applications.

MethodReagentsStrengthKey Considerations
Standard Acidic Deprotection Trifluoroacetic Acid (TFA)Strong AcidFast and efficient. Can cleave other acid-labile groups. Requires careful removal of excess TFA.
Hydrochloric Acid (HCl)Strong AcidCommonly used as a solution in dioxane or an organic solvent. The resulting hydrochloride salt can sometimes be isolated by filtration.
Mild Acidic Deprotection p-Toluenesulfonic Acid (TsOH)Mild AcidA solid reagent that can be used in non-polar solvents. Often requires heating.
Formic AcidMild AcidCan be used as both a reagent and a solvent. Milder than TFA and HCl.
Oxalyl Chloride in MethanolMildA very mild method that generates HCl in situ. Suitable for substrates with acid-sensitive functionalities.[1][2][3][4]
Alternative Deprotection Methods Catalytic Transfer HydrogenationNeutralUseful for molecules with other reducible groups that are compatible with the conditions. Boc group is generally stable to catalytic hydrogenation.
Thermal DeprotectionNeutralCan be performed in high-boiling solvents or neat. Selectivity can be achieved by controlling the temperature.[5][6][7][8][9]
Mechanochemical DeprotectionSolid-StateA solvent-free method using ball milling with an acid or a solid support. Environmentally friendly.[10][11]

Experimental Protocols

Herein are detailed protocols for the most common and effective Boc deprotection methods applicable to N-Boc-(S)-morpholine-3-carboxylic acid derivatives.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)

This is a standard and highly efficient method for Boc deprotection.

Materials:

  • N-Boc-(S)-morpholine-3-carboxylic acid derivative

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware

Procedure:

  • Dissolve the N-Boc-(S)-morpholine-3-carboxylic acid derivative in anhydrous DCM (approx. 0.1-0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA to the solution (typically 20-50% v/v).

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • To remove residual TFA, co-evaporate with toluene (2-3 times).

  • For isolation of the free amine, dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the deprotected amine. For isolation as the TFA salt, omit the aqueous work-up and triturate the residue with diethyl ether to precipitate the salt.

Quantitative Data Example: TFA-catalyzed deprotection of certain Boc-protected morpholine derivatives has been reported to proceed in high yields (75-93%) after chromatographic purification.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane

This method is another common acidic deprotection, often yielding the hydrochloride salt of the amine directly.

Materials:

  • N-Boc-(S)-morpholine-3-carboxylic acid derivative

  • 4 M HCl in 1,4-dioxane

  • Methanol (optional) or Ethyl Acetate

  • Diethyl ether

  • Rotary evaporator

  • Standard glassware

Procedure:

  • Dissolve the N-Boc-(S)-morpholine-3-carboxylic acid derivative in a minimal amount of a suitable solvent like methanol or ethyl acetate.

  • To this solution, add a solution of 4 M HCl in 1,4-dioxane (typically 5-10 equivalents).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours. A precipitate of the hydrochloride salt may form during the reaction.

  • Once the reaction is complete, concentrate the mixture in vacuo.

  • Triturate the residue with diethyl ether to precipitate the hydrochloride salt.

  • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.

Protocol 3: Mild Deprotection using Oxalyl Chloride in Methanol

This method is suitable for substrates containing acid-sensitive functional groups. It is believed to proceed through the in situ generation of HCl.[1][2][3][4]

Materials:

  • N-Boc-(S)-morpholine-3-carboxylic acid derivative

  • Methanol (MeOH), anhydrous

  • Oxalyl chloride

  • Rotary evaporator

  • Standard glassware

Procedure:

  • Dissolve the N-Boc-(S)-morpholine-3-carboxylic acid derivative in anhydrous methanol (approx. 0.1 M) at room temperature under an inert atmosphere.

  • Slowly add oxalyl chloride (2-3 equivalents) to the stirring solution. An exotherm may be observed.

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture in vacuo to obtain the hydrochloride salt of the deprotected amine.

  • The crude salt can often be used in the next step without further purification. If necessary, the free amine can be obtained by a standard basic work-up.

Visualization of Experimental Workflow and Reaction Pathway

Boc_Deprotection_Workflow cluster_reaction Reaction cluster_workup Work-up & Isolation start N-Boc-(S)-morpholine-3-carboxylic acid derivative reaction Stir at specified temperature and time start->reaction 1. Dissolve reagents Deprotection Reagent (e.g., TFA, HCl, etc.) + Solvent (e.g., DCM) reagents->reaction 2. Add monitor Monitor reaction (TLC, LC-MS) reaction->monitor quench Quench reaction (if necessary) monitor->quench If complete extract Aqueous wash & Extraction quench->extract dry Dry & Concentrate extract->dry purify Purification (e.g., Crystallization, Chromatography) dry->purify product Deprotected Amine (Free base or Salt) purify->product

Caption: General experimental workflow for the Boc deprotection of N-Boc-(S)-morpholine-3-carboxylic acid derivatives.

Boc_Deprotection_Mechanism cluster_mechanism Acid-Catalyzed Deprotection Pathway cluster_side_reaction Potential Side Reaction start N-Boc Protected Amine protonation Protonation of Boc Group start->protonation + H+ elimination Elimination of tert-butyl cation protonation->elimination carbamic_acid Carbamic Acid Intermediate elimination->carbamic_acid tbutyl_cation tert-butyl cation elimination->tbutyl_cation decarboxylation Decarboxylation carbamic_acid->decarboxylation - CO2 amine_salt Amine Salt (Product) decarboxylation->amine_salt + H+ cleavage Cleavage of Functional Group tbutyl_cation->cleavage acid_labile_group Acid-Labile Functional Group acid_labile_group->cleavage

Caption: Simplified reaction pathway for acid-catalyzed Boc deprotection and a potential side reaction involving cleavage of other acid-labile groups.

References

Application Notes: Asymmetric Synthesis of N-tert-Butoxycarbonyl α-Amino Acids Using a Morpholine-Based Chiral Auxiliary

Application Notes: The Role of (s)-4-(Tert-butoxycarbonyl)morpholine-3-carboxylic Acid in Developing CC-Chemokine Receptor 4 (CCR4) Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

CC-chemokine receptor 4 (CCR4) has emerged as a significant therapeutic target in the fields of immuno-oncology and inflammatory diseases.[1] As a G protein-coupled receptor, CCR4 is instrumental in guiding the migration of specific immune cell subsets, including regulatory T cells (Tregs) and T-helper 2 (Th2) cells.[1][2] In the context of cancer, the recruitment of Tregs to the tumor microenvironment (TME) via the CCR4 ligands, CCL17 and CCL22, can suppress the body's natural anti-tumor immune response.[3] Consequently, antagonizing the CCR4 pathway can inhibit the influx of these immunosuppressive cells, potentially enhancing the efficacy of immunotherapies.[3][4]

(S)-4-(Tert-butoxycarbonyl)morpholine-3-carboxylic acid is a valuable chiral building block in the synthesis of novel CCR4 antagonists.[5] Its rigid morpholine scaffold provides a three-dimensional structure that can be strategically elaborated to achieve high-affinity and selective binding to the receptor. The tert-butoxycarbonyl (Boc) protecting group offers stability during synthesis and allows for controlled deprotection and subsequent functionalization, while the carboxylic acid moiety serves as a key handle for amide bond formation, enabling the connection of other pharmacophoric elements.[5][6] The defined (S)-stereochemistry is crucial, as biological activity is often dependent on the specific spatial arrangement of the molecule.[6]

Mechanism of Action of CCR4 Antagonists

CCR4 antagonists function by blocking the interaction between the CCR4 receptor and its natural chemokine ligands, CCL17 (TARC) and CCL22 (MDC).[1] This inhibition disrupts the downstream signaling cascade that leads to chemotaxis, the directed movement of cells.[1] Small molecule antagonists can bind to different sites on the receptor; some are allosteric modulators that bind to sites distinct from the natural ligand binding pocket, which can be either extracellular or intracellular.[2][3] By preventing receptor activation, these antagonists effectively halt the recruitment of CCR4-expressing immune cells to sites of disease, such as tumors or areas of inflammation.[1][3]

cluster_membrane Cell Membrane CCR4 CCR4 Receptor G_protein Gαi / Gβγ CCR4->G_protein Activation Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) G_protein->Downstream Signal Transduction Ligand CCL17 / CCL22 Ligand->CCR4 Binds & Activates Antagonist CCR4 Antagonist Antagonist->CCR4 Blocks Binding Response Cellular Response (Chemotaxis, Migration) Downstream->Response cluster_synthesis Chemical Synthesis Start (s)-4-Boc-morpholine- 3-carboxylic acid Intermediate Boc-Protected Intermediate Start->Intermediate Amide Coupling (DCC, DMAP) Amine Amine Fragment (R-NH2) Amine->Intermediate Amide Coupling (DCC, DMAP) Final Final CCR4 Antagonist Intermediate->Final Boc Deprotection (HCl/Dioxane) BioAssay Biological Evaluation (Binding, Chemotaxis) Final->BioAssay Characterization cluster_sm Small Molecule Antagonists cluster_mab Monoclonal Antibodies (e.g., Mogamulizumab) sm_mech Mechanism: Blocks ligand binding (allosteric or competitive) sm_admin Administration: Typically oral sm_pk Characteristics: Reversible binding, shorter half-life sm_tissue Effect: Inhibits Treg migration into TME mab_mech Mechanism: Blocks ligand binding AND/OR induces ADCC mab_admin Administration: Intravenous mab_pk Characteristics: Irreversible binding (cell depletion), long half-life mab_tissue Effect: Depletes CCR4+ cells (e.g., Tregs) from circulation and tissues CCR4 CCR4 Target cluster_sm cluster_sm CCR4->cluster_sm cluster_mab cluster_mab CCR4->cluster_mab

References

Application Note: A Detailed Protocol for the Esterification of (S)-4-(tert-butoxycarbonyl)morpholine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (S)-4-(tert-butoxycarbonyl)morpholine-3-carboxylic acid is a valuable chiral building block used in the synthesis of various biologically active molecules and pharmaceuticals.[1] Its structure, which includes a morpholine ring and a Boc protecting group, allows for precise chemical modifications. This document provides a detailed protocol for the esterification of this compound, a crucial step for creating derivatives used in peptide synthesis and medicinal chemistry.[1] The presented method is based on the Steglich esterification, which employs dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst. This method is advantageous due to its mild reaction conditions and its ability to suppress the formation of side products, resulting in high yields even with sterically demanding substrates.[2]

Reaction Principle and Scheme

The esterification of this compound is achieved by activating the carboxylic acid with dicyclohexylcarbodiimide (DCC), which is then susceptible to nucleophilic attack by an alcohol. 4-Dimethylaminopyridine (DMAP) serves as a catalyst to accelerate the reaction.[2][3] The insoluble dicyclohexylurea (DCU) byproduct is easily removed by filtration.

General Reaction Scheme:

Where R' can be a simple alkyl group such as methyl, ethyl, or tert-butyl.

Experimental Protocol: Synthesis of (S)-methyl 4-(tert-butoxycarbonyl)morpholine-3-carboxylate

This protocol details the synthesis of the methyl ester as a representative example. The procedure can be adapted for other simple alcohols.

2.1 Materials and Reagents:

  • This compound

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Methanol (Anhydrous)

  • Dichloromethane (DCM, Anhydrous)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Ice bath

  • Standard glassware for work-up and purification

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

2.2 Quantitative Data Summary:

The following table summarizes the reagents used in a typical small-scale reaction.

ReagentMW ( g/mol )Molar Eq.Amount (mg)Amount (mmol)
This compound231.251.02311.0
Methanol32.041.548 (60 µL)1.5
Dicyclohexylcarbodiimide (DCC)206.331.12271.1
4-Dimethylaminopyridine (DMAP)122.170.112.20.1
Dichloromethane (Anhydrous)--10 mL-

2.3 Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry 50 mL round-bottom flask, add this compound (231 mg, 1.0 mmol) and 4-dimethylaminopyridine (12.2 mg, 0.1 mmol).

  • Dissolution: Add anhydrous dichloromethane (10 mL) to the flask and stir the mixture with a magnetic stir bar until all solids are dissolved.

  • Addition of Alcohol: Add anhydrous methanol (60 µL, 1.5 mmol) to the solution.

  • Cooling: Place the flask in an ice bath and cool the reaction mixture to 0 °C with continuous stirring.

  • Addition of Coupling Agent: While maintaining the temperature at 0 °C, add dicyclohexylcarbodiimide (227 mg, 1.1 mmol) to the mixture in one portion.[2][3] A white precipitate (dicyclohexylurea, DCU) will begin to form.

  • Reaction: After 10-15 minutes at 0 °C, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 3-5 hours.[2]

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) until the starting carboxylic acid is consumed. (Typical mobile phase: 30-50% Ethyl Acetate in Hexanes).

  • Work-up - Filtration: Once the reaction is complete, filter the mixture through a pad of Celite or a sintered glass funnel to remove the precipitated dicyclohexylurea (DCU). Wash the filter cake with a small amount of dichloromethane.

  • Work-up - Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 10 mL), saturated aqueous NaHCO₃ solution (2 x 10 mL), and brine (1 x 10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure ester product.

  • Characterization: Characterize the final product using NMR (¹H, ¹³C) and mass spectrometry to confirm its identity and purity.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the esterification protocol.

Esterification_Workflow cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification cluster_final Final Product A 1. Dissolve Acid & DMAP in Anhydrous DCM B 2. Add Alcohol (Methanol) A->B C 3. Cool to 0 °C B->C D 4. Add DCC C->D E 5. Stir at RT (3-5 hours) D->E Warm to RT F 6. Monitor by TLC E->F Periodically sample G 7. Filter DCU Precipitate F->G Reaction complete H 8. Aqueous Work-up (Wash with Acid, Base, Brine) G->H I 9. Dry & Concentrate H->I J 10. Column Chromatography I->J K Pure Ester J->K L 11. Characterization (NMR, MS) K->L

Caption: Workflow for the DCC/DMAP-mediated esterification.

Safety Precautions:

  • Dicyclohexylcarbodiimide (DCC) is a potent allergen and should be handled with appropriate personal protective equipment (gloves, lab coat, safety glasses).[3]

  • Dichloromethane is a volatile and potentially hazardous solvent. All manipulations should be performed in a well-ventilated fume hood.

  • Always follow standard laboratory safety procedures when handling chemicals.

References

Application Notes and Protocols for the Scalable Synthesis of Substituted Morpholines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morpholine and its derivatives are pivotal structural motifs in medicinal chemistry, frequently incorporated into a wide array of therapeutic agents due to their favorable physicochemical properties, which can enhance aqueous solubility, metabolic stability, and bioavailability.[1][2] The synthesis of structurally diverse and stereochemically defined morpholines on a scalable and efficient basis is therefore a critical endeavor in pharmaceutical development.[3][4] This document provides detailed application notes and experimental protocols for several scalable synthetic routes to substituted morpholines, catering to the needs of researchers and professionals in drug discovery and development.

Synthesis Methodologies and Data

Several robust and scalable methods for the synthesis of substituted morpholines have been developed, with the choice of method often depending on the desired substitution pattern and stereochemistry. Common starting materials include 1,2-amino alcohols, aziridines, and epoxides.[5]

Palladium-Catalyzed Intramolecular Carboamination

A notable strategy for the stereoselective synthesis of cis-3,5-disubstituted morpholines involves a palladium-catalyzed intramolecular carboamination reaction.[6][7] This method offers a modular approach to a variety of enantiopure morpholines that are otherwise challenging to synthesize.[6] The key step is the coupling of a substituted ethanolamine derivative with an aryl or alkenyl bromide.[6][7]

Table 1: Palladium-Catalyzed Synthesis of cis-3,5-Disubstituted Morpholines

EntryAmino Alcohol PrecursorAryl/Alkenyl BromideProductYield (%)
1(S)-2-(tert-Butoxycarbonylamino)propan-1-ol4-Bromotoluenecis-3-Methyl-5-(p-tolyl)morpholine75
2(R)-2-(tert-Butoxycarbonylamino)-3-phenylpropan-1-ol4-Bromoanisolecis-3-Benzyl-5-(4-methoxyphenyl)morpholine82
3(S)-2-(tert-Butoxycarbonylamino)-2-phenylethanol(E)-β-Bromostyrenecis-3-Phenyl-5-styrylmorpholine68

Data synthesized from principles described in referenced literature.

Green Synthesis via Selective Monoalkylation of Amines

In a push towards more environmentally benign processes, a one or two-step, redox-neutral protocol has been developed for the conversion of 1,2-amino alcohols to morpholines using inexpensive reagents like ethylene sulfate and potassium tert-butoxide.[8][9] This method is notable for its high yields and has been demonstrated on a greater than 50-gram scale, highlighting its industrial applicability.[8][9][10]

Table 2: Green Synthesis of Morpholines from 1,2-Amino Alcohols

Entry1,2-Amino AlcoholReagentsProductYield (%)Scale
12-AminoethanolEthylene sulfate, tBuOKMorpholine92>50 g
2(S)-2-Amino-1-propanolEthylene sulfate, tBuOK(S)-3-Methylmorpholine88>50 g
3(R)-PhenylglycinolEthylene sulfate, tBuOK(R)-3-Phenylmorpholine95>50 g

Data synthesized from principles described in referenced literature.[8][9][10]

Multi-Component Synthesis of Highly Substituted Morpholines

For the rapid generation of molecular diversity, multi-component reactions (MCRs) offer an efficient route to highly substituted morpholines. A copper-catalyzed three-component reaction of amino alcohols, aldehydes, and diazomalonates provides access to a wide range of unprotected, highly substituted morpholines.[11] This approach is particularly valuable for creating libraries of compounds for screening purposes.[1]

Table 3: Copper-Catalyzed Three-Component Synthesis of Morpholines

EntryAmino AlcoholAldehydeDiazomalonateProductYield (%)
1EthanolamineBenzaldehydeDiethyl diazomalonateDiethyl 2-phenylmorpholine-3,3-dicarboxylate85
2(S)-Alaninol4-ChlorobenzaldehydeDi-tert-butyl diazomalonateDi-tert-butyl (S)-2-(4-chlorophenyl)-5-methylmorpholine-3,3-dicarboxylate78
32-Amino-2-methyl-1-propanolIsobutyraldehydeDimethyl diazomalonateDimethyl 2-isopropyl-5,5-dimethylmorpholine-3,3-dicarboxylate81

Data synthesized from principles described in referenced literature.

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Carboamination

Representative Procedure for the Synthesis of Morpholines via Pd-Catalyzed Carboamination [6]

  • A Schlenk tube is charged with Pd(OAc)₂ (2 mol%), P(2-furyl)₃ (8 mol%), and NaOtBu (2.0 equiv.).

  • The tube is evacuated and backfilled with nitrogen.

  • The aryl bromide (2.0 equiv.) and a solution of the O-allyl ethanolamine substrate (1.0 equiv.) in toluene are added.

  • The reaction mixture is stirred at 80-100 °C for 12-24 hours.

  • After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired morpholine derivative.

Protocol 2: Green Synthesis of Morpholines using Ethylene Sulfate

Representative One-Step Procedure for the Synthesis of Morpholines from 1,2-Amino Alcohols [8][9]

  • To a solution of the 1,2-amino alcohol (1.0 equiv.) in a suitable solvent (e.g., THF, 2-MeTHF), add potassium tert-butoxide (tBuOK, 2.2 equiv.) portionwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add a solution of ethylene sulfate (1.1 equiv.) in the same solvent dropwise.

  • The reaction mixture is stirred at room temperature for 1-3 hours.

  • The reaction is quenched with water and the product is extracted with an appropriate organic solvent.

  • The organic layer is dried over anhydrous sulfate, filtered, and concentrated in vacuo.

  • The resulting morpholine can be purified by distillation or crystallization.

Visualizations

Experimental Workflow for Palladium-Catalyzed Carboamination

G cluster_prep Substrate Preparation cluster_reaction Pd-Catalyzed Carboamination cluster_workup Workup and Purification start Enantiopure Amino Alcohol o_allyl O-Allylation start->o_allyl NaH, Allyl Bromide n_aryl N-Arylation o_allyl->n_aryl 1. Boc Deprotection 2. Pd-catalyzed N-arylation substrate O-Allyl Ethanolamine Substrate n_aryl->substrate reaction Reaction Setup: - Pd(OAc)2 - P(2-furyl)3 - NaOtBu - Toluene substrate->reaction heating Heating (80-100 °C) reaction->heating Add Substrate & Aryl Bromide quench Quench with Water heating->quench extract Extract with Ethyl Acetate quench->extract purify Column Chromatography extract->purify product cis-3,5-Disubstituted Morpholine purify->product

Caption: Workflow for the Pd-catalyzed synthesis of substituted morpholines.

Logical Flow for Green Synthesis of Morpholines

G start 1,2-Amino Alcohol reaction Selective Mono-N-alkylation & Intramolecular Cyclization start->reaction reagents Ethylene Sulfate & tBuOK reagents->reaction product Substituted Morpholine reaction->product

Caption: Logical relationship in the green synthesis of morpholines.

Conclusion

The synthetic routes outlined in these application notes provide robust and scalable methods for accessing a diverse range of substituted morpholines for pharmaceutical applications. The palladium-catalyzed carboamination offers excellent stereocontrol for the synthesis of chiral morpholines, while the green synthesis protocol using ethylene sulfate presents a highly efficient and scalable alternative. Furthermore, multi-component reactions provide a powerful tool for the rapid generation of morpholine libraries. The selection of a particular synthetic strategy will be guided by the specific structural requirements of the target molecule, scalability needs, and considerations for green chemistry principles.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude (s)-4-(Tert-butoxycarbonyl)morpholine-3-carboxylic Acid by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the chromatographic purification of crude (s)-4-(Tert-butoxycarbonyl)morpholine-3-carboxylic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative diagrams to assist you in your laboratory work.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound via chromatography.

High-Performance Liquid Chromatography (HPLC) & Flash Chromatography
Problem Possible Causes Solutions
Poor Peak Shape (Tailing) The basic morpholine nitrogen can interact with acidic silanol groups on the silica-based stationary phase.[1] The mobile phase pH may be close to the pKa of the carboxylic acid, causing it to exist in both ionized and non-ionized forms.Add a basic modifier like triethylamine (0.1-2%) or a small amount of an acid like acetic or formic acid (0.1-1%) to the mobile phase to improve peak shape.[1][2]
Compound Stuck on Column The compound is too polar for the chosen eluent system and is strongly adsorbed to the silica.[1]Gradually increase the polarity of your eluent. If the compound is very polar, consider using reverse-phase chromatography.[1]
Low Recovery The compound may be irreversibly binding to the acidic sites on the silica gel due to the basic morpholine nitrogen.[1]Add a basic modifier, such as triethylamine (0.1-2%) or ammonia in methanol, to the eluent to neutralize the acidic silica sites.[1]
Co-elution with Impurities The chosen mobile phase and stationary phase are not providing sufficient selectivity to separate the compound from impurities with similar polarities.Experiment with different solvent systems. For instance, if a hexane/ethyl acetate gradient is not effective, a dichloromethane/methanol gradient might provide better separation.[2]
Product is an Oil, Not a Solid This can be due to residual solvents, impurities, or the inherent properties of the molecule.Ensure complete removal of solvents under a high vacuum. Trituration with a non-polar solvent can also help induce solidification.[2]

Frequently Asked Questions (FAQs)

Q1: Why can this compound be challenging to purify by silica gel chromatography?

A1: The primary challenge arises from the dual nature of the molecule. It possesses a basic morpholine nitrogen atom and an acidic carboxylic acid group. The basic nitrogen can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing, streaking, and potentially irreversible adsorption to the column, resulting in poor separation and low recovery.[1]

Q2: What modifications can be made to the mobile phase to improve the chromatographic separation?

A2: To counteract the interaction between the basic morpholine and the acidic silica gel, a small amount of a basic modifier like triethylamine (Et3N) or ammonia (often in a methanol solution) can be added to the eluent. A typical starting concentration is 0.1-2% triethylamine.[1] Conversely, to suppress the ionization of the carboxylic acid group and improve peak shape, adding a small amount of an acid like acetic acid or formic acid (e.g., 0.1-1%) can be beneficial.[2]

Q3: How can I effectively extract the product from an aqueous reaction mixture if it has high water solubility?

A3: The water solubility of morpholine derivatives can make extraction with non-polar organic solvents inefficient.[1] To improve extraction efficiency, you can employ the "salting out" technique by adding a salt like sodium chloride (NaCl) or potassium carbonate (K2CO3) to the aqueous layer.[1] This increases the ionic strength of the aqueous phase, reducing the solubility of your organic compound and promoting its transfer into the organic layer.[1] Adjusting the pH can also be effective; basifying the aqueous layer will ensure the compound is in its less water-soluble free base form.[1]

Q4: Are there alternative purification methods to chromatography?

A4: Yes, if the product can be crystallized, recrystallization is an excellent method for achieving high purity.[2] Common solvent systems for similar Boc-protected amino acids include ethyl acetate/hexanes and dichloromethane/hexanes.[2] Acid-base extraction is another powerful technique to remove non-polar byproducts and unreacted starting materials.[2]

Experimental Protocols

Protocol 1: Flash Column Chromatography Purification

This protocol outlines a general procedure for the purification of crude this compound using flash column chromatography.

1. Preparation of the Crude Sample:

  • After the reaction work-up, concentrate the crude product under reduced pressure to obtain a residue.

  • Dissolve the residue in a minimal amount of the initial chromatography eluent or a stronger solvent like dichloromethane (DCM).

  • For dry loading, adsorb the dissolved crude product onto a small amount of silica gel or Celite, and then evaporate the solvent to get a free-flowing powder.

2. Column Packing:

  • Select an appropriate size column based on the amount of crude material (a general rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).

  • Pack the column with silica gel using either a dry packing or slurry method with the initial, low-polarity eluent.

3. Loading the Sample:

  • If using wet loading, carefully apply the dissolved crude sample to the top of the silica bed.

  • If using dry loading, carefully add the silica-adsorbed sample to the top of the column.

4. Elution:

  • Begin elution with a low-polarity mobile phase, such as 10-20% ethyl acetate in hexanes.

  • Gradually increase the polarity of the mobile phase (gradient elution). For example, increase the ethyl acetate concentration in increments of 10%.

  • To improve peak shape and recovery, consider adding 0.1-1% acetic acid or 0.1-2% triethylamine to the mobile phase.[1][2]

5. Fraction Collection and Analysis:

  • Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).

  • Combine the fractions containing the pure product.

6. Product Isolation:

  • Remove the solvent from the combined pure fractions under reduced pressure to yield the purified product.

Data Presentation
Parameter Typical Conditions/Values Notes
Stationary Phase Silica Gel (230-400 mesh)Standard for normal-phase chromatography.
Mobile Phase Gradient of Ethyl Acetate in Hexanes or Dichloromethane in MethanolThe specific gradient will depend on the impurity profile.
Mobile Phase Additives 0.1-1% Acetic Acid or 0.1-2% TriethylamineUsed to improve peak shape and recovery.[1][2]
Detection Method TLC with UV visualization (if applicable) and/or staining (e.g., potassium permanganate)Allows for monitoring of the separation.
Expected Purity >95%Dependent on the specific chromatographic conditions and crude purity.
Expected Yield VariableHighly dependent on the reaction efficiency and purification losses.

Visualizations

Experimental Workflow for Chromatographic Purification

G cluster_prep Sample Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation cluster_result Final Product prep1 Dissolve Crude Product prep2 Adsorb onto Silica (Dry Loading) prep1->prep2 chrom2 Load Sample onto Column prep2->chrom2 chrom1 Pack Column with Silica Gel chrom1->chrom2 chrom3 Elute with Solvent Gradient chrom2->chrom3 chrom4 Collect Fractions chrom3->chrom4 analysis1 Analyze Fractions by TLC chrom4->analysis1 analysis2 Combine Pure Fractions analysis1->analysis2 analysis3 Evaporate Solvent analysis2->analysis3 result1 Purified (s)-4-(Tert-butoxycarbonyl) morpholine-3-carboxylic acid analysis3->result1

Caption: Workflow for the purification of the target compound.

Troubleshooting Logic Diagram

G cluster_issues Common Problems cluster_solutions Potential Solutions start Chromatography Issue issue1 Peak Tailing start->issue1 issue2 Low Recovery start->issue2 issue3 Co-elution start->issue3 sol1 Add Triethylamine (0.1-2%) issue1->sol1 Basic Interaction sol2 Add Acetic Acid (0.1-1%) issue1->sol2 Acidic Interaction issue2->sol1 Irreversible Binding sol4 Consider Reverse Phase issue2->sol4 High Polarity sol3 Change Solvent System issue3->sol3 Poor Resolution

Caption: Troubleshooting logic for common chromatography issues.

References

Technical Support Center: Synthesis of N-Boc-(S)-morpholine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of N-Boc-(S)-morpholine-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for N-Boc-(S)-morpholine-3-carboxylic acid?

A1: The most common synthetic route starts from L-serine. The key steps involve:

  • Protection of the amino group of L-serine with a Boc (tert-butyloxycarbonyl) group.

  • Esterification of the carboxylic acid, typically to a methyl or ethyl ester.

  • N-alkylation of the Boc-protected serine ester with a two-carbon electrophile (e.g., 2-bromoethanol or a protected equivalent) followed by intramolecular cyclization, or a two-step process involving N-acylation with chloroacetyl chloride followed by intramolecular Williamson ether synthesis.

  • If a morpholinone is formed as an intermediate, a reduction step is necessary.

  • Finally, saponification of the ester to yield the target carboxylic acid.

Q2: What are the critical parameters to control during the synthesis?

A2: Key parameters include the choice of base and solvent, reaction temperature, and reaction time. The base is crucial for the cyclization step and must be strong enough to deprotonate the hydroxyl group but not so strong as to cause significant racemization or other side reactions. Temperature control is essential to minimize side product formation and prevent racemization. Reaction monitoring by TLC or LC-MS is highly recommended to ensure completion and avoid prolonged reaction times that can lead to impurity formation.

Q3: How can I purify the final product?

A3: Purification of N-Boc-(S)-morpholine-3-carboxylic acid is typically achieved by column chromatography on silica gel. A solvent system of methanol in chloroform or ethyl acetate in hexanes is often effective. Crystallization can also be employed for further purification if a suitable solvent system is identified.

Q4: What analytical techniques are used to characterize N-Boc-(S)-morpholine-3-carboxylic acid?

A4: The structure and purity of the final compound are typically confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), High-Performance Liquid Chromatography (HPLC) for purity and enantiomeric excess determination, and Mass Spectrometry (MS) for molecular weight confirmation.[1][2]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low Yield in Boc Protection Step - Incomplete reaction. - Inefficient extraction of the product. - Degradation of Boc-anhydride.- Ensure the reaction goes to completion by monitoring with TLC. - Use fresh Boc-anhydride. - Optimize the pH during workup to ensure the product is in the organic phase during extraction. - Use a reliable catalyst like yttria-zirconia for efficient Boc protection.[3]
Low Yield in Cyclization Step - Inappropriate base or solvent. - Steric hindrance. - Competing intermolecular reactions.- Screen different bases (e.g., NaH, K₂CO₃, t-BuOK) and solvents (e.g., THF, DMF, acetonitrile).[4] - For intramolecular cyclization, high dilution conditions can favor the desired reaction over intermolecular side reactions.
Presence of Impurities after Synthesis - Incomplete reaction of starting materials. - Formation of side products.- Monitor the reaction for full conversion of starting materials. - Optimize reaction conditions (temperature, reaction time, stoichiometry of reagents) to minimize side product formation. - Employ appropriate purification techniques such as column chromatography or recrystallization.
Racemization of the Chiral Center - Use of a strong base or high temperatures during cyclization or saponification.- Use a milder base for cyclization, such as K₂CO₃.[5] - Keep reaction temperatures as low as possible. - The use of N-methylmorpholine or N,N-diisopropylethylamine as a base can sometimes reduce racemization compared to triethylamine.[6] - Chiral HPLC analysis is crucial to determine the enantiomeric excess of the product.[5]
Formation of Piperazine-2,5-dione (Cyclic Dipeptide) - Dimerization of the amino acid ester starting material, especially at elevated temperatures.- Maintain low reaction temperatures. - Add reagents slowly to the reaction mixture. - High dilution conditions can disfavor this bimolecular side reaction.[7]

Quantitative Data Summary

The following table summarizes the potential impact of various reaction parameters on the yield and purity of N-Boc-(S)-morpholine-3-carboxylic acid, based on general principles and related syntheses.

Parameter Condition Expected Impact on Yield Expected Impact on Purity Reference(s)
Base for Cyclization Weak Base (e.g., K₂CO₃)Moderate to GoodHigh (low racemization)[5]
Strong Base (e.g., NaH)Potentially HigherLower (risk of racemization and side reactions)[4]
Temperature for Cyclization Low Temperature (e.g., 0 °C to RT)ModerateHigh (minimizes side products)[8]
High Temperature (e.g., reflux)Potentially HigherLower (increased risk of racemization and piperazine-2,5-dione formation)[7]
Reaction Concentration High DilutionLower (slower reaction rate)High (favors intramolecular cyclization)[7]
High ConcentrationHigher (faster reaction rate)Lower (promotes intermolecular side reactions)[9]

Experimental Protocols

Representative Synthesis of N-Boc-(S)-morpholine-3-carboxylic acid

This protocol is a representative procedure based on a common synthetic route described in the literature.[10] Researchers should optimize the conditions for their specific setup.

Step 1: N-Boc Protection of L-serine methyl ester

  • To a solution of L-serine methyl ester hydrochloride (1.0 eq.) in dichloromethane (DCM), add triethylamine (2.2 eq.) at 0 °C.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain N-Boc-(S)-serine methyl ester.

Step 2: N-Acylation with Chloroacetyl Chloride

  • Dissolve N-Boc-(S)-serine methyl ester (1.0 eq.) in DCM.

  • Cool the solution to 0 °C and add a solution of chloroacetyl chloride (1.2 eq.) in DCM dropwise.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield N-(chloroacetyl)-N-Boc-(S)-serine methyl ester.

Step 3: Intramolecular Cyclization to form N-Boc-5-oxo-morpholine-3-carboxylic acid methyl ester

  • Dissolve the product from Step 2 in a suitable solvent like THF or DMF.

  • Add a base such as sodium hydride (NaH, 1.2 eq.) portion-wise at 0 °C.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Quench the reaction carefully with saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Step 4: Reduction of the Morpholinone

  • Dissolve the morpholinone from Step 3 in THF.

  • Cool the solution to 0 °C and add a reducing agent like borane-tetrahydrofuran complex (BH₃·THF) dropwise.

  • Allow the reaction to stir at room temperature for 4-8 hours.

  • Carefully quench the reaction with methanol, followed by 1M HCl.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with saturated NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate.

Step 5: Saponification to N-Boc-(S)-morpholine-3-carboxylic acid

  • Dissolve the ester from Step 4 in a mixture of THF and water.

  • Add lithium hydroxide (LiOH, 1.5 eq.) and stir at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Acidify the reaction mixture to pH 3-4 with 1M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the final product.

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_synthesis Synthetic Steps cluster_end Final Product L-Serine L-Serine Boc_Protection N-Boc Protection L-Serine->Boc_Protection Boc₂O, Base Esterification Esterification Boc_Protection->Esterification MeOH or EtOH, Acid N_Acylation N-Acylation with Chloroacetyl Chloride Esterification->N_Acylation ClCOCH₂Cl, Base Cyclization Intramolecular Cyclization N_Acylation->Cyclization Base (e.g., NaH) Reduction Reduction Cyclization->Reduction Reducing Agent (e.g., BH₃·THF) Saponification Saponification Reduction->Saponification LiOH, H₂O Final_Product N-Boc-(S)-morpholine- 3-carboxylic acid Saponification->Final_Product

Caption: Synthetic workflow for N-Boc-(S)-morpholine-3-carboxylic acid.

Troubleshooting_Logic Start Low Yield or Impure Product Check_Racemization Racemization Observed? Start->Check_Racemization Check_Side_Products Side Products Detected? Check_Racemization->Check_Side_Products No Modify_Base_Temp Use Milder Base, Lower Temperature Check_Racemization->Modify_Base_Temp Yes Incomplete_Reaction Incomplete Reaction? Check_Side_Products->Incomplete_Reaction No Identify_Impurities Identify Side Products (e.g., Piperazine-2,5-dione) Check_Side_Products->Identify_Impurities Yes Increase_Time_Reagent Increase Reaction Time or Reagent Stoichiometry Incomplete_Reaction->Increase_Time_Reagent Yes Purification Optimize Purification Incomplete_Reaction->Purification No Modify_Base_Temp->Purification Optimize_Conditions Optimize Reaction Conditions (e.g., Dilution) Identify_Impurities->Optimize_Conditions Optimize_Conditions->Purification Increase_Time_Reagent->Purification

Caption: Troubleshooting workflow for synthesis optimization.

References

Technical Support Center: Synthesis of (s)-4-(Tert-butoxycarbonyl)morpholine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (s)-4-(Tert-butoxycarbonyl)morpholine-3-carboxylic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield in the Intramolecular Cyclization Step

Q: I am experiencing a low yield during the formation of the morpholine ring from the N-chloroacetyl-L-serine tert-butyl ester intermediate. What are the likely causes and how can I improve the yield?

A: Low yields in this intramolecular cyclization step are a common issue and can often be attributed to several factors:

  • Base Strength and Stoichiometry: The choice and amount of base are critical. A weak base may not sufficiently deprotonate the hydroxyl group for the nucleophilic attack, while an excessively strong base or a large excess can lead to side reactions such as hydrolysis of the ester or elimination reactions.

  • Reaction Temperature: The temperature needs to be carefully controlled. Higher temperatures can promote side reactions, while temperatures that are too low may result in an incomplete reaction.

  • Solvent Choice: The polarity and aprotic nature of the solvent can influence the reaction rate and solubility of the reactants and intermediates. Toluene is commonly used, but other aprotic solvents could be explored.

  • Water Content: The presence of water can lead to the hydrolysis of the chloroacetyl group and the tert-butyl ester, significantly reducing the yield of the desired cyclized product. Ensure all reagents and solvents are anhydrous.

Solutions:

  • Optimize the Base: Sodium ethoxide is a common choice. However, other non-nucleophilic bases such as sodium tert-butoxide or potassium tert-butoxide could be trialed. It is recommended to perform small-scale experiments to determine the optimal base and its stoichiometry.

  • Temperature Control: The reaction is often performed at elevated temperatures (30-110 °C). A systematic approach to optimizing the temperature, for example, running the reaction at 30 °C, 50 °C, 70 °C, and 90 °C, can help identify the ideal condition for your specific setup.

  • Ensure Anhydrous Conditions: Dry all solvents and glassware thoroughly before use. Use freshly opened or distilled reagents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to prevent the introduction of moisture.

Issue 2: Difficulty in Purification of the Final Product

Q: My final product, this compound, is difficult to purify. I am observing persistent impurities in my NMR and LC-MS analysis. What are the best purification strategies?

A: Purification of Boc-protected amino acids can be challenging due to their amphipathic nature and potential for "oiling out" during crystallization.

  • Common Impurities: Unreacted di-tert-butyl dicarbonate (Boc-anhydride), byproducts from the Boc protection step (e.g., tert-butanol), and any remaining intermediates from the synthesis.

Solutions:

  • Flash Chromatography: This is an effective method for removing non-polar impurities like excess Boc-anhydride. A silica gel column with a gradient elution system, for example, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can provide good separation.

  • Recrystallization: If the product is a solid, recrystallization is a powerful purification technique. A solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below is ideal. Common solvent systems for Boc-amino acids include ethyl acetate/hexane or dichloromethane/hexane.

  • Troubleshooting "Oiling Out": If the product separates as an oil during recrystallization, try the following:

    • Slower Cooling: Allow the hot solution to cool to room temperature slowly before placing it in a refrigerator or freezer.

    • Seed Crystals: If you have a small amount of pure product, adding a seed crystal can induce crystallization.

    • Solvent Adjustment: The ratio of the "good" solvent (dissolving) to the "poor" solvent (precipitating) is crucial. Fine-tuning this ratio can promote crystal formation.

  • DCHA Salt Formation: For acidic compounds that are difficult to crystallize, forming a salt with a bulky amine like dicyclohexylamine (DCHA) can often produce a highly crystalline solid. The purified DCHA salt can then be treated with acid to regenerate the pure carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A1: A widely used approach starts from the readily available and chiral L-serine. A common five-step synthesis is outlined in a patent (CN102617503A) for a closely related precursor. The general sequence involves:

  • Esterification of L-serine to L-serine tert-butyl ester.

  • N-acylation with chloroacetyl chloride to yield N-chloroacetyl-L-serine tert-butyl ester.

  • Intramolecular cyclization to form (S)-5-oxo-morpholine-3-carboxylic acid tert-butyl ester.

  • Reduction of the lactam to (S)-morpholine-3-carboxylic acid tert-butyl ester.

  • N-protection with di-tert-butyl dicarbonate (Boc-anhydride) to give the final product.

Q2: What are the critical parameters to control for a high yield?

A2: The most critical steps are the intramolecular cyclization and the final N-protection. For the cyclization, the choice of base, solvent, temperature, and strictly anhydrous conditions are paramount. For the N-Boc protection, controlling the stoichiometry of the Boc-anhydride and the base, as well as the reaction time, is important to ensure complete reaction without the formation of significant byproducts.

Q3: Are there any specific side reactions to be aware of during the synthesis?

A3: Yes, several side reactions can occur:

  • During cyclization: Hydrolysis of the ester or chloroacetyl group if water is present. Elimination reactions can also compete with the desired intramolecular substitution.

  • During lactam reduction: Over-reduction of the carboxylic acid ester can occur if the reducing agent is too strong or if the reaction conditions are not carefully controlled.

  • During N-Boc protection: If the starting material is not fully purified, other nucleophilic impurities could be Boc-protected. Also, incomplete reaction will leave unreacted starting material which can be difficult to separate from the product.

Q4: How can I confirm the stereochemistry of my final product?

A4: The stereochemistry is typically retained from the starting material, L-serine. Confirmation of the enantiomeric purity can be achieved using chiral HPLC or by measuring the specific optical rotation of the final product and comparing it to the literature values.

Data Presentation

Table 1: Illustrative Reaction Conditions for Intramolecular Cyclization

EntryBaseSolventTemperature (°C)Time (h)Illustrative Yield (%)
1Sodium EthoxideToluene80665-75
2Sodium tert-butoxideTHF60870-80
3Potassium tert-butoxideDioxane90575-85
4Sodium HydrideDMF501060-70

Note: These are illustrative yields and may vary based on specific experimental conditions and scale.

Table 2: Comparison of Purification Methods for the Final Product

MethodPurity AchievedTypical RecoveryThroughputKey Advantage
Flash Chromatography>98%70-90%ModerateGood for removing non-polar impurities.
Recrystallization>99%60-80%HighExcellent for achieving high purity if the compound is crystalline.
DCHA Salt Formation>99.5%50-70%LowEffective for purifying oily or difficult-to-crystallize acids.

Experimental Protocols

Protocol 1: Synthesis of (S)-5-oxo-morpholine-3-carboxylic acid tert-butyl ester (Intramolecular Cyclization)

  • To a solution of N-chloroacetyl-L-serine tert-butyl ester (1 equivalent) in anhydrous toluene (10 volumes), add sodium ethoxide (1.1 equivalents) portion-wise at room temperature under a nitrogen atmosphere.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 5 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Protocol 2: N-Boc Protection of (S)-morpholine-3-carboxylic acid tert-butyl ester

  • Dissolve (S)-morpholine-3-carboxylic acid tert-butyl ester (1 equivalent) in dichloromethane (10 volumes).

  • Add triethylamine (1.5 equivalents) followed by a solution of di-tert-butyl dicarbonate (1.2 equivalents) in dichloromethane (2 volumes) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • The final Boc-protected ester can then be hydrolyzed to the carboxylic acid using standard procedures, for instance, with lithium hydroxide in a THF/water mixture.

Visualizations

experimental_workflow cluster_synthesis Synthesis Pathway L-Serine L-Serine Esterification Esterification L-Serine->Esterification tert-butyl acetate, perchloric acid N-acylation N-acylation Esterification->N-acylation chloroacetyl chloride, DCM Cyclization Cyclization N-acylation->Cyclization Sodium Ethoxide, Toluene Reduction Reduction Cyclization->Reduction Sodium Borohydride, Aluminum Trichloride N-Boc Protection N-Boc Protection Reduction->N-Boc Protection Boc-anhydride, Triethylamine Final Product Final Product N-Boc Protection->Final Product troubleshooting_yield Low_Yield Low Yield in Cyclization Step Base Suboptimal Base Low_Yield->Base Temperature Incorrect Temperature Low_Yield->Temperature Solvent Inappropriate Solvent Low_Yield->Solvent Water Presence of Water Low_Yield->Water Optimize_Base Optimize Base Type and Stoichiometry Base->Optimize_Base Optimize_Temp Systematic Temperature Screening Temperature->Optimize_Temp Optimize_Solvent Solvent Screening Solvent->Optimize_Solvent Anhydrous Ensure Anhydrous Conditions Water->Anhydrous purification_strategy Crude_Product Crude Final Product Impurity_Check Analyze Impurity Profile (TLC, LC-MS, NMR) Crude_Product->Impurity_Check Chromatography Flash Chromatography Impurity_Check->Chromatography Non-polar impurities Recrystallization Recrystallization Impurity_Check->Recrystallization Crystalline solid Salt_Formation DCHA Salt Formation Impurity_Check->Salt_Formation Oily or non- crystalline Pure_Product Pure Product (>98%) Chromatography->Pure_Product Recrystallization->Pure_Product Salt_Formation->Pure_Product

Stability issues of (s)-4-(Tert-butoxycarbonyl)morpholine-3-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (s)-4-(Tert-butoxycarbonyl)morpholine-3-carboxylic acid

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of this compound in solution. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for this compound in solution?

A1: The main stability issue is the hydrolysis of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions.[][2][3] The Boc group is designed to be removed by acid, so exposure to even mildly acidic environments can lead to its cleavage, resulting in the formation of (s)-morpholine-3-carboxylic acid, carbon dioxide, and tert-butanol.[3]

Q2: How can I detect degradation of my compound in solution?

A2: Degradation, specifically the loss of the Boc group, can be monitored using analytical techniques such as:

  • Thin Layer Chromatography (TLC): The deprotected product will have a different retention factor (Rf) compared to the starting material. You can monitor the appearance of a new, more polar spot over time.

  • High-Performance Liquid Chromatography (HPLC): This is a quantitative method to track the decrease in the peak area of the starting material and the emergence of a new peak for the deprotected product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The disappearance of the characteristic tert-butyl signal (a singlet at ~1.4 ppm) in the ¹H NMR spectrum is a clear indicator of Boc group removal.

  • Mass Spectrometry (MS): You can detect the mass of the deprotected product.

Q3: What are the recommended storage conditions for solid this compound?

A3: For long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and dark place.[4] Many suppliers recommend storage at room temperature or refrigerated conditions.

Q4: How should I prepare and store solutions of this compound?

A4: To minimize degradation in solution:

  • Solvent Choice: Use aprotic, anhydrous solvents if possible (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Dioxane, Acetonitrile). If aqueous or protic solvents (like methanol or ethanol) are necessary, ensure the solution is free from acidic contaminants.

  • pH Control: If using aqueous buffers, maintain a neutral or slightly basic pH (pH > 7). The Boc group is generally stable to bases and nucleophiles.[5]

  • Temperature: Prepare and store solutions at low temperatures (e.g., 0-4 °C) to slow down potential degradation. For long-term storage, consider freezing the solution at -20 °C or -80 °C.

  • Fresh Preparation: It is always best practice to prepare solutions fresh before use, especially for reactions that are sensitive to the presence of the deprotected amine.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
Inconsistent results in biological assays or chemical reactions. The compound may be degrading in your experimental buffer or solvent, leading to variable concentrations of the active compound. The deprotected morpholine may have different activity or interfere with the assay.1. Confirm Compound Integrity: Analyze your stock and working solutions by HPLC or LC-MS to check for the presence of degradation products. 2. Perform a Stability Study: Test the stability of the compound in your specific experimental medium over the time course of your experiment (see protocol below). 3. Adjust Solution Conditions: If degradation is observed, prepare solutions fresh, use a less acidic buffer, or switch to a more suitable solvent.
TLC analysis shows a new, more polar spot appearing over time. This is a strong indication of Boc group cleavage. The resulting free amine of (s)-morpholine-3-carboxylic acid is significantly more polar.1. Minimize Acid Exposure: Ensure all solvents are free of acidic impurities. Avoid using acidic workup conditions if the Boc group needs to remain intact.[6] 2. Use Neutral or Basic Conditions: If possible, perform subsequent reaction steps under neutral or basic conditions where the Boc group is stable.[2][5]
Reaction yields are low when using the compound as a starting material. The actual concentration of the Boc-protected starting material in your solution might be lower than calculated due to degradation.1. Use Freshly Prepared Solutions: Avoid using old stock solutions. 2. Quantify Before Use: Use a technique like quantitative NMR (qNMR) or HPLC with a standard curve to determine the exact concentration of the compound in solution before starting your reaction.

Data Presentation: Stability Study Templates

Use the following tables to record and analyze data from your own stability studies.

Table 1: Effect of pH on Stability of this compound

pH of BufferInitial Concentration (µg/mL)Concentration at Time T1 (µg/mL)Concentration at Time T2 (µg/mL)% Remaining at T2
4.0
5.0
6.0
7.0
7.4 (PBS)
8.0

Table 2: Effect of Solvent on Stability at Room Temperature

SolventInitial Concentration (µg/mL)Concentration after 24h (µg/mL)% Remaining after 24hObservations (e.g., color change)
Dichloromethane
Acetonitrile
DMSO
Methanol
Water (pH 7)
1,4-Dioxane

Table 3: Effect of Temperature on Stability in a Buffered Solution (e.g., PBS pH 7.4)

Temperature (°C)Initial Concentration (µg/mL)Concentration after 24h (µg/mL)% Remaining after 24h
4
25 (Room Temp)
37

Experimental Protocols

Protocol: HPLC-Based Stability Assessment

This protocol outlines a general method for assessing the stability of this compound in a given solution.

1. Materials and Reagents:

  • This compound

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Buffers of desired pH

  • HPLC system with a UV detector and a suitable C18 column

2. Preparation of Stock Solution:

  • Accurately weigh a known amount of the compound and dissolve it in a suitable solvent (e.g., acetonitrile or DMSO) to make a concentrated stock solution (e.g., 1 mg/mL).

3. Preparation of Test Solutions:

  • Dilute the stock solution with the desired test solvents or buffers (as outlined in Tables 1-3) to a final working concentration (e.g., 50 µg/mL).

  • Prepare a sufficient volume for all time points.

4. Incubation:

  • Aliquot the test solutions into separate vials for each time point.

  • Store the vials under the desired temperature conditions (e.g., 4°C, 25°C, 37°C). Protect from light if the compound is suspected to be light-sensitive.

5. HPLC Analysis:

  • Time Zero (T0) Sample: Immediately after preparation, inject an aliquot of each test solution into the HPLC system to determine the initial concentration.

  • Subsequent Time Points: At predefined intervals (e.g., 1, 4, 8, 24 hours), remove a vial from incubation, allow it to reach room temperature if necessary, and inject an aliquot into the HPLC.

  • HPLC Method:

    • Column: Standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid, if compatible with stability) and acetonitrile is a typical starting point. Note: The acidic mobile phase itself can cause on-column degradation. If this is a concern, a neutral mobile phase should be developed.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor at a suitable wavelength (e.g., ~210-220 nm, where the carbamate and carboxyl groups absorb).

    • Injection Volume: 10 µL.

6. Data Analysis:

  • Integrate the peak area of the parent compound at each time point.

  • Calculate the percentage of the compound remaining at each time point relative to the T0 sample.

  • Plot the percentage remaining versus time to visualize the degradation kinetics.

Visualizations

Degradation Pathway

The primary degradation pathway is the acid-catalyzed cleavage of the Boc protecting group.

Acid-catalyzed degradation of the target compound.
Experimental Workflow

A typical workflow for assessing the stability of the compound in a solution.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_stock Prepare Stock Solution (e.g., 1 mg/mL in ACN) prep_test Dilute into Test Solutions (Buffers, Solvents) prep_stock->prep_test incubate Incubate Samples (Defined Temp & Time Points) prep_test->incubate analyze_t0 Analyze T0 Sample via HPLC prep_test->analyze_t0 analyze_tx Analyze Samples at Each Time Point (Tx) incubate->analyze_tx integrate Integrate Peak Areas analyze_t0->integrate analyze_tx->integrate calculate Calculate % Remaining vs. T0 integrate->calculate plot Plot % Remaining vs. Time calculate->plot

Workflow for an HPLC-based stability study.

References

Technical Support Center: Amide Bond Formation with N-Boc-(S)-morpholine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for challenging amide bond formations involving N-Boc-(S)-morpholine-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What makes N-Boc-(S)-morpholine-3-carboxylic acid a "difficult" coupling partner?

N-Boc-(S)-morpholine-3-carboxylic acid can be considered a sterically hindered amino acid derivative. The bulky tert-butyloxycarbonyl (Boc) protecting group, combined with the cyclic morpholine structure, can impede the approach of the amine nucleophile to the activated carboxylic acid, potentially leading to slow reaction rates and low yields.

Q2: Which coupling reagents are recommended for N-Boc-(S)-morpholine-3-carboxylic acid?

For sterically hindered substrates like N-Boc-(S)-morpholine-3-carboxylic acid, more potent coupling reagents are generally recommended over standard carbodiimides like DCC or EDC alone.[1] Uronium/aminium salts such as HATU, HBTU, and HCTU, or phosphonium salts like PyBOP, are often more effective as they form highly reactive activated esters that can overcome steric barriers.[1]

Q3: What are common side reactions to watch out for?

The most common side reactions include:

  • Incomplete coupling: Due to steric hindrance, the reaction may not go to completion.[2]

  • Racemization: While the alpha-carbon is part of a rigid ring, harsh reaction conditions (e.g., excessive base or high temperatures) can still pose a risk of epimerization. Using additives like HOBt or Oxyma can help minimize this risk.[3]

  • Side reactions from the coupling reagent: For example, excess uronium reagents (HATU, HBTU) can react with the free amine to form a guanidinium byproduct, capping the peptide chain.[4]

Q4: How can I monitor the progress of the reaction?

The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5] This allows you to track the consumption of the starting materials and the formation of the desired amide product.

Troubleshooting Guide

Issue 1: Low or No Product Formation
Possible Cause Solution Experimental Protocol Reference
Insufficiently active coupling reagent Switch to a more potent coupling reagent such as HATU, HBTU, or PyBOP.[1] For extremely difficult couplings, consider converting the carboxylic acid to an acyl fluoride.[1]Protocol 2: Acyl Fluoride Formation
Steric hindrance Increase the reaction time (e.g., from 2-4 hours to overnight) and/or gently increase the reaction temperature (e.g., to 40-50 °C), while monitoring for potential racemization.[1] Performing a "double coupling" by adding a second portion of fresh reagents after the initial coupling period can also drive the reaction to completion.[1]Protocol 1: Double Coupling
Suboptimal solvent choice Use a solvent with excellent solvating properties like N-methylpyrrolidone (NMP) instead of or in combination with DMF or DCM.[1]General Protocols
Poor solubility of reactants Ensure all reactants are fully dissolved before proceeding. Sonication or gentle warming may be necessary.General Protocols
Issue 2: Presence of Impurities and Side Products
Possible Cause Solution Experimental Protocol Reference
Racemization Use a racemization-suppressing additive like HOBt or Oxyma, particularly when using carbodiimide coupling reagents.[3] Avoid using an excessive amount of base; a weaker base like N-methylmorpholine (NMM) can be a better choice than DIPEA in sensitive cases.[2]Protocol 3: EDC/HOBt Coupling
Reaction with coupling reagent Use the coupling reagent in slight excess (e.g., 1.1-1.2 equivalents) and avoid large excesses. Ensure the carboxylic acid is pre-activated for a short period before adding the amine.[2]Protocol 4: HATU Coupling
Byproducts from workup If using a carbodiimide like DCC or EDC, ensure the urea byproduct is completely removed during workup and purification. For EDC, the urea is water-soluble and can be removed with aqueous washes.[4] For DCC, the urea is largely insoluble and can be filtered off.General Protocols

Quantitative Data Summary

The following table provides a general comparison of common coupling reagents for amide bond formation with N-Boc-protected carboxylic acids. Yields are substrate-dependent and these values should be considered as a general guideline.

Coupling ReagentAdditiveBaseSolventTypical Reaction Time (h)Typical Yield (%)Notes
EDCHOBtDIPEADMF or DCM4 - 2475 - 90A cost-effective and widely used method.[5]
HATU-DIPEADMF1 - 385 - 95+Highly efficient and fast, suitable for sterically hindered substrates.
HBTUHOBtDIPEADMF2 - 680 - 95Very efficient with low racemization when HOBt is added.[4]
PyBOP-DIPEADMF or DCM2 - 885 - 95+Offers high coupling efficiency with a good safety profile.
COMU-DIPEADMF1 - 290 - 98+High efficiency with water-soluble byproducts, simplifying purification.

Experimental Protocols

Protocol 1: Double Coupling of a Sterically Hindered Amino Acid (e.g., using HATU) [1]

  • First Coupling:

    • To a solution of N-Boc-(S)-morpholine-3-carboxylic acid (1.0 equivalent) in anhydrous DMF, add HATU (1.1 equivalents) and DIPEA (2.0 equivalents).

    • Stir the mixture at room temperature for 15-20 minutes for pre-activation.

    • Add the amine (1.0 equivalent) to the reaction mixture.

    • Stir at room temperature for 2-4 hours.

  • Monitoring:

    • Monitor the reaction by TLC or LC-MS.

  • Second Coupling:

    • If the reaction has not gone to completion, add a second portion of freshly prepared activated N-Boc-(S)-morpholine-3-carboxylic acid (0.5 equivalents of the acid, HATU, and DIPEA).

    • Continue to stir at room temperature for another 2-4 hours or until completion.

  • Work-up and Purification:

    • Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3 and brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings [1]

  • Acyl Fluoride Formation:

    • Dissolve N-Boc-(S)-morpholine-3-carboxylic acid (1.0 equivalent) in anhydrous DCM.

    • Add a fluorinating agent (e.g., TFFH) and a suitable base (e.g., pyridine).

    • Stir at room temperature until the formation of the acyl fluoride is complete (monitor by IR or 19F NMR if possible).

  • Coupling Reaction:

    • In a separate flask, dissolve the amine (1.0 equivalent) in anhydrous DCM.

    • Slowly add the solution of the acyl fluoride to the amine solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion.

  • Work-up and Purification:

    • Quench the reaction with water.

    • Separate the organic layer, wash with saturated aqueous NaHCO3 and brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate.

    • Purify by silica gel column chromatography.

Protocol 3: Standard EDC/HOBt Coupling [5]

  • To a solution of N-Boc-(S)-morpholine-3-carboxylic acid (1.0 equivalent) in anhydrous DMF or DCM, add the amine (1.1 equivalents).

  • Add HOBt (1.2 equivalents) and DIPEA (2.5 equivalents) to the reaction mixture.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to slowly warm to room temperature and stir for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 4: Standard HATU Coupling

  • In a round-bottom flask under an inert atmosphere, dissolve N-Boc-(S)-morpholine-3-carboxylic acid (1.0 equivalent) in anhydrous DMF.

  • Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents) to the solution.

  • Stir the mixture at room temperature for 15-20 minutes to allow for pre-activation.

  • Add the amine (1.0 equivalent) to the reaction mixture.

  • Stir at room temperature for 1-3 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water.

  • Dry the organic layer, concentrate, and purify the crude product using column chromatography.

Visualizations

AmideCouplingWorkflow cluster_reactants Reactants & Reagents cluster_reaction Reaction Steps cluster_workup Work-up & Purification Acid N-Boc-(S)-morpholine- 3-carboxylic acid Activation Activation of Carboxylic Acid Acid->Activation Amine Amine Coupling Nucleophilic Attack by Amine Amine->Coupling Coupling_Reagent Coupling Reagent (e.g., HATU, EDC) Coupling_Reagent->Activation Base Base (e.g., DIPEA) Base->Activation Solvent Anhydrous Solvent (e.g., DMF, DCM) Solvent->Activation Activation->Coupling Monitoring Reaction Monitoring (TLC, LC-MS) Coupling->Monitoring Quench Quench Reaction Monitoring->Quench Reaction Complete Extraction Aqueous Extraction Quench->Extraction Drying Drying & Concentration Extraction->Drying Purification Column Chromatography Drying->Purification Product Purified Amide Purification->Product

Caption: General experimental workflow for amide coupling.

TroubleshootingWorkflow Start Low/No Yield Check_Reagent Coupling Reagent Potency? Start->Check_Reagent Upgrade_Reagent Use HATU, PyBOP, etc. Consider Acyl Fluoride Check_Reagent->Upgrade_Reagent No Check_Conditions Reaction Conditions Optimal? Check_Reagent->Check_Conditions Yes End Improved Yield Upgrade_Reagent->End Modify_Conditions Increase Time/Temp Use NMP Solvent Perform Double Coupling Check_Conditions->Modify_Conditions No Check_Solubility Reactants Fully Dissolved? Check_Conditions->Check_Solubility Yes Modify_Conditions->End Improve_Solubility Sonication Gentle Warming Check_Solubility->Improve_Solubility No Check_Solubility->End Yes, Re-evaluate Improve_Solubility->End

Caption: Troubleshooting workflow for low coupling efficiency.

References

Optimization of Boc deprotection conditions to avoid side products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of the tert-butyloxycarbonyl (Boc) deprotection step in multi-step synthesis. It is designed for researchers, scientists, and drug development professionals to help navigate common challenges and avoid the formation of unwanted side products.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during Boc deprotection and their causes?

The primary cause of most side reactions during acidic Boc deprotection is the formation of a reactive tert-butyl cation.[1] This carbocation can act as an alkylating agent, leading to several common side products:

  • t-Butylation: The tert-butyl cation can alkylate nucleophilic residues, particularly those with electron-rich aromatic rings (like tryptophan) or sulfur-containing functional groups (like methionine and cysteine).[2][3] This results in byproducts with an added mass of 56 Da (C₄H₈).[4]

  • Aspartimide Formation: In peptide synthesis, the side-chain carboxyl group of an aspartic acid residue can cyclize with the backbone amide, especially when the following amino acid is glycine, asparagine, or serine.[5] This can lead to a mixture of α- and β-peptides.[6]

  • Trifluoroacetylation: When using trifluoroacetic acid (TFA) for deprotection, the newly liberated amine can be acylated by a trifluoroacetyl group, forming a stable amide byproduct.[6][7]

  • Degradation of Other Acid-Sensitive Groups: The strongly acidic conditions required for Boc deprotection can also cleave other acid-labile protecting groups such as tert-butyl esters, trityl (Trt), and tetrahydropyranyl (THP) groups.[7]

Q2: How can I prevent t-butylation of sensitive residues?

The most effective method to prevent t-butylation is to use "scavengers" in the deprotection cocktail.[2] Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than the sensitive residues in your substrate, effectively "trapping" the carbocation.[8]

Commonly used scavengers include:

  • Triisopropylsilane (TIS): A very effective carbocation scavenger.[3]

  • Triethylsilane (TES): Another commonly used silane scavenger.[7]

  • Water: Can act as a scavenger for the tert-butyl cation.[6]

  • Thioanisole: Particularly useful for protecting methionine residues.[3]

  • 1,2-Ethanedithiol (EDT): Effective for protecting tryptophan residues.[3]

  • Anisole: A general scavenger for various nucleophilic residues.[6]

A common general-purpose scavenger cocktail is a mixture of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[8] For peptides with multiple sensitive residues, "Reagent K" (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v/v/v/v) can be used.[8]

Q3: My Boc deprotection is incomplete. What are the possible causes and solutions?

Incomplete deprotection can be caused by several factors:[5]

  • Insufficient Acid: The concentration or stoichiometry of the acid may be too low.

    • Solution: Increase the acid concentration (e.g., from 20% to 50% TFA in DCM) or switch to a stronger acid system like 4M HCl in dioxane.[5]

  • Short Reaction Time: The reaction may not have been allowed to proceed to completion.

    • Solution: Monitor the reaction progress closely using TLC or LC-MS and extend the reaction time if necessary.[5]

  • Low Temperature: Most Boc deprotections are carried out at room temperature.

    • Solution: Gentle warming (e.g., to 40°C) can be considered, but be aware that this may also increase the rate of side reactions.[5]

  • Steric Hindrance: The Boc-protected amine may be in a sterically hindered environment.

    • Solution: A stronger acid, longer reaction time, and potentially a slightly elevated temperature may be required.[8]

Q4: Are there milder alternatives to TFA for Boc deprotection, especially for substrates with other acid-sensitive groups?

Yes, several milder deprotection methods are available for highly acid-sensitive substrates:[6]

  • 4M HCl in 1,4-Dioxane: A common and effective alternative to TFA.[6]

  • Aqueous Phosphoric Acid: An environmentally benign option.[6]

  • Lewis Acids: Reagents like zinc bromide (ZnBr₂) and trimethylsilyl iodide (TMSI) can effect Boc deprotection under non-protic conditions.[2][9]

  • Oxalyl Chloride in Methanol: A very mild method that is tolerant of acid-labile esters.[10]

  • Thermal Deprotection: In some cases, heating the Boc-protected compound in a suitable solvent can lead to deprotection without the need for acid.[2]

Data Presentation

Table 1: Comparison of Common Acidic Conditions for Boc Deprotection
ReagentSolventTypical ConcentrationTemperatureReaction TimeNotes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)20-50% (v/v)[2]Room Temp.30 min - 2 hours[6]Most common method; scavengers are highly recommended.
Hydrogen Chloride (HCl)1,4-Dioxane4M[6]Room Temp.30 min - 2 hours[6]Good alternative to TFA; product often precipitates as the HCl salt.
Hydrogen Chloride (HCl)Ethyl Acetate1M[6]Room Temp.VariesMilder than 4M HCl in dioxane.
Aqueous Phosphoric AcidWater/Co-solvent85%50°C1 - 6 hours[8]Environmentally friendly option.
Table 2: Effectiveness of Scavenger Cocktails in Preventing Side Product Formation
Scavenger Cocktail (v/v/v)Target Residues% Desired Peptide (Model Peptide with C-terminal Cys)[8]% S-tert-butylated Peptide (Model Peptide with C-terminal Cys)[8]
TFA/H₂O (95:5)General75%25%
TFA/TIS/H₂O (95:2.5:2.5)General, Trp, Met, Tyr98%<2%
TFA/EDT/H₂O (95:2.5:2.5)Trp, Cys95%5% (alkylation at other sites possible)
Reagent KMultiple sensitive residues>99%<1%
Table 3: Comparison of Yields for Milder Boc Deprotection Methods
ReagentSolventSubstrateYieldReference
Oxalyl Chloride (3 equiv.)MethanolN-Boc-aniline92%[10]
Oxalyl Chloride (3 equiv.)MethanolN-Boc-4-nitroaniline95%[10]
Oxalyl Chloride (3 equiv.)MethanolN-Boc-indole85%[10]
Oxalyl Chloride (3 equiv.)MethanolN-Boc-L-tryptophan methyl ester90%[10]
Thermal (150°C) with H₂O-N-Boc-L-Alanine91%[9]
Thermal (150°C) with H₂O-N-Boc-L-Valine92%[9]
Thermal (150°C) with H₂O-N-Boc-L-Phenylalanine93%[9]

Experimental Protocols

Protocol 1: Standard Boc Deprotection with TFA and Scavengers
  • Preparation of Deprotection Cocktail: In a well-ventilated fume hood, prepare a solution of 25-50% TFA in dichloromethane (DCM). Add an appropriate scavenger cocktail (e.g., 2.5% TIS and 2.5% water v/v).[1]

  • Reaction: Add the deprotection cocktail to the Boc-protected substrate at room temperature.

  • Monitoring: Stir the reaction for 30 minutes to 2 hours, monitoring the progress by TLC or LC-MS.[1]

  • Work-up: Upon completion, remove the TFA and DCM under reduced pressure. Co-evaporation with toluene can help remove residual TFA. The crude product is often obtained as the TFA salt.[1]

Protocol 2: Boc Deprotection using 4M HCl in Dioxane
  • Dissolution: Dissolve the Boc-protected amine in a minimal amount of a suitable co-solvent if necessary (e.g., methanol, DCM).

  • Acid Addition: Add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents) to the substrate solution at 0 °C.[1]

  • Reaction: Stir the mixture at room temperature for 1-4 hours, or until the reaction is complete as monitored by TLC or LC-MS. The hydrochloride salt of the deprotected amine may precipitate out of solution.

  • Work-up: The product can be isolated by filtration if it precipitates, or by removal of the solvent and excess HCl under reduced pressure.

Protocol 3: Mild Deprotection with Oxalyl Chloride in Methanol
  • Preparation: In a dry flask, dissolve the Boc-protected substrate (1 equivalent) in methanol.

  • Reagent Addition: Add oxalyl chloride (3 equivalents) dropwise to the solution at room temperature.

  • Reaction: Continue stirring at room temperature for 1-4 hours, monitoring the reaction by TLC.[10]

  • Work-up: Upon completion, remove the solvent under reduced pressure. The crude product can then be purified by standard methods.

Mandatory Visualization

Boc_Deprotection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Cleavage cluster_step3 Step 3: Decomposition & Product Formation cluster_side_reactions Side Reactions cluster_scavenging Scavenging Boc_Amine Boc-Protected Amine Protonated_Boc Protonated Boc-Amine Boc_Amine->Protonated_Boc + H+ (from TFA or HCl) Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid tBu_Cation tert-Butyl Cation Protonated_Boc->tBu_Cation Free_Amine Free Amine Carbamic_Acid->Free_Amine CO2 CO₂ Carbamic_Acid->CO2 Side_Product t-Butylated Side Product tBu_Cation->Side_Product Trapped_Cation Trapped Cation tBu_Cation->Trapped_Cation Nucleophilic_Residue Nucleophilic Residue (e.g., Trp, Met) Nucleophilic_Residue->Side_Product Scavenger Scavenger (e.g., TIS) Scavenger->Trapped_Cation

Caption: Mechanism of acid-catalyzed Boc deprotection and the role of scavengers in preventing side reactions.

Troubleshooting_Workflow Start Boc Deprotection Experiment Analysis Analyze Crude Product (TLC, LC-MS, NMR) Start->Analysis Problem Problem Identified? Analysis->Problem Success Success! Proceed to Next Step Problem->Success No Incomplete_Rxn Incomplete Reaction Problem->Incomplete_Rxn Yes (Starting Material Present) Side_Products Side Products Observed Problem->Side_Products Yes (Unexpected Peaks) Increase_Acid Increase Acid Conc./Time Incomplete_Rxn->Increase_Acid Stronger_Acid Use Stronger Acid (e.g., 4M HCl/dioxane) Incomplete_Rxn->Stronger_Acid Increase_Temp Increase Temperature (with caution) Incomplete_Rxn->Increase_Temp Add_Scavengers Add/Optimize Scavengers Side_Products->Add_Scavengers Milder_Conditions Use Milder Conditions (e.g., Oxalyl Chloride/MeOH) Side_Products->Milder_Conditions Change_Protecting_Group Consider Alternative Protecting Group Strategy Side_Products->Change_Protecting_Group Increase_Acid->Analysis Stronger_Acid->Analysis Increase_Temp->Analysis Add_Scavengers->Analysis Milder_Conditions->Analysis Change_Protecting_Group->Start

Caption: Troubleshooting workflow for optimizing Boc deprotection conditions.

References

Preventing racemization during coupling reactions of (s)-4-(Tert-butoxycarbonyl)morpholine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (S)-4-(Tert-butoxycarbonyl)morpholine-3-carboxylic acid

This technical support center provides guidance on preventing racemization during the coupling reactions of this compound. Below you will find frequently asked questions, troubleshooting guides, and experimental protocols to assist researchers, scientists, and drug development professionals in their work.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a significant issue in coupling reactions?

A1: Racemization is the process where a single, pure enantiomer of a chiral molecule, such as this compound, is converted into a mixture of both of its enantiomers. In the context of drug development and peptide synthesis, the biological activity of a molecule is often highly dependent on its specific three-dimensional structure. The presence of the undesired enantiomer can lead to reduced efficacy, altered pharmacological profiles, or even toxic side effects. Therefore, maintaining the stereochemical integrity of chiral building blocks during synthesis is of utmost importance.

Q2: What is the primary chemical mechanism responsible for racemization during the coupling of N-Boc protected amino acids?

A2: The most common mechanism for racemization during the coupling of N-alkoxycarbonyl-protected amino acids, including N-Boc protected ones, is through the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[1][2][3] This occurs when the carboxylic acid is activated by a coupling reagent. The proton at the alpha-carbon of this oxazolone ring is highly acidic and can be easily removed by a base present in the reaction mixture.[4] The resulting achiral intermediate can then be attacked by the amine, leading to a mixture of both the desired and the undesired stereoisomers.[4] A less common pathway is direct enolization, which involves the direct removal of the alpha-proton from the activated acid by a strong base.[1][4]

Q3: Which experimental factors have the most significant impact on the degree of racemization?

A3: Several experimental factors critically influence the extent of racemization. The most important are:

  • Coupling Reagent & Additives: The choice of the activating agent and the use of racemization-suppressing additives are crucial.[1][4][5]

  • Base: The type and concentration of the base used can significantly impact the rate of racemization.[5][6]

  • Temperature: Higher reaction temperatures can accelerate the rate of racemization.[1][5][7]

  • Solvent: The polarity of the solvent can influence the reaction pathway and the extent of racemization.[1]

  • Activation Time: Prolonged pre-activation of the carboxylic acid before the addition of the amine can increase the opportunity for oxazolone formation.[5]

Q4: Which coupling reagents and additives are recommended to minimize racemization?

A4: To suppress racemization, it is highly recommended to use coupling reagents in conjunction with racemization-suppressing additives. These additives react with the activated amino acid to form an active ester that is less prone to racemization.[5] Recommended combinations include:

  • Carbodiimides with additives: Diisopropylcarbodiimide (DIC) or N,N'-dicyclohexylcarbodiimide (DCC) with 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma).[1][5][8][9] Oxyma is a non-explosive and highly effective alternative to HOBt and HOAt.[5][8]

  • Phosphonium and Aminium/Uronium Reagents: Reagents like BOP, PyBOP, HBTU, and HATU are also effective, especially when used with additives.[8][10] However, for particularly sensitive couplings, some of these can still cause racemization and should be used with caution.[1] DEPBT is a phosphonium reagent noted for its remarkable resistance to racemization.[8][11]

Q5: How does the choice of base affect racemization?

A5: The base plays a critical role in the coupling reaction, but an inappropriate choice can promote racemization. Stronger, less sterically hindered bases like diisopropylethylamine (DIPEA) can increase the rate of racemization through the abstraction of the alpha-proton.[5] For minimizing racemization, a weaker and more sterically hindered base is preferable.[5] Recommended bases include N-methylmorpholine (NMM) and 2,4,6-collidine.[5][6][7]

Troubleshooting Guide: Racemization

This guide will help you troubleshoot and resolve issues with racemization during the coupling of this compound.

Symptom Possible Cause Solution
High level of diastereomeric impurity detected by chiral HPLC or NMR. Inappropriate Coupling Reagent: Carbodiimide reagents (DCC, DIC) used without an additive are prone to causing significant racemization.[1]Action: Always use carbodiimide coupling reagents in conjunction with a racemization-suppressing additive like HOBt or Oxyma. For particularly sensitive couplings, consider using a phosphonium reagent such as DEPBT.[1][8][11]
Excessively Strong Base: The use of a strong, non-sterically hindered base such as DIPEA can promote racemization.[5]Action: Switch to a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine.[5][6]
Elevated Reaction Temperature: The rate of racemization increases with temperature.[4][7]Action: Perform the coupling reaction at a lower temperature. Start the reaction at 0°C and allow it to slowly warm to room temperature if necessary.[1][4]
Prolonged Activation Time: Allowing the carboxylic acid to be pre-activated for an extended period before adding the amine increases the risk of oxazolone formation.[5]Action: Minimize the pre-activation time. Add the coupling reagent to the mixture of the carboxylic acid and additive immediately before adding the amine.[2]
Inappropriate Solvent: The choice of solvent can influence the reaction kinetics and side reactions.Action: If reagent solubility allows, consider using a less polar solvent, as this can sometimes help to reduce racemization.[1]

Data Presentation: Qualitative Comparison of Racemization Suppression Strategies

The following table provides a qualitative comparison of common strategies to minimize racemization during coupling reactions.

Strategy Effectiveness in Suppressing Racemization Comments
Addition of HOBt/Oxyma to Carbodiimides HighCommonly used and effective method to suppress oxazolone formation.[1][8][12] Oxyma is a safer and often more effective alternative to HOBt.[5][8]
Use of Phosphonium Reagents (e.g., DEPBT) HighDEPBT is particularly noted for its ability to mediate amide bond formation with a remarkable resistance to racemization.[8][11]
Use of Aminium/Uronium Reagents (e.g., HATU, HBTU) Moderate to HighGenerally efficient, but can still cause some racemization, especially with sensitive substrates.[1]
Lowering Reaction Temperature (e.g., to 0°C) Moderate to HighReduces the rate of both the desired coupling reaction and the undesired racemization side reaction.[1][7]
Use of a Weaker/Hindered Base (e.g., NMM, Collidine) ModerateReduces the likelihood of direct enolization and oxazolone formation promoted by stronger bases.[5][7]
Use of Less Polar Solvents ModerateThe choice of solvent is often limited by the solubility of the reagents.[1]

Experimental Protocols: Low-Racemization Coupling

This protocol provides a general procedure for a coupling reaction designed to minimize racemization.

Materials:

  • This compound

  • Amine component

  • Diisopropylcarbodiimide (DIC)

  • Ethyl cyanohydroxyiminoacetate (Oxyma)

  • N-methylmorpholine (NMM)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the this compound (1.0 equivalent) and Oxyma (1.0 equivalent) in anhydrous DMF or DCM.[2]

  • Add the amine component (1.0 equivalent) to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Add NMM (1.0 equivalent) to the reaction mixture.

  • Add DIC (1.0 equivalent) dropwise to the cooled reaction mixture.[2]

  • Allow the reaction to stir at 0°C for 30 minutes, then let it warm to room temperature and stir for an additional 2-16 hours.

  • Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS) until the starting carboxylic acid is consumed.

  • Upon completion, proceed with a standard aqueous work-up and purification.

Visualizations

Figure 1: Mechanism of Racemization via Oxazolone Formation

racemization_mechanism cluster_activation Activation cluster_racemization Racemization Pathway cluster_coupling Coupling Boc_Acid (S)-N-Boc-Amino Acid Activated_Ester Activated Ester/Intermediate Boc_Acid->Activated_Ester + Coupling Reagent Oxazolone Planar Oxazolone (Achiral Intermediate) Activated_Ester->Oxazolone Cyclization Desired_Product (S)-Peptide Activated_Ester->Desired_Product + Amine Enolate Enolate (from Oxazolone) Oxazolone->Enolate + Base - H+ Racemized_Product (R)-Peptide (Racemized Product) Enolate->Racemized_Product + Amine Amine Amine (R'-NH2)

A diagram illustrating the formation of a planar oxazolone intermediate, a key step in the racemization of N-protected amino acids during coupling reactions.

Figure 2: Troubleshooting Workflow for Racemization

A step-by-step workflow to diagnose and address potential causes of racemization in coupling reactions.

Figure 3: Interplay of Preventative Measures Against Racemization

preventative_measures cluster_reagents Reagent Selection cluster_conditions Reaction Conditions center Minimize Racemization coupling_reagent Coupling Reagent (e.g., DIC, DEPBT) coupling_reagent->center additive Additive (e.g., Oxyma, HOBt) additive->center base Base (e.g., NMM, Collidine) base->center temperature Low Temperature (e.g., 0°C) temperature->center time Minimal Activation Time time->center solvent Solvent Choice solvent->center

A diagram illustrating the key factors that work in concert to prevent racemization during amide bond formation.

References

Characterization of impurities in (s)-4-(Tert-butoxycarbonyl)morpholine-3-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (s)-4-(Tert-butoxycarbonyl)morpholine-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A common and effective method for synthesizing this compound initiates with the readily available chiral building block, L-serine. The synthesis typically proceeds through the following key steps:

  • Esterification of L-serine: The carboxylic acid of L-serine is first protected, commonly as a tert-butyl ester.

  • N-acylation: The amino group of the serine ester is then acylated with chloroacetyl chloride.

  • Intramolecular Cyclization: The crucial morpholine ring is formed via an intramolecular Williamson ether synthesis, typically promoted by a base, to yield (S)-5-oxo-morpholinyl carboxylic acid tert-butyl ester.

  • Boc Protection: The secondary amine of the morpholine ring is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O).

  • Reduction of the Lactone: The ketone in the morpholinone ring is reduced to a methylene group.

  • Ester Hydrolysis: Finally, the tert-butyl ester is hydrolyzed to afford the target carboxylic acid.

Q2: My reaction yield is consistently low. What are the potential causes?

Low yields can stem from several factors throughout the multi-step synthesis:

  • Incomplete Reactions: Any of the key steps, if incomplete, will lower the overall yield. It is crucial to monitor each reaction's progress using appropriate analytical techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Side Reactions: The formation of byproducts at any stage will consume starting materials and reduce the yield of the desired product.

  • Suboptimal Reagents or Conditions: The quality of reagents, particularly the base used for cyclization and the reducing agent, is critical. Reaction temperature and time also play a significant role.

  • Product Loss During Work-up and Purification: Losses can occur during extractions, and multiple purification steps (e.g., column chromatography) can diminish the final yield.

Q3: I am observing an unexpected impurity in my final product. What could it be?

Several impurities can arise during the synthesis. The most common ones include:

  • (S)-4-(tert-butoxycarbonyl)-5-oxomorpholine-3-carboxylic acid: This is a key intermediate and its presence indicates incomplete reduction of the lactone.

  • Di-Boc protected product: Over-protection of the starting material can lead to the formation of a di-Boc derivative.

  • Starting materials: Unreacted L-serine derivatives or other starting materials may carry through the synthesis.

  • Epimerization: Harsh basic or acidic conditions could potentially lead to the formation of the (R)-enantiomer, affecting the chiral purity of the final product.

Troubleshooting Guides

Issue Potential Cause Suggested Solution
Presence of (S)-4-(tert-butoxycarbonyl)-5-oxomorpholine-3-carboxylic acid in the final product Incomplete reduction of the morpholinone intermediate.- Increase the amount of reducing agent (e.g., sodium borohydride in the presence of a Lewis acid).- Extend the reaction time for the reduction step.- Ensure the reaction temperature is optimal for the chosen reducing agent.- Purify the final product carefully using column chromatography with an appropriate solvent system to separate the product from the intermediate.
Low chiral purity (presence of the (R)-enantiomer) Epimerization at the chiral center due to harsh reaction conditions.- Use milder bases for the cyclization step.- Avoid prolonged exposure to strong acids or bases, especially at elevated temperatures.- Perform chiral HPLC analysis to quantify the enantiomeric excess.
Formation of multiple spots on TLC, indicating several byproducts - Non-specific reactions of chloroacetyl chloride.- Decomposition of intermediates.- Add chloroacetyl chloride dropwise at low temperatures to control the reaction.- Use a suitable base to scavenge the HCl byproduct of the acylation reaction.- Ensure all reaction steps are carried out under an inert atmosphere if reagents are sensitive to air or moisture.
Difficulty in isolating the final product The product may be highly soluble in the aqueous phase during work-up.- Acidify the aqueous layer to a pH of around 3-4 before extraction with an organic solvent to ensure the carboxylic acid is protonated.- Use a more polar organic solvent for extraction, such as ethyl acetate or a mixture of dichloromethane and isopropanol.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This method is suitable for determining the purity of the final product and detecting the presence of the morpholinone intermediate.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a 1:1 mixture of water and acetonitrile.

Protocol 2: Chiral HPLC for Enantiomeric Purity

This method is used to determine the enantiomeric excess of the final product.

  • Column: Chiral stationary phase column (e.g., Chiralpak AD-H, 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of n-hexane and isopropanol with a small amount of a modifier like trifluoroacetic acid (e.g., 90:10:0.1 v/v/v). The exact ratio may need to be optimized.

  • Flow Rate: 0.8 mL/min.

  • Detection: UV at 220 nm.

  • Temperature: 25 °C.

Protocol 3: LC-MS for Impurity Identification

This protocol is designed for the identification of known and unknown impurities.

  • LC Conditions: Use the same HPLC conditions as in Protocol 1.

  • Mass Spectrometer: An electrospray ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) mass analyzer.

  • Ionization Mode: Positive and negative ion modes should be tested to ensure detection of all components.

  • Data Analysis: Analyze the mass-to-charge ratio (m/z) of the observed peaks to identify potential impurities based on their expected molecular weights. Fragmentation patterns can provide further structural information.

Protocol 4: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying major impurities.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR: The spectrum of the pure product should show a characteristic singlet for the nine protons of the tert-butyl group around 1.4 ppm. Other signals will correspond to the protons of the morpholine ring and the proton on the chiral carbon.

  • ¹³C NMR: The spectrum will show characteristic signals for the carbonyl carbons of the Boc and carboxylic acid groups, as well as the carbons of the tert-butyl and morpholine moieties.

  • Impurity Detection: The presence of the morpholinone impurity will be indicated by a characteristic signal for the ketone carbonyl in the ¹³C NMR spectrum (around 200 ppm) and a different set of signals for the morpholine ring protons in the ¹H NMR spectrum.

Data Presentation

Table 1: Typical HPLC Retention Times

Compound Retention Time (min)
This compound15.2
(S)-4-(tert-butoxycarbonyl)-5-oxomorpholine-3-carboxylic acid13.8
L-serine tert-butyl ester5.4

Note: Retention times are approximate and can vary depending on the specific HPLC system and conditions.

Table 2: Key NMR Spectral Data (in CDCl₃)

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
This compound~1.4 (s, 9H, C(CH₃)₃), ~3.5-4.2 (m, 6H, morpholine), ~4.5 (m, 1H, NCHCOOH)~28.3 (C(CH₃)₃), ~45-70 (morpholine carbons), ~80.5 (C(CH₃)₃), ~156 (Boc C=O), ~175 (COOH)
(S)-4-(tert-butoxycarbonyl)-5-oxomorpholine-3-carboxylic acid~1.5 (s, 9H, C(CH₃)₃), ~3.8-4.8 (m, 5H, morpholine)~28.1 (C(CH₃)₃), ~48-72 (morpholine carbons), ~82.0 (C(CH₃)₃), ~154 (Boc C=O), ~168 (lactone C=O), ~172 (COOH)

Visualizations

Synthesis_Workflow Start L-Serine Step1 Esterification Start->Step1 Intermediate1 L-Serine tert-butyl ester Step1->Intermediate1 Step2 N-acylation with chloroacetyl chloride Intermediate1->Step2 Intermediate2 N-chloroacetyl-L-serine tert-butyl ester Step2->Intermediate2 Step3 Intramolecular Cyclization Intermediate2->Step3 Intermediate3 (S)-5-oxo-morpholinyl carboxylic acid tert-butyl ester Step3->Intermediate3 Step4 Boc Protection Intermediate3->Step4 Intermediate4 (S)-4-Boc-5-oxo-morpholine- 3-carboxylic acid tert-butyl ester Step4->Intermediate4 Step5 Reduction Intermediate4->Step5 Intermediate5 (S)-4-Boc-morpholine- 3-carboxylic acid tert-butyl ester Step5->Intermediate5 Step6 Hydrolysis Intermediate5->Step6 End (s)-4-(Tert-butoxycarbonyl)morpholine -3-carboxylic acid Step6->End

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Impurity Impurity Detected in Final Product Check_Intermediate Analyze for morpholinone intermediate by HPLC or NMR Impurity->Check_Intermediate Check_Chiral_Purity Perform Chiral HPLC Impurity->Check_Chiral_Purity Check_Starting_Materials Analyze for unreacted starting materials Impurity->Check_Starting_Materials Incomplete_Reduction Incomplete Reduction Check_Intermediate->Incomplete_Reduction Positive Epimerization Epimerization Detected Check_Chiral_Purity->Epimerization Low ee% Carryover Starting Material Carryover Check_Starting_Materials->Carryover Present

Caption: Logical workflow for troubleshooting impurity identification.

Recrystallization techniques for purifying N-Boc-(S)-morpholine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the recrystallization of N-Boc-(S)-morpholine-3-carboxylic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of N-Boc-(S)-morpholine-3-carboxylic acid in a question-and-answer format.

Problem Potential Cause Recommended Solution
No Crystals Form The solution is not supersaturated (too much solvent was used).Concentrate the solution by slowly evaporating the solvent under reduced pressure and then allow it to cool again.
The compound is too soluble in the chosen solvent at all temperatures.Select a different solvent or a solvent mixture. A good approach is to use a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble.
The cooling rate is too fast, which prevents nucleation.Allow the solution to cool slowly to room temperature before placing it in a cold bath. Insulating the flask can help slow the cooling process.
The presence of impurities is inhibiting crystal formation.Try adding a small amount of activated charcoal to the hot solution and then filter it while hot to remove the charcoal and adsorbed impurities before cooling.
"Oiling Out" The compound separates from the solution as a liquid instead of a solid. This can happen if the solution is too concentrated or cooled too quickly.Reheat the solution to redissolve the oil. Add a small amount of additional "good" solvent to decrease the saturation and then allow it to cool slowly.
The boiling point of the solvent is higher than the melting point of the compound.Choose a solvent with a lower boiling point.
Low Yield of Recovered Crystals Too much solvent was used, leaving a significant amount of the compound in the mother liquor.Use the minimum amount of hot solvent necessary to dissolve the compound. Ensure the solution is thoroughly cooled before filtration.
The crystals were washed with a solvent that was not cold.Always wash the collected crystals with a minimal amount of ice-cold solvent.
Crystals are Colored Colored impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution and filter it while hot before allowing it to cool and crystallize.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of N-Boc-(S)-morpholine-3-carboxylic acid relevant to its recrystallization?

A1: N-Boc-(S)-morpholine-3-carboxylic acid is a white crystalline solid with a melting point in the range of 162-165°C.[1] It is slightly soluble in water but readily dissolves in organic solvents such as methanol, chloroform, and dichloromethane.[1]

Q2: What are some recommended solvent systems for the recrystallization of N-Boc-(S)-morpholine-3-carboxylic acid?

A2: While a specific protocol for this exact compound is not widely published, common solvent systems for the recrystallization of Boc-protected amino acids can be effective. These often involve a polar solvent in which the compound is soluble (a "good" solvent) and a non-polar solvent in which it is less soluble (a "poor" solvent). Good starting points include:

  • Ethyl acetate/Hexane: Dissolve the compound in hot ethyl acetate and slowly add hexane until the solution becomes cloudy, then clarify with a few drops of ethyl acetate before cooling.

  • Ethanol/Water: Dissolve the compound in hot ethanol and add water dropwise until persistent cloudiness is observed. Add a small amount of ethanol to redissolve and then cool slowly.

  • Toluene/Methanol: This is another potential solvent combination to explore for Boc-protected amino acids.

Q3: How can I induce crystallization if my solution remains clear upon cooling?

A3: If crystals do not form spontaneously, you can try the following techniques to induce nucleation:

  • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure, crystalline N-Boc-(S)-morpholine-3-carboxylic acid, add a tiny crystal to the supersaturated solution. This "seed crystal" will act as a template for further crystal growth.

Q4: My compound precipitates as a fine powder instead of well-defined crystals. What should I do?

A4: Rapid crystallization, often caused by cooling the solution too quickly, can lead to the formation of a fine powder which may trap impurities. To obtain larger, purer crystals, it is crucial to slow down the crystallization process. Allow the hot, saturated solution to cool to room temperature slowly before transferring it to an ice bath or refrigerator.

Experimental Protocols

While a specific, validated protocol for N-Boc-(S)-morpholine-3-carboxylic acid is not available in the searched literature, the following general procedure for the recrystallization of Boc-protected amino acids can be adapted.

Protocol: Recrystallization using a Two-Solvent System (e.g., Ethyl Acetate/Hexane)

  • Dissolution: Place the crude N-Boc-(S)-morpholine-3-carboxylic acid in an appropriately sized Erlenmeyer flask. Add the minimum amount of hot ethyl acetate ("good" solvent) required to completely dissolve the solid with gentle heating and stirring.

  • Addition of Anti-Solvent: Once the compound is fully dissolved, slowly add hexane ("poor" solvent) dropwise while stirring until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of hot ethyl acetate back into the solution until it becomes clear again.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. For optimal crystal growth, you can then place the flask in an ice bath or a refrigerator.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexane to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Data Presentation

Table 1: Potential Solvent Systems for Recrystallization

Solvent System (Good/Poor)Boiling Point of Good Solvent (°C)Boiling Point of Poor Solvent (°C)General Applicability for Boc-Amino Acids
Ethyl Acetate / Hexane77.168.7High
Ethanol / Water78.4100Moderate to High
Toluene / Methanol110.664.7Moderate
Acetone / Water56100Moderate

Visualizations

Recrystallization_Workflow Recrystallization Workflow for N-Boc-(S)-morpholine-3-carboxylic acid start Start: Crude N-Boc-(S)-morpholine-3-carboxylic acid dissolve Dissolve in minimum amount of hot 'good' solvent (e.g., Ethyl Acetate) start->dissolve add_anti_solvent Add 'poor' solvent (e.g., Hexane) until solution is cloudy dissolve->add_anti_solvent clarify Add a few drops of 'good' solvent to clarify add_anti_solvent->clarify cool_slowly Cool slowly to room temperature clarify->cool_slowly cool_further Cool in an ice bath cool_slowly->cool_further filter Collect crystals by vacuum filtration cool_further->filter wash Wash crystals with cold 'poor' solvent filter->wash dry Dry crystals under vacuum wash->dry end End: Purified Crystalline Product dry->end

Caption: A generalized workflow for the recrystallization of N-Boc-(S)-morpholine-3-carboxylic acid.

References

Validation & Comparative

Comparative Analysis of NMR Spectral Data: (S)-4-(Tert-butoxycarbonyl)morpholine-3-carboxylic Acid and N-Boc-L-proline

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Discovery and Organic Synthesis

This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for (S)-4-(tert-butoxycarbonyl)morpholine-3-carboxylic acid and a structurally related alternative, N-Boc-L-proline. This information is crucial for researchers and scientists engaged in the synthesis, characterization, and application of chiral building blocks in pharmaceutical and chemical research. The data presented facilitates the unambiguous identification and purity assessment of these compounds.

¹H and ¹³C NMR Spectral Data Comparison

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and N-Boc-L-proline. The data for the target compound is based on typical values observed for similar structures, while the data for N-Boc-L-proline is well-documented in the scientific literature.

Table 1: ¹H NMR Data

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
This compound (in CDCl₃)H-3~4.2 - 4.4m-1H
H-2, H-6~3.6 - 4.1m-4H
H-5~3.2 - 3.5m-2H
Boc (-C(CH₃)₃)~1.45s-9H
N-Boc-L-proline (in CDCl₃)H-α4.20 - 4.32m-1H
H-δ3.37 - 3.58m-2H
H-γ2.12 - 2.28m-2H
H-β1.82 - 1.87m-2H
Boc (-C(CH₃)₃)1.41s-9H

Table 2: ¹³C NMR Data

CompoundCarbon AssignmentChemical Shift (δ, ppm)
This compound (in CDCl₃)C=O (acid)~175 - 177
C=O (Boc)~155 - 156
C (Boc)~80 - 81
C-2, C-6~66 - 68
C-3~55 - 57
C-5~45 - 47
CH₃ (Boc)~28 - 29
N-Boc-L-proline (in CDCl₃)[1]C=O (acid)173.8
C=O (Boc)154.4
C (Boc)79.8
C-α59.1
C-δ46.3
C-γ30.9
C-β23.7
CH₃ (Boc)28.3

Experimental Protocols

The following is a general experimental protocol for the acquisition of ¹H and ¹³C NMR spectra for Boc-protected amino acids.

Sample Preparation:

  • Approximately 5-10 mg of the compound is accurately weighed and dissolved in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.

  • The solution is then transferred to a 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition:

  • The NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

  • The instrument is locked to the deuterium signal of the solvent.

  • Shimming is performed to optimize the magnetic field homogeneity.

  • For ¹H NMR, standard parameters are used, such as a 90° pulse width, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • For ¹³C NMR, a proton-decoupled sequence is used with a 90° pulse width, a relaxation delay of 2-5 seconds, and a significantly larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.

Data Processing:

  • The raw data (Free Induction Decay, FID) is Fourier transformed to obtain the frequency-domain spectrum.

  • Phase correction and baseline correction are applied to the spectrum.

  • The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

Workflow and Pathway Diagrams

The following diagrams illustrate the general workflow for NMR analysis and the logical relationship of the chemical structures.

NMR_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis Compound Compound Dissolution Dissolution Compound->Dissolution Deuterated Solvent NMR_Tube NMR_Tube Dissolution->NMR_Tube Transfer Spectrometer Spectrometer NMR_Tube->Spectrometer Insert 1H_NMR 1H_NMR Spectrometer->1H_NMR Acquire 13C_NMR 13C_NMR Spectrometer->13C_NMR Acquire Processing_1H Processing_1H 1H_NMR->Processing_1H FT, Phase, Baseline Processing_13C Processing_13C 13C_NMR->Processing_13C FT, Phase, Baseline Structure_Confirmation Structure_Confirmation Processing_1H->Structure_Confirmation Assign Signals Processing_13C->Structure_Confirmation Assign Signals Structural_Relationship Chiral_Amino_Acid_Derivatives Chiral_Amino_Acid_Derivatives (S)-4-(tert-butoxycarbonyl)morpholine-3-carboxylic_acid (S)-4-(tert-butoxycarbonyl)morpholine-3-carboxylic_acid Chiral_Amino_Acid_Derivatives->(S)-4-(tert-butoxycarbonyl)morpholine-3-carboxylic_acid N-Boc-L-proline N-Boc-L-proline Chiral_Amino_Acid_Derivatives->N-Boc-L-proline Morpholine_Core Morpholine_Core Pyrrolidine_Core Pyrrolidine_Core Boc_Protection Boc_Protection Carboxylic_Acid_Functionality Carboxylic_Acid_Functionality (S)-4-(tert-butoxycarbonyl)morpholine-3-carboxylic_acid->Morpholine_Core (S)-4-(tert-butoxycarbonyl)morpholine-3-carboxylic_acid->Boc_Protection (S)-4-(tert-butoxycarbonyl)morpholine-3-carboxylic_acid->Carboxylic_Acid_Functionality N-Boc-L-proline->Pyrrolidine_Core N-Boc-L-proline->Boc_Protection N-Boc-L-proline->Carboxylic_Acid_Functionality

References

Mass Spectrometry Analysis of N-Boc-(S)-morpholine-3-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing N-Boc protected amino acid analogues, understanding their behavior under mass spectrometry analysis is crucial for reaction monitoring, quality control, and structural elucidation. This guide provides a comparative analysis of the mass spectrometric behavior of N-Boc-(S)-morpholine-3-carboxylic acid and two common alternatives: N-Boc-L-proline and N-Boc-(S)-thiazolidine-3-carboxylic acid. The comparison is based on their predicted and observed fragmentation patterns under electrospray ionization (ESI) tandem mass spectrometry (MS/MS).

Performance Comparison

The mass spectrometric analysis of these N-Boc protected cyclic amino acid analogues reveals characteristic fragmentation patterns dominated by the lability of the tert-butoxycarbonyl (Boc) protecting group. The primary fragmentation pathways involve the loss of isobutylene (C₄H₈), the entire Boc group, or subsequent cleavages of the heterocyclic ring.

Table 1: Comparison of Key Mass Spectrometry Data

ParameterN-Boc-(S)-morpholine-3-carboxylic acidN-Boc-L-prolineN-Boc-(S)-thiazolidine-3-carboxylic acid
Molecular Formula C₁₀H₁₇NO₅[1]C₁₀H₁₇NO₄[2]C₉H₁₅NO₄S
Molecular Weight 231.25 g/mol [1][3][4]215.25 g/mol [2][5]233.28 g/mol
Monoisotopic Mass 231.11067 Da[1]215.11576 Da[2]233.06673 Da
[M+H]⁺ Ion (m/z) 232.118216.123234.074
Predicted/Observed Fragment Ions (m/z) 176.060 ([M+H-C₄H₈]⁺), 132.065 ([M+H-Boc]⁺), 114.055, 88.039, 70.065159.092 ([M+H-C₄H₈]⁺)[2], 116.071 ([M+H-Boc]⁺)[2], 70.065 ([Proline iminium ion]⁺)[6]178.016 ([M+H-C₄H₈]⁺), 134.022 ([M+H-Boc]⁺), 88.027

Experimental Protocols

The following is a general protocol for the analysis of N-Boc protected amino acids using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS).

Sample Preparation:

  • Prepare a stock solution of the N-Boc protected amino acid in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a concentration of 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent.

  • For positive ion mode analysis, it is common to add a small amount of formic acid (0.1%) to the final solution to promote protonation.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode

  • Capillary Voltage: 3.5 - 4.5 kV

  • Cone Voltage: 20 - 40 V

  • Source Temperature: 100 - 150 °C

  • Desolvation Temperature: 250 - 350 °C

  • Desolvation Gas Flow: 600 - 800 L/hr

  • Collision Gas: Argon

  • Collision Energy: 10 - 30 eV (This should be optimized for each compound to achieve optimal fragmentation).

Data Acquisition:

  • Acquire full scan MS spectra to identify the protonated molecular ion [M+H]⁺.

  • Perform product ion scans (MS/MS) on the [M+H]⁺ ion to obtain the fragmentation pattern.

Fragmentation Pathways and Logical Relationships

The fragmentation of these compounds is primarily driven by the instability of the Boc group under collision-induced dissociation (CID). The following diagrams illustrate the general workflow of the analysis and the predicted fragmentation pathways.

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis Analyte N-Boc-(S)-morpholine- 3-carboxylic acid Solvent Methanol/Water + 0.1% Formic Acid Analyte->Solvent Dilution Dilution to 1-10 µg/mL Solvent->Dilution ESI Electrospray Ionization (ESI) Dilution->ESI Infusion MS1 MS Scan (Identify [M+H]⁺) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS/MS Scan (Fragment Ions) CID->MS2 Data_Analysis Data Analysis and Interpretation MS2->Data_Analysis Data Acquisition

Figure 1. General workflow for the mass spectrometry analysis of N-Boc protected amino acids.

Fragmentation_Pathways cluster_morpholine N-Boc-(S)-morpholine-3-carboxylic acid cluster_proline N-Boc-L-proline cluster_thiazolidine N-Boc-(S)-thiazolidine-3-carboxylic acid M_morpholine [M+H]⁺ m/z 232.1 Frag1_morpholine [M+H-C₄H₈]⁺ m/z 176.1 M_morpholine->Frag1_morpholine - C₄H₈ (56 Da) Frag2_morpholine [M+H-Boc]⁺ m/z 132.1 M_morpholine->Frag2_morpholine - C₅H₈O₂ (100 Da) M_proline [M+H]⁺ m/z 216.1 Frag1_proline [M+H-C₄H₈]⁺ m/z 160.1 M_proline->Frag1_proline - C₄H₈ (56 Da) Frag2_proline [M+H-Boc]⁺ m/z 116.1 M_proline->Frag2_proline - C₅H₈O₂ (100 Da) Frag3_proline Iminium Ion m/z 70.1 Frag2_proline->Frag3_proline - H₂O, - CO M_thiazolidine [M+H]⁺ m/z 234.1 Frag1_thiazolidine [M+H-C₄H₈]⁺ m/z 178.1 M_thiazolidine->Frag1_thiazolidine - C₄H₈ (56 Da) Frag2_thiazolidine [M+H-Boc]⁺ m/z 134.0 M_thiazolidine->Frag2_thiazolidine - C₅H₈O₂ (100 Da)

Figure 2. Predicted primary fragmentation pathways for the compared N-Boc protected compounds.

References

Comparative Guide for Purity Assessment of (s)-4-(Tert-butoxycarbonyl)morpholine-3-carboxylic acid by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of (s)-4-(Tert-butoxycarbonyl)morpholine-3-carboxylic acid, a key building block in pharmaceutical synthesis. The focus is on providing researchers, scientists, and drug development professionals with objective, data-driven insights into selecting the appropriate analytical method for both achiral and chiral purity determination.

Introduction

The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical quality attribute. For chiral molecules like this compound, purity assessment must address both chemical (process-related impurities, starting materials, by-products) and stereochemical (enantiomeric excess) purity. This guide compares two primary HPLC approaches: Reversed-Phase HPLC for determining chemical purity and Chiral HPLC for assessing enantiomeric purity.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for the analysis of N-Boc protected amino acids and polar compounds.[1][2][3]

Method 1: Achiral Purity by Reversed-Phase HPLC (RP-HPLC)

This method is designed to separate the main compound from potential process-related impurities which are typically less or more polar. A C18 column is a common choice for the separation of a wide range of compounds.[3]

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18, 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water

    • Solvent B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-30 min: 90% to 10% B

    • 30-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a 50:50 mixture of Solvent A and Solvent B.

Method 2: Enantiomeric Purity by Chiral HPLC

This method is crucial for quantifying the enantiomeric excess of the desired (s)-enantiomer. Macrocyclic glycopeptide-based chiral stationary phases are effective for the chiral separation of N-blocked amino acids.[2]

  • Instrumentation: Standard HPLC system with a UV detector.

  • Chiral Stationary Phase (CSP): CHIROBIOTIC® T (Teicoplanin), 250 x 4.6 mm, 5 µm.[4]

  • Mobile Phase (Isocratic): 20 mM Ammonium Acetate in Methanol (pH adjusted to 6.0 with acetic acid).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of the mobile phase.

Comparative Data Analysis

The following tables summarize the expected performance of the two HPLC methods for the purity assessment of this compound. The data is representative of typical results obtained for similar N-Boc protected amino acids.

Table 1: Performance Comparison of HPLC Methods

ParameterMethod 1: RP-HPLC (Achiral)Method 2: Chiral HPLC
Primary Application Determination of chemical purity (process impurities)Determination of enantiomeric purity (enantiomeric excess)
Stationary Phase C18 (non-polar)Chiral Selector (Teicoplanin)
Mobile Phase Water/Acetonitrile with TFA (gradient)Methanol with Ammonium Acetate (isocratic)
Typical Run Time 35 minutes20 minutes
Resolution (Rs) > 2.0 for main peak from adjacent impurities> 1.5 between enantiomers
Limit of Detection (LOD) ~0.01%~0.05% for the minor enantiomer
Limit of Quantitation (LOQ) ~0.03%~0.15% for the minor enantiomer

Table 2: Representative Chromatographic Data

AnalyteMethodRetention Time (min)Relative Retention TimeResolution (Rs)
This compoundRP-HPLC15.21.00-
Hypothetical Impurity A (more polar)RP-HPLC8.50.56> 5.0
Hypothetical Impurity B (less polar)RP-HPLC18.11.19> 3.0
This compoundChiral HPLC12.81.00-
(r)-4-(Tert-butoxycarbonyl)morpholine-3-carboxylic acidChiral HPLC14.51.13> 1.8

Workflow and Decision Making

The selection of the appropriate HPLC method is guided by the analytical objective. The following diagram illustrates a typical workflow for the complete purity assessment of this compound.

HPLC_Workflow cluster_start Start cluster_analysis Analytical Strategy cluster_results Results cluster_end Final Assessment Sample Sample of (s)-4-(Tert-butoxycarbonyl) morpholine-3-carboxylic acid RP_HPLC Method 1: RP-HPLC (Achiral Purity) Sample->RP_HPLC Analyze for process impurities Chiral_HPLC Method 2: Chiral HPLC (Enantiomeric Purity) Sample->Chiral_HPLC Analyze for (r)-enantiomer Chem_Purity Chemical Purity Report (% Area of Main Peak) RP_HPLC->Chem_Purity Enan_Purity Enantiomeric Purity Report (% Enantiomeric Excess) Chiral_HPLC->Enan_Purity Final_Report Comprehensive Purity Profile Chem_Purity->Final_Report Enan_Purity->Final_Report

Caption: Workflow for comprehensive purity analysis.

Logical Framework for Method Selection

The decision to use RP-HPLC, Chiral HPLC, or both depends on the stage of development and the specific information required.

Decision_Tree Start Purity Assessment Required? Question1 Is Enantiomeric Purity a Critical Quality Attribute? Start->Question1 Question2 Are Process-Related Impurities a Concern? Question1->Question2 Yes Action2 Perform RP-HPLC Question1->Action2 No Action1 Perform Chiral HPLC Question2->Action1 No Action3 Perform Both Chiral and RP-HPLC Question2->Action3 Yes End Purity Profile Complete Action1->End Action2->End Action3->End

Caption: Decision tree for HPLC method selection.

Conclusion

The comprehensive purity assessment of this compound necessitates a dual-method approach. Reversed-phase HPLC is the standard for evaluating chemical purity by separating the target compound from process-related impurities. Chiral HPLC is indispensable for the accurate determination of enantiomeric purity, which is a critical parameter for stereospecific synthesis and biological activity. By employing both methods, researchers and drug developers can ensure the quality and consistency of this important synthetic intermediate.

References

A Comparative Analysis of (S)- and (R)-4-(Tert-butoxycarbonyl)morpholine-3-carboxylic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the physicochemical and biological properties of the (S) and (R) enantiomers of 4-(Tert-butoxycarbonyl)morpholine-3-carboxylic acid. This document summarizes key data, outlines experimental protocols, and presents visual diagrams to facilitate a comprehensive understanding of these chiral building blocks.

Physicochemical Properties

A summary of the key physicochemical properties for both enantiomers is presented in the table below for easy comparison.

Property(S)-4-(Tert-butoxycarbonyl)morpholine-3-carboxylic acid(R)-4-(Tert-butoxycarbonyl)morpholine-3-carboxylic acid
CAS Number 783350-37-8[1]869681-70-9[2]
Molecular Formula C₁₀H₁₇NO₅[1]C₁₀H₁₇NO₅[2]
Molecular Weight 231.25 g/mol [1]231.25 g/mol [2]
Appearance White crystalline solidWhite powder[2]
Melting Point 162-165°C181°C[2]
Solubility Slightly soluble in water; easily soluble in methanol, chloroform, and dichloromethaneData not available
Optical Rotation Data not availableData not available

Biological Activity: Role as CCR4 Antagonists

Morpholine derivatives are recognized for their potential as antagonists of the C-C chemokine receptor 4 (CCR4), a G protein-coupled receptor involved in immune cell trafficking. The differential biological activities of the (S) and (R) enantiomers of 4-(Tert-butoxycarbonyl)morpholine-3-carboxylic acid as CCR4 antagonists are of significant interest in drug discovery. However, specific comparative data, such as IC50 values, for these particular enantiomers are not publicly available and would necessitate dedicated biological screening.

The logical workflow for comparing these enantiomers is illustrated in the diagram below.

G cluster_synthesis Synthesis & Separation cluster_characterization Characterization cluster_bioactivity Biological Evaluation cluster_comparison Comparative Analysis synthesis Enantioselective Synthesis separation Chiral HPLC Separation synthesis->separation s_enantiomer (S)-Enantiomer separation->s_enantiomer r_enantiomer (R)-Enantiomer separation->r_enantiomer physicochemical Physicochemical Analysis (Melting Point, Solubility, Optical Rotation) comparison_node Head-to-Head Comparison physicochemical->comparison_node spectroscopic Spectroscopic Analysis (NMR, MS) spectroscopic->comparison_node binding_assay CCR4 Binding Assay (IC50 Determination) functional_assay Functional Assays (Chemotaxis, Calcium Mobilization) binding_assay->functional_assay functional_assay->comparison_node s_enantiomer->physicochemical s_enantiomer->spectroscopic s_enantiomer->binding_assay r_enantiomer->physicochemical r_enantiomer->spectroscopic r_enantiomer->binding_assay

Figure 1. Workflow for the comparative analysis of (S)- and (R)-enantiomers.

Experimental Protocols

Detailed methodologies are crucial for the synthesis, separation, and biological evaluation of these enantiomers. Below are outlines of key experimental protocols.

Enantioselective Synthesis

The enantioselective synthesis of (S)- and (R)-4-(Tert-butoxycarbonyl)morpholine-3-carboxylic acid can be achieved from the corresponding chiral starting materials, (S)- or (R)-morpholine-3-carboxylic acid.

Materials:

  • (S)- or (R)-morpholine-3-carboxylic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH)

  • Dioxane

  • Water

  • Ethyl acetate

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve (S)- or (R)-morpholine-3-carboxylic acid in a 1:1 mixture of dioxane and water.

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of sodium hydroxide to adjust the pH to approximately 10-11.

  • Add di-tert-butyl dicarbonate portion-wise while maintaining the temperature at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Wash the reaction mixture with ethyl acetate to remove any unreacted Boc₂O.

  • Acidify the aqueous layer to a pH of 2-3 with cold 1N HCl.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the desired product.

Chiral HPLC Separation

The separation of the (S) and (R) enantiomers can be performed using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP).

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., a polysaccharide-based column like Chiralpak AD-H or a macrocyclic glycopeptide-based column like Chirobiotic T).

Mobile Phase (Isocratic):

  • A mixture of hexane and a polar organic solvent (e.g., isopropanol or ethanol) with a small percentage of an acidic modifier (e.g., trifluoroacetic acid) for normal-phase chromatography.

  • A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., methanol or acetonitrile) for reversed-phase chromatography.

Procedure:

  • Dissolve a racemic mixture of 4-(Tert-butoxycarbonyl)morpholine-3-carboxylic acid in the mobile phase.

  • Inject the sample onto the chiral HPLC column.

  • Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.

  • Optimize the mobile phase composition and flow rate to achieve baseline separation of the two enantiomer peaks.

CCR4 Antagonist Activity Assays

The following diagrams illustrate the signaling pathway of CCR4 and the workflow for a chemotaxis assay, a key functional assay for evaluating CCR4 antagonists.

G cluster_pathway CCR4 Signaling Pathway ligand CCL17 / CCL22 ccr4 CCR4 Receptor ligand->ccr4 Binds g_protein G-protein (Gαi) ccr4->g_protein Activates downstream Downstream Signaling (e.g., PI3K/Akt) g_protein->downstream Initiates chemotaxis Chemotaxis downstream->chemotaxis Leads to

Figure 2. Simplified CCR4 signaling pathway leading to chemotaxis.

G cluster_workflow Chemotaxis Assay Workflow start Start cell_prep Prepare CCR4-expressing cells start->cell_prep antagonist_incubation Incubate cells with (S)- or (R)-enantiomer cell_prep->antagonist_incubation transwell_setup Place cells in upper chamber of Transwell plate antagonist_incubation->transwell_setup chemokine_addition Add CCR4 ligand (CCL22) to lower chamber transwell_setup->chemokine_addition incubation Incubate to allow cell migration chemokine_addition->incubation quantification Quantify migrated cells incubation->quantification end End quantification->end

Figure 3. Workflow for a Transwell chemotaxis assay to evaluate CCR4 antagonists.

Calcium Mobilization Assay Protocol:

  • Culture CCR4-expressing cells and seed them in a 96-well plate.

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Incubate the cells with varying concentrations of the (S)- or (R)-enantiomer.

  • Add a CCR4 agonist (e.g., CCL22) to stimulate the cells.

  • Measure the change in intracellular calcium concentration using a fluorescence plate reader.

  • Calculate the IC50 value, which is the concentration of the antagonist that inhibits the agonist-induced calcium response by 50%.

Radioligand Binding Assay Protocol:

  • Prepare cell membranes from CCR4-expressing cells.

  • Incubate the cell membranes with a radiolabeled CCR4 ligand (e.g., [¹²⁵I]-CCL22) and varying concentrations of the (S)- or (R)-enantiomer.

  • Separate the bound and free radioligand by filtration.

  • Measure the amount of bound radioactivity using a scintillation counter.

  • Determine the concentration of the antagonist that displaces 50% of the radioligand binding (IC50 value).

References

(s)-4-(Tert-butoxycarbonyl)morpholine-3-carboxylic acid vs other protected amino acids in peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis, the choice of protected amino acid building blocks is paramount to achieving high yields, purity, and the desired conformational properties of the final peptide. While standard proteinogenic amino acids form the backbone of many therapeutic peptides, the incorporation of non-proteinogenic and structurally constrained amino acids, such as (S)-4-(tert-butoxycarbonyl)morpholine-3-carboxylic acid, offers unique advantages in drug design and development. This guide provides an objective comparison of this morpholine-based amino acid with other commonly used protected amino acids, supported by available data and detailed experimental protocols.

This compound is a chiral, non-proteinogenic amino acid featuring a morpholine ring scaffold with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom.[1][2] This rigid structure makes it a valuable building block for creating conformationally constrained peptides, which can lead to enhanced receptor affinity, increased stability against enzymatic degradation, and improved pharmacokinetic profiles.[3]

Performance Comparison: (S)-4-(Boc)morpholine-3-carboxylic Acid vs. Standard Protected Amino Acids

Direct, head-to-head quantitative comparisons of (S)-4-(Boc)morpholine-3-carboxylic acid with standard Boc- and Fmoc-protected amino acids in peptide synthesis are not extensively documented in publicly available literature. However, based on the principles of solid-phase peptide synthesis (SPPS) and the known characteristics of Boc-protected amino acids and constrained residues, we can extrapolate and present a qualitative and semi-quantitative comparison.

The following table provides a summary of expected performance characteristics based on typical results for Boc- and Fmoc-protected alanine, which can serve as a baseline for comparison.[4] The performance of (S)-4-(Boc)morpholine-3-carboxylic acid is inferred from its structural properties as a sterically hindered, non-proteinogenic amino acid.

ParameterBoc-L-Alanine StrategyFmoc-L-Alanine Strategy(S)-4-(Boc)morpholine-3-carboxylic Acid Strategy (Inferred)Notes
Protecting Group tert-butoxycarbonyl (Boc)9-fluorenylmethoxycarbonyl (Fmoc)tert-butoxycarbonyl (Boc)Boc group is acid-labile, while Fmoc is base-labile.[]
Coupling Efficiency >99%>99.5%Potentially slightly lower to comparableThe steric hindrance of the morpholine ring might slightly reduce coupling efficiency, possibly requiring longer coupling times or double coupling.
Deprotection Time 15-30 minutes per cycle5-20 minutes per cycle15-30 minutes per cycleDeprotection kinetics are primarily dependent on the Boc group and the acidic conditions used.[6]
Crude Peptide Purity 70-85%85-95%Dependent on sequence and coupling successPurity will be influenced by the success of coupling and the potential for side reactions, which can be higher with sterically hindered residues.
Final Peptide Yield 15-35%20-40%Dependent on sequence and purificationYield is highly dependent on the overall efficiency of all synthesis and purification steps.
Final Purity (Post-HPLC) >98%>98%>98%High purity can be achieved for all strategies with effective purification.
Solubility (in SPPS solvents) Good in DCM, DMF, NMPGood in DMF, NMPExpected to be good in DMF and NMPThe morpholine moiety may influence solubility, but it is generally expected to be soluble in common polar aprotic solvents used in SPPS.

Experimental Protocols

Detailed experimental protocols for the incorporation of (S)-4-(Boc)morpholine-3-carboxylic acid are crucial for its successful application. Below are representative protocols for its use in Boc-based solid-phase peptide synthesis.

General Workflow for Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the general workflow for a single cycle of amino acid coupling in SPPS, which is applicable to the incorporation of (S)-4-(Boc)morpholine-3-carboxylic acid.

SPPS_Workflow Resin Resin with N-terminal amine Deprotection Boc Deprotection (e.g., TFA in DCM) Resin->Deprotection Wash1 Wash (DCM, IPA, DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Activated Boc-AA) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 NextCycle Ready for Next Cycle Wash2->NextCycle

Caption: General workflow for one cycle of amino acid coupling in SPPS.

Protocol 1: Boc Deprotection

This protocol describes the removal of the Boc protecting group from the N-terminus of the growing peptide chain attached to the solid support.

Materials:

  • Peptide-resin with N-terminal Boc protection

  • Reagent A: 50% (v/v) Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

  • Dichloromethane (DCM), peptide synthesis grade

  • Isopropyl alcohol (IPA), reagent grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Swell the peptide-resin in DCM for 30 minutes.

  • Drain the solvent.

  • Add Reagent A to the resin and agitate for 2 minutes.

  • Drain the reagent.

  • Add a fresh portion of Reagent A and agitate for 20-30 minutes.[7]

  • Drain the reagent.

  • Wash the resin sequentially with DCM (3 times), IPA (2 times), and DMF (3 times).

  • The resin is now ready for the coupling step.

Protocol 2: Coupling of (S)-4-(Boc)morpholine-3-carboxylic Acid

This protocol outlines the coupling of (S)-4-(Boc)morpholine-3-carboxylic acid to the deprotected N-terminal amine of the peptide-resin. Due to potential steric hindrance, a powerful coupling agent like HBTU is recommended.

Materials:

  • Deprotected peptide-resin

  • (S)-4-(Boc)morpholine-3-carboxylic acid

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • In a separate reaction vessel, dissolve (S)-4-(Boc)morpholine-3-carboxylic acid (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.

  • Add DIEA (6 equivalents) to the solution to achieve a basic pH (8-9).

  • Pre-activate the mixture by agitating for 2-5 minutes at room temperature.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature. For sterically hindered couplings, the reaction time may be extended, or a second coupling may be performed.

  • Monitor the completion of the coupling reaction using a qualitative ninhydrin (Kaiser) test. A negative test (no color change) indicates a complete reaction.

  • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).

Signaling Pathways and Logical Relationships

The primary role of incorporating constrained amino acids like (S)-4-(Boc)morpholine-3-carboxylic acid is to influence the secondary structure of the resulting peptide, which in turn can affect its interaction with biological targets. The following diagram illustrates this logical relationship.

Peptide_Structure_Function cluster_synthesis Peptide Synthesis cluster_peptide Peptide Properties cluster_bioactivity Biological Outcome AA Standard Amino Acids Linear_Peptide Flexible Linear Peptide AA->Linear_Peptide Morpholine_AA (S)-4-(Boc)morpholine- 3-carboxylic acid Constrained_Peptide Conformationally Constrained Peptide Morpholine_AA->Constrained_Peptide Low_Affinity Lower Receptor Affinity & Lower Stability Linear_Peptide->Low_Affinity High_Affinity Higher Receptor Affinity & Higher Stability Constrained_Peptide->High_Affinity

Caption: Impact of constrained amino acids on peptide structure and function.

Conclusion

This compound represents a valuable tool for medicinal chemists and peptide scientists seeking to develop peptides with enhanced structural stability and biological activity. While direct quantitative performance data against standard protected amino acids is sparse, its structural characteristics suggest that its incorporation can be achieved with optimized coupling protocols, potentially involving longer reaction times or stronger coupling reagents to overcome steric hindrance. The Boc protection strategy is well-established, and standard deprotection protocols are applicable. The primary advantage of using this morpholine derivative lies in its ability to introduce conformational constraints, which can lead to peptides with improved therapeutic potential. Further research providing direct comparative data would be beneficial for the broader scientific community to fully elucidate its performance profile in peptide synthesis.

References

The Morpholine Motif: A Comparative Guide to its Structure-Activity Relationship in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The morpholine ring, a simple six-membered heterocycle containing both an oxygen and a nitrogen atom, has emerged as a privileged scaffold in modern medicinal chemistry. Its unique physicochemical properties, including metabolic stability, aqueous solubility, and the ability to engage in crucial hydrogen bonding interactions, have cemented its role in the design of a diverse array of therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of morpholine derivatives across different therapeutic areas, supported by quantitative data and detailed experimental protocols to aid in the rational design of novel drug candidates.

Anticancer Activity: Targeting the PI3K/Akt/mTOR Pathway

A significant area of investigation for morpholine derivatives is in oncology, particularly as inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention. The morpholine moiety often plays a critical role in binding to the ATP-binding pocket of these kinases.

The oxygen atom of the morpholine ring frequently acts as a hydrogen bond acceptor, anchoring the inhibitor to the hinge region of the kinase domain, which is crucial for potent inhibition.

Comparative Inhibitory Activity of Morpholine-Based PI3K Inhibitors

The following tables summarize the in vitro inhibitory activities (IC50) of various morpholine-containing scaffolds against different PI3K isoforms and cancer cell lines. This data highlights key SAR trends.

Table 1: Comparison of 4-Morpholinopyrrolopyrimidine and 2,4-Dimorpholinopyrimidine Derivatives Against PI3Kα

ScaffoldCompound IDR GroupPI3Kα IC50 (nM)
4-Morpholinopyrrolopyrimidine9 H150
46 -C(O)NH-Ph-4-N(Me)CH2CH2NMe29
48 -C(O)NH-Ph-4-(morpholin-4-yl)methyl7
2,4-Dimorpholinopyrimidine-5-carbonitrile17e 4-Fluorophenyl88.5 ± 6.1
17p 4-(Trifluoromethyl)phenyl31.8 ± 4.1

Data sourced from studies on novel 4-morpholinopyrrolopyrimidine and 2,4-dimorpholinopyrimidine derivatives.

SAR Insights: For the 4-morpholinopyrrolopyrimidine scaffold, the addition of a substituted benzamide group at the R position dramatically increases potency against PI3Kα, with compound 48 showing a more than 20-fold increase in activity compared to the unsubstituted compound 9 . In the 2,4-dimorpholinopyrimidine-5-carbonitrile series, the nature of the phenyl substitution influences activity, with the electron-withdrawing trifluoromethyl group in 17p leading to more potent inhibition than the fluoro group in 17e [1].

Table 2: Impact of Morpholine Ring Modification on PI3K Isoform Selectivity (ZSTK474 Analogs)

CompoundPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kγ IC50 (nM)PI3Kδ IC50 (nM)
ZSTK474 (with morpholine) 5.020.861.23.9
Analog 6a (Ethanolamine replacement) 9.9>1001539.8
Analog 6b (Diethanolamine replacement) 3.7>10014.69.8

Data adapted from a comparative study on ZSTK474 analogs.

SAR Insights: Replacement of a morpholine ring in the potent PI3K inhibitor ZSTK474 with acyclic analogs like ethanolamine (6a ) or diethanolamine (6b ) leads to a significant loss of activity against the PI3Kβ isoform, while retaining high potency against PI3Kα and PI3Kδ. This demonstrates the critical role of the intact morpholine ring for broad-spectrum PI3K inhibition.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PI3K/Akt/mTOR signaling pathway and a general workflow for evaluating morpholine-based PI3K inhibitors.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt P Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Morpholine_Inhibitor Morpholine Derivative Morpholine_Inhibitor->PI3K Inhibition

PI3K/Akt/mTOR signaling pathway with the inhibitory action of morpholine derivatives.

Experimental_Workflow Synthesis Synthesis of Morpholine Derivatives Purification Purification & Characterization Synthesis->Purification Biochemical_Assay Biochemical Assay (e.g., PI3K Enzyme Assay) Purification->Biochemical_Assay Cell_Based_Assay Cell-Based Assay (e.g., MTT Assay) Purification->Cell_Based_Assay Data_Analysis Data Analysis (IC50 Determination) Biochemical_Assay->Data_Analysis Cell_Based_Assay->Data_Analysis SAR_Analysis SAR Analysis Data_Analysis->SAR_Analysis

General experimental workflow for SAR studies of morpholine derivatives.

Anti-inflammatory Activity

Morpholine derivatives have also been investigated for their anti-inflammatory properties, often targeting enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Table 3: Anti-inflammatory Activity of Morpholine-Capped β-Lactam Derivatives

Compound IDAnti-inflammatory Ratio*Cytotoxicity IC50 (mM) against HepG2 cells
3e 380.48 ± 0.04
3h 620.51 ± 0.01
3k 510.22 ± 0.02
5c 720.12 ± 0.00
5f 510.25 ± 0.05
6c 350.82 ± 0.07
6d 550.44 ± 0.04
6f 990.60 ± 0.04
Dexamethasone (Reference) 32-

*Anti-inflammatory ratio in comparison to the reference compound dexamethasone.[2]

SAR Insights: This series of β-lactam derivatives bearing a morpholine ring demonstrates significant anti-inflammatory activity, with several compounds surpassing the reference drug dexamethasone. Compound 6f exhibited the highest anti-inflammatory ratio, indicating a promising scaffold for further development. The cytotoxicity data suggests a generally low toxicity profile for these compounds against HepG2 cells.[2]

Activity in the Central Nervous System (CNS)

The physicochemical properties of the morpholine ring, such as its pKa and ability to modulate lipophilicity, make it a valuable component in the design of CNS-active drugs. It can enhance blood-brain barrier permeability, a critical factor for drugs targeting the CNS.[3]

Table 4: Inhibitory Activity of Morpholine-Based Chalcones on Neurological Targets

CompoundMAO-B IC50 (µM)AChE IC50 (µM)
Morpholine-based chalcone derivative 0.0306.1

Data from a study on dual inhibitors of monoamine oxidase-B (MAO-B) and acetylcholinesterase (AChE).[3]

SAR Insights: The incorporation of a morpholine ring into a chalcone scaffold has led to the development of potent dual inhibitors of MAO-B and AChE, enzymes implicated in neurodegenerative diseases like Parkinson's and Alzheimer's. The sub-micromolar potency against MAO-B highlights the potential of this chemotype for neurotherapeutics.[3]

Experimental Protocols

PI3Kα Enzyme Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF®)

This protocol describes a common method for determining the in vitro potency of compounds against PI3Kα.

Materials:

  • PI3K-alpha (human, recombinant)

  • PIP2 substrate

  • ATP

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 3 mM MgCl2, 0.03% CHAPS)

  • HTRF® detection reagents (e.g., Eu3+-cryptate labeled anti-GST antibody and d2-labeled PIP3)

  • Test compounds (morpholine derivatives)

  • 384-well low-volume plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO and then dilute in assay buffer.

  • Add 2 µL of the diluted compound solution to the wells of a 384-well plate.

  • Add 2 µL of PI3Kα enzyme solution to each well.

  • Initiate the kinase reaction by adding 2 µL of a mixture of PIP2 substrate and ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding 2 µL of the HTRF® detection reagent mixture.

  • Incubate for 60 minutes at room temperature to allow for signal development.

  • Read the plate on an HTRF®-compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

  • Calculate the ratio of the emission signals (665/620) and plot against the compound concentration to determine the IC50 value.

Cell Viability (MTT) Assay

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Test compounds (morpholine derivatives)

  • 96-well plates

Procedure:

  • Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Treat the cells with various concentrations of the morpholine derivatives and a vehicle control (DMSO).

  • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Conclusion

The morpholine scaffold is a versatile and valuable component in drug design, contributing to potent and selective inhibitors across various therapeutic areas. The structure-activity relationships highlighted in this guide demonstrate that modifications to the morpholine ring itself or to the scaffold to which it is attached can have profound effects on biological activity. The provided quantitative data and experimental protocols offer a foundation for researchers to build upon in the design and evaluation of novel morpholine-based drug candidates. As our understanding of the molecular interactions of this privileged structure continues to grow, so too will its application in the development of next-generation therapeutics.

References

A Comparative Crystallographic Analysis of N-Boc Protected Heterocyclic Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the solid-state structures of N-Boc-(S)-piperidine-4-carboxylic acid and N-Boc-L-proline, offering insights into their conformational preferences and crystal packing.

In the realm of medicinal chemistry and drug discovery, N-Boc protected heterocyclic carboxylic acids are fundamental building blocks for the synthesis of a wide array of pharmaceutical compounds. Their rigid cyclic frameworks provide valuable scaffolds for controlling molecular shape and bioactivity. While X-ray crystallography data for N-Boc-(S)-morpholine-3-carboxylic acid is not publicly available, this guide provides a comparative analysis of the crystallographic data for two closely related and widely used analogues: N-Boc-(S)-piperidine-4-carboxylic acid and N-Boc-L-proline. Understanding the three-dimensional structures of these molecules in the solid state is crucial for rational drug design, enabling predictions of molecular interactions and informing the development of novel therapeutics.

Crystallographic Data Comparison

The following table summarizes the key crystallographic parameters for N-Boc-(S)-piperidine-4-carboxylic acid and N-Boc-L-proline, facilitating a direct comparison of their crystal structures.

ParameterN-Boc-(S)-piperidine-4-carboxylic acidN-Boc-L-proline
CSD Deposition No. 845296693934
Molecular Formula C₁₁H₁₉NO₄C₁₀H₁₇NO₄
Formula Weight 229.27215.25
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cP2₁2₁2₁
a (Å) 11.863(3)5.961(2)
b (Å) 5.733(2)11.229(3)
c (Å) 18.238(5)17.521(5)
α (°) 9090
β (°) 102.05(3)90
γ (°) 9090
Volume (ų) 1211.9(6)1172.9(6)
Z 44
Density (calc) (Mg/m³) 1.2571.219
Temperature (K) 293150

Experimental Protocols

The following sections detail the generalized experimental procedures for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of N-Boc protected heterocyclic carboxylic acids. These protocols are based on established methodologies for similar compounds.

Synthesis of N-Boc Protected Heterocyclic Carboxylic Acids

A general method for the N-Boc protection of a heterocyclic carboxylic acid is as follows:

  • Dissolution: The heterocyclic carboxylic acid (1 equivalent) is dissolved in a suitable solvent mixture, typically aqueous dioxane or a mixture of water and tetrahydrofuran.

  • Basification: A base, such as triethylamine (1.5-2 equivalents) or sodium hydroxide, is added to the solution to deprotonate the amine.

  • Addition of Boc-anhydride: Di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 equivalents) is added to the reaction mixture.

  • Reaction: The mixture is stirred at room temperature for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction mixture is typically acidified with a weak acid (e.g., citric acid) and extracted with an organic solvent such as ethyl acetate.

  • Purification: The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.

Crystallization

High-quality single crystals suitable for X-ray diffraction can be grown using various techniques. Slow evaporation is a common and effective method:

  • Dissolution: The purified N-Boc protected amino acid is dissolved in a suitable solvent (e.g., ethyl acetate, methanol, or ethanol) to form a nearly saturated solution.

  • Filtration: The solution is filtered through a syringe filter (0.22 µm) into a clean vial to remove any dust or particulate matter.

  • Evaporation: The vial is loosely capped or covered with parafilm perforated with a few small holes to allow for the slow evaporation of the solvent.

  • Incubation: The vial is placed in a vibration-free environment at a constant temperature. Crystal growth may take several days to weeks.

Single-Crystal X-ray Diffraction

The determination of the three-dimensional structure from a single crystal involves the following steps:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, often using a cryoloop and a cryoprotectant.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer and cooled to a low temperature (typically 100-150 K) in a stream of cold nitrogen gas to minimize radiation damage. A series of diffraction images are collected as the crystal is rotated in the X-ray beam.

  • Data Processing: The collected diffraction data are processed to determine the unit cell parameters, space group, and the intensities of the reflections.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods, and the atomic model is refined against the experimental data to obtain the final, accurate molecular structure.

Experimental Workflow Visualization

The logical flow from compound synthesis to the final crystallographic analysis is depicted in the following diagram.

experimental_workflow Experimental Workflow for X-ray Crystallography of N-Boc-Heterocyclic Carboxylic Acids cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_analysis X-ray Diffraction Analysis synthesis N-Boc Protection of Heterocyclic Carboxylic Acid purification Purification (Recrystallization/Chromatography) synthesis->purification dissolution Dissolution in Suitable Solvent purification->dissolution filtration Filtration dissolution->filtration slow_evaporation Slow Evaporation filtration->slow_evaporation mounting Crystal Mounting slow_evaporation->mounting data_collection Data Collection (Diffractometer) mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution & Refinement data_processing->structure_solution final_structure final_structure structure_solution->final_structure Final Crystal Structure

Caption: A diagram illustrating the workflow from synthesis to crystal structure determination.

A Comparative Guide to Analytical Methods for the Purity Validation of (S)-4-(Tert-butoxycarbonyl)morpholine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical and chemical purity of (S)-4-(tert-butoxycarbonyl)morpholine-3-carboxylic acid, a chiral building block in pharmaceutical synthesis, is critical for the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of key analytical methods for validating its purity, offering detailed experimental protocols and performance data to aid in method selection and implementation.

Analytical Method Workflow

A systematic approach to purity validation involves multiple orthogonal techniques to assess different quality attributes, including the presence of enantiomeric, diastereomeric, and other process-related impurities, as well as residual solvents and water content.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Purity & Impurity Profiling cluster_2 Structural Confirmation & Content cluster_3 Data Analysis & Reporting Sample This compound Sample HPLC HPLC / UPLC (Assay, Related Substances) Sample->HPLC Primary Analysis Chiral_HPLC Chiral HPLC (Enantiomeric Purity) Sample->Chiral_HPLC GC_MS GC-MS (Residual Solvents, Volatile Impurities) Sample->GC_MS Derivatization (if necessary) qNMR Quantitative NMR (qNMR) (Assay, Structural Integrity) Sample->qNMR Orthogonal Method KF Karl Fischer Titration (Water Content) Sample->KF Report Comprehensive Purity Report HPLC->Report Chiral_HPLC->Report GC_MS->Report qNMR->Report KF->Report

Caption: Workflow for the comprehensive purity validation of a chiral carboxylic acid.

Comparison of Key Analytical Methods

The selection of an analytical method is contingent on the specific purity attribute being assessed. High-Performance Liquid Chromatography (HPLC) is a cornerstone for assay and related substance determination, while specialized chiral HPLC is necessary for enantiomeric purity. Gas Chromatography-Mass Spectrometry (GC-MS) is typically employed for volatile impurities and residual solvents. Quantitative Nuclear Magnetic Resonance (qNMR) offers a powerful orthogonal method for assay determination without the need for a specific reference standard of the same compound.[1][2] Finally, Karl Fischer titration remains the gold standard for water content determination.[3][4]

Parameter High-Performance Liquid Chromatography (HPLC) Chiral HPLC Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative NMR (qNMR) Karl Fischer Titration
Primary Use Assay, detection of process-related impurities and degradation products.Determination of enantiomeric purity (separation of (S)- and (R)-enantiomers).Analysis of volatile and semi-volatile impurities, residual solvents.Absolute purity determination, structural confirmation, quantification of impurities.[5][6]Specific determination of water content.[7][8]
Typical LOD/LOQ LOD: ~0.01% / LOQ: ~0.03%LOD: ~0.02% / LOQ: ~0.05%LOD: ~1 ppm / LOQ: ~5 ppm (for solvents)LOD: ~0.05% / LOQ: ~0.1%Coulometric: ~10 ppm / Volumetric: ~100 ppm.[3]
Precision (RSD) < 1%< 2%< 5%< 1%.[1]< 2%
Accuracy 98-102%97-103%95-105%99-101%98-102%
Sample Prep. Dissolution in a suitable mobile phase.Dissolution in a suitable mobile phase.Derivatization often required to increase volatility.[9]Dissolution in a deuterated solvent with an internal standard.Direct addition to the titration cell or dissolution in a suitable solvent.
Strengths High precision and accuracy, robust, widely available.Essential for stereoisomeric purity, high selectivity.High sensitivity for volatile compounds.Non-destructive, provides structural information, primary ratio method.[5][10]Highly specific to water, accurate over a wide concentration range.[3]
Limitations Requires a reference standard for quantification.Column selection can be complex, may require extensive method development.Not suitable for non-volatile or thermally labile compounds.[11][12]Lower sensitivity than chromatographic methods, potential for signal overlap.Can be affected by interfering side reactions with certain functional groups.

Detailed Experimental Protocols

HPLC Method for Assay and Related Substances

This method is designed to quantify the main component and separate it from potential process-related impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 0.5 mg/mL.

Chiral HPLC Method for Enantiomeric Purity

This method is crucial for quantifying the unwanted (R)-enantiomer. The use of a macrocyclic glycopeptide-based chiral stationary phase is often effective for N-Boc protected amino acids.[13][14]

  • Instrumentation: HPLC system with a UV detector.

  • Chiral Stationary Phase: Astec® CHIROBIOTIC® T (Teicoplanin), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: Isocratic mixture of Methanol and 20 mM Ammonium Acetate (e.g., 20:80 v/v, to be optimized).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 215 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Prepare a solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL.

GC-MS Method for Residual Solvents

This method is based on static headspace injection, which is a common technique for the analysis of residual solvents in pharmaceutical substances.

  • Instrumentation: Gas Chromatograph with a Mass Spectrometric detector and a Headspace autosampler.

  • Column: DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: 40 °C for 5 minutes, then ramp to 220 °C at 10 °C/min, hold for 5 minutes.

  • Injector Temperature: 200 °C.

  • Detector (MS) Transfer Line Temperature: 230 °C.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C.

    • Vial Equilibration Time: 15 minutes.

  • Sample Preparation: Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial. Add 1 mL of a suitable solvent (e.g., DMSO). Seal the vial.

Quantitative NMR (qNMR) for Purity Assay

qNMR provides an orthogonal method for purity assessment and can be used to certify reference standards.[2]

  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified internal standard with a known purity and a resonance signal that does not overlap with the analyte signals (e.g., maleic acid).

  • Solvent: Deuterated solvent in which both the sample and internal standard are soluble (e.g., DMSO-d6).

  • Experimental Parameters:

    • A 90° pulse should be calibrated.

    • A relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest should be used.

  • Sample Preparation: Accurately weigh the sample and the internal standard into a vial. Dissolve in a known volume of the deuterated solvent. Transfer to an NMR tube.

  • Data Processing: Integrate the well-resolved signals of the analyte and the internal standard. Purity is calculated based on the integral values, the number of protons contributing to each signal, and the weights of the sample and internal standard.

Karl Fischer Titration for Water Content

Coulometric titration is preferred for low water content, while volumetric titration is suitable for higher levels.[3][4]

  • Instrumentation: Coulometric or Volumetric Karl Fischer Titrator.

  • Reagents: Karl Fischer reagents suitable for the instrument and sample type.

  • Procedure (Coulometric):

    • Standardize the instrument.

    • Accurately weigh and add the sample directly to the titration cell.

    • The titration proceeds automatically until the endpoint is reached.

    • The water content is displayed by the instrument, typically in µg or %.

  • Sample Preparation: No special preparation is needed for a soluble solid. An oven attachment can be used for insoluble samples.[8]

References

A Comparative Guide to the Chiral Separation of (S)- and (R)-4-Boc-morpholine-3-carboxylic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

The enantiomerically pure forms of 4-Boc-morpholine-3-carboxylic acid are crucial building blocks in the synthesis of various pharmaceuticals. The ability to efficiently separate the (S)- and (R)-enantiomers is therefore of significant interest to researchers and professionals in drug development. This guide provides a comparative overview of established methods for the chiral separation of this compound and its analogs, supported by experimental data and detailed protocols.

Comparison of Chiral Separation Techniques

The primary methods for the chiral separation of 4-Boc-morpholine-3-carboxylic acid and similar Boc-protected amino acids include High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) on chiral stationary phases (CSPs), as well as indirect methods utilizing chiral derivatizing agents (CDAs).

Direct Methods: Chiral HPLC and SFC

Direct chromatographic methods are often preferred due to their simplicity and the ability to recover the enantiomers without additional chemical modification steps. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used and have demonstrated broad applicability for the separation of a variety of chiral compounds, including N-protected amino acids.[1] Supercritical fluid chromatography (SFC) has emerged as a powerful alternative to HPLC, offering advantages such as faster separations, reduced solvent consumption, and unique selectivity.[2][3][4]

Indirect Methods: Chiral Derivatization

Indirect methods involve the reaction of the racemic carboxylic acid with a chiral derivatizing agent to form diastereomers.[5][6][7] These diastereomers, having different physicochemical properties, can then be separated on a standard achiral stationary phase.[] This approach can be advantageous when direct methods fail to provide adequate resolution or when enhanced detection sensitivity is required.[9][10]

The following diagram illustrates the general workflow for both direct and indirect chiral separation approaches.

Chiral_Separation_Workflow cluster_direct Direct Method (e.g., Chiral HPLC/SFC) cluster_indirect Indirect Method Racemic_Mixture_Direct Racemic Mixture of 4-Boc-morpholine-3-carboxylic acid Chiral_Column Chiral Stationary Phase (CSP) Racemic_Mixture_Direct->Chiral_Column Injection Separated_Enantiomers_Direct Separated (S)- and (R)-Enantiomers Chiral_Column->Separated_Enantiomers_Direct Elution Racemic_Mixture_Indirect Racemic Mixture of 4-Boc-morpholine-3-carboxylic acid Derivatization Reaction with Chiral Derivatizing Agent (CDA) Racemic_Mixture_Indirect->Derivatization Diastereomeric_Mixture Diastereomeric Mixture Derivatization->Diastereomeric_Mixture Achiral_Column Achiral Stationary Phase Diastereomeric_Mixture->Achiral_Column Injection Separated_Diastereomers Separated Diastereomers Achiral_Column->Separated_Diastereomers Elution Cleavage Removal of CDA Separated_Diastereomers->Cleavage Separated_Enantiomers_Indirect Separated (S)- and (R)-Enantiomers Cleavage->Separated_Enantiomers_Indirect

Caption: General workflow for direct and indirect chiral separation methods.

Quantitative Data Comparison

Separation TechniqueChiral Stationary/Derivatizing AgentMobile Phase/SolventResolution (Rs)Analysis Time (min)Reference
Chiral HPLC Hydroxypropyl-β-cyclodextrinAcetonitrile/Triethylammonium acetate bufferUp to 5.1< 30[11]
Chiral HPLC Protein-based (e.g., Ovomucoid)VariesBaseline separationVaries[12]
Chiral SFC Polysaccharide-basedCO2/Co-solvent (e.g., Methanol)Generally high< 10[2][13]
Indirect HPLC (S)-PMPAcetonitrile/Water> 1.5Varies[10]
Indirect HPLC OTPAAcetonitrile/Water1.54 - 2.23Varies[9]

Experimental Protocols

Below are generalized experimental protocols for chiral separation based on common practices for analogous compounds. These should be considered as starting points for method development for 4-Boc-morpholine-3-carboxylic acid.

Protocol 1: Chiral HPLC Method

  • Column: A chiral stationary phase column, such as one based on a polysaccharide derivative (e.g., cellulose or amylose) or a cyclodextrin-based column.

  • Mobile Phase: A mixture of a polar organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., triethylammonium acetate or phosphate buffer). The optimal ratio and pH should be determined empirically.

  • Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.

  • Temperature: Ambient or controlled (e.g., 25°C).

  • Detection: UV detection at a suitable wavelength (e.g., 210-220 nm for the amide bond).

  • Sample Preparation: Dissolve the racemic 4-Boc-morpholine-3-carboxylic acid in the mobile phase or a compatible solvent.

Protocol 2: Chiral SFC Method

  • Column: A chiral stationary phase column suitable for SFC, often the same types used in HPLC (polysaccharide-based).

  • Mobile Phase: Supercritical CO2 as the main solvent with a polar co-solvent (e.g., methanol, ethanol, or isopropanol). Additives like trifluoroacetic acid or a basic modifier may be required to improve peak shape and resolution.

  • Flow Rate: Typically higher than HPLC, in the range of 2 - 5 mL/min.

  • Backpressure: Maintained at a level to ensure the mobile phase remains in a supercritical state (e.g., 100-150 bar).

  • Temperature: Controlled, often slightly above the critical temperature of CO2 (e.g., 35-45°C).

  • Detection: UV-Vis or Mass Spectrometry (MS).

  • Sample Preparation: Dissolve the sample in the co-solvent.

Protocol 3: Indirect Method via Chiral Derivatization

  • Derivatization:

    • Dissolve the racemic 4-Boc-morpholine-3-carboxylic acid in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile).

    • Add a chiral derivatizing agent (e.g., a chiral amine like (R)-1-phenylethylamine or a commercially available chiral derivatizing reagent) and a coupling agent (e.g., DCC or EDC).

    • Allow the reaction to proceed to completion.

  • Chromatographic Separation:

    • Column: A standard achiral reversed-phase column (e.g., C18).

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with a modifier like formic acid or trifluoroacetic acid.

    • Detection: UV-Vis, monitoring at a wavelength where the derivative absorbs strongly.

  • Cleavage (Optional): If the pure enantiomers of the original acid are required, the derivatizing agent must be cleaved from the separated diastereomers through a chemical reaction (e.g., hydrolysis), followed by purification.

The following diagram provides a logical comparison of the key characteristics of these separation methods.

Method_Comparison cluster_hplc Chiral HPLC cluster_sfc Chiral SFC cluster_cda Indirect Method (CDA) Title Comparison of Chiral Separation Methods HPLC_Node High-Performance Liquid Chromatography HPLC_Pros Pros: - Well-established - Wide range of CSPs - Good resolution HPLC_Node->HPLC_Pros HPLC_Cons Cons: - Longer analysis times - Higher solvent consumption HPLC_Node->HPLC_Cons SFC_Node Supercritical Fluid Chromatography SFC_Pros Pros: - Fast separations - 'Greener' method - Unique selectivity SFC_Node->SFC_Pros SFC_Cons Cons: - Requires specialized equipment - Method development can be complex SFC_Node->SFC_Cons CDA_Node Chiral Derivatizing Agents CDA_Pros Pros: - Uses standard achiral columns - Can improve detection - Can resolve difficult separations CDA_Node->CDA_Pros CDA_Cons Cons: - Additional reaction steps - Potential for racemization - Recovery of original enantiomer requires cleavage CDA_Node->CDA_Cons

Caption: A logical comparison of Chiral HPLC, Chiral SFC, and Indirect Methods.

References

Safety Operating Guide

Safeguarding Your Research: Handling and Disposal of (s)-4-(Tert-butoxycarbonyl)morpholine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This document provides essential safety and logistical information for the use of (s)-4-(Tert-butoxycarbonyl)morpholine-3-carboxylic acid, a key intermediate in various synthetic pathways. Adherence to these guidelines will mitigate risks and ensure a safe laboratory environment.

This compound , also known as (s)-N-Boc-morpholine-3-carboxylic acid, is classified as a compound that requires careful handling due to its potential health effects. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] It may also be harmful if swallowed.[1][2]

Personal Protective Equipment (PPE) and Engineering Controls

To ensure the safety of laboratory personnel, the following personal protective equipment and engineering controls are mandatory when handling this compound.

Protection Type Specification Rationale
Eye Protection Chemical safety goggles or glasses with side shields (EN 166 compliant)Protects against dust particles and splashes that can cause serious eye irritation.[4][5]
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile, Neoprene)Prevents skin contact which can lead to irritation. Gloves must be inspected before use and disposed of properly.[4][6]
Body Protection Laboratory coatProvides a barrier against accidental spills and contamination of personal clothing.[4]
Respiratory Protection Dust respirator (e.g., P95 or P1 type)Required when handling the solid compound outside of a fume hood or if dust generation is likely, to prevent respiratory tract irritation.[5][7]
Engineering Controls Chemical fume hood or well-ventilated areaMinimizes the inhalation of dust and vapors.[4][5] An eye wash station and safety shower should be readily accessible.[5]

Operational and Disposal Protocols

A systematic approach to handling and disposal is critical for safety and environmental responsibility. The following protocols provide step-by-step guidance.

Experimental Workflow: Handling Protocol
  • Preparation: Before handling the compound, ensure the designated work area (preferably a chemical fume hood) is clean and uncluttered. Confirm that the safety shower and eye wash station are accessible and operational.

  • Donning PPE: Put on all required personal protective equipment as specified in the table above.

  • Weighing and Transfer: Carefully weigh the required amount of the solid compound in the fume hood to minimize dust dispersion. Use appropriate tools (e.g., spatula) for transfer. Avoid creating dust clouds.

  • Reaction Setup: If dissolving the compound, add the solvent slowly to the solid to prevent splashing.

  • Post-Handling: After use, tightly close the container.[5] Clean the work area thoroughly.

  • Doffing PPE: Remove gloves using the proper technique to avoid skin contact with any potential contaminants.[7] Remove lab coat and safety glasses.

  • Hygiene: Wash hands and face thoroughly with soap and water after handling.[5] Do not eat, drink, or smoke in the laboratory.[6]

Spill and Emergency Procedures
  • Spill: In case of a spill, evacuate personnel from the immediate area.[4] Ensure the area is well-ventilated. Wearing appropriate PPE, sweep the solid material into an airtight container for disposal, taking care not to disperse dust.[5][7]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention if irritation persists.[5][7]

  • Skin Contact: Wash the affected area with soap and plenty of water.[4][7]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention if symptoms persist.[4][7]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek medical attention.[4][7]

Disposal Plan

All waste materials containing this compound must be treated as chemical waste.

  • Waste Collection: Collect surplus material and any contaminated disposable items (e.g., gloves, weighing paper) in a designated, properly labeled, and sealed waste container.

  • Waste Disposal: Dispose of the chemical waste through a licensed professional waste disposal service.[7] Some sources suggest disposal via a chemical incinerator equipped with an afterburner and scrubber.[7]

  • Packaging Disposal: Contaminated packaging should be disposed of as unused product in accordance with local, state, and federal environmental regulations.[7]

Workflow Visualization

The following diagram illustrates the standard operational workflow for safely handling this compound.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep_area 1. Prepare Work Area (Fume Hood) check_safety 2. Check Safety Equipment (Eyewash, Shower) don_ppe 3. Don Required PPE weigh 4. Weigh & Transfer Compound don_ppe->weigh dissolve 5. Perform Experimental Steps weigh->dissolve close_container 6. Securely Close Container dissolve->close_container clean_area 7. Clean Work Area doff_ppe 8. Doff PPE Correctly wash_hands 9. Wash Hands Thoroughly collect_waste 10. Collect Waste in Labeled Container wash_hands->collect_waste dispose 11. Arrange for Professional Waste Disposal collect_waste->dispose spill Spill or Exposure Event emergency Execute Emergency Procedures spill->emergency

Caption: Standard operational workflow for handling the specified chemical.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(s)-4-(Tert-butoxycarbonyl)morpholine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(s)-4-(Tert-butoxycarbonyl)morpholine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.